molecular formula C8H20NO2P B043692 Dimethyl N,N-diisopropylphosphoramidite CAS No. 122194-07-4

Dimethyl N,N-diisopropylphosphoramidite

Cat. No.: B043692
CAS No.: 122194-07-4
M. Wt: 193.22 g/mol
InChI Key: KXUMNSXPAYCKPR-UHFFFAOYSA-N
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Description

Dimethyl N,N-diisopropylphosphoramidite is a highly specialized phosphitylating agent primarily employed in the automated solid-phase synthesis of oligonucleotides. Its core research value lies in its role as a key phosphoramidite monomer for introducing standard phosphate linkages into growing DNA or RNA strands. The mechanism of action involves a nucleophilic displacement reaction where the 5'-hydroxyl group of the support-bound nucleotide attacks the phosphorus center of this reagent, forming a phosphite triester linkage. This intermediate is subsequently oxidized to a stable phosphate triester, constituting the backbone of the synthesized oligonucleotide. The diisopropylamino group serves as an effective leaving group, activated by an acidic catalyst such as tetrazole, while the methyl groups offer a balance of reactivity and stability. Researchers value this compound for its high purity and reliability in producing precise genetic sequences for applications in molecular biology, genomics, PCR, gene synthesis, and the development of antisense oligonucleotides and siRNA therapeutics. It is an essential building block for constructing probes, primers, and other synthetic nucleic acids, enabling critical research in drug discovery and genetic analysis. This product is provided and guaranteed to meet high purity standards suitable for sensitive synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUMNSXPAYCKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122194-07-4
Record name Dimethyl N,N-diisopropylphosphoramidite
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Foundational & Exploratory

what is Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl N,N-diisopropylphosphoramidite

Introduction

This compound (CAS No. 122194-07-4) is a pivotal phosphitylating agent in modern organic chemistry.[1] It is primarily recognized for its critical role as a reagent in the preparation of other phosphoramidites, particularly the nucleoside phosphoramidites essential for the automated solid-phase synthesis of oligonucleotides.[2] Furthermore, it serves as a highly efficient reagent for the direct phosphorylation of alcohols.[1] Its stability and reactivity make it an invaluable tool for researchers in drug development, nucleic acid chemistry, and materials science.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 122194-07-4[1][2][3]
Molecular Formula C₈H₂₀NO₂P[1][2][3]
Molecular Weight 193.22 g/mol [1][3]
Appearance Clear, colorless oily liquid[2]
Density 0.840 g/mL at 20 °C[2]
Boiling Point 54 °C at 10 hPa (approx. 7.5 mmHg)
Flash Point 42 °C (closed cup)[4]
Purity ≥95.0% to ≥97% (GC, ³¹P NMR)[2]
Refractive Index n20/D 1.420[4]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen)[2][4]

Core Application: Oligonucleotide Synthesis

The predominant application of phosphoramidite chemistry is the automated synthesis of DNA and RNA oligonucleotides. While this compound is not directly incorporated into the growing oligonucleotide chain, it is a precursor for creating the custom nucleoside phosphoramidite building blocks used in the process.[2][] The synthesis follows a four-step cycle for each nucleotide addition.[][6]

Oligonucleotide_Synthesis_Cycle Detritylation Step 1: Detritylation (Acidic Removal of DMT group) Coupling Step 2: Coupling (Phosphoramidite + Activator) Detritylation->Coupling Capping Step 3: Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Oxidation Step 4: Oxidation (P(III) to P(V) using Iodine) Capping->Oxidation Oxidation->Detritylation Stabilizes Linkage Ready for next cycle Chain Solid-Support Bound Oligo Chain Chain->Detritylation Start Cycle

Caption: The four-step phosphoramidite cycle for automated oligonucleotide synthesis.

Experimental Protocol: Phosphitylation of a Protected Nucleoside

This protocol describes the synthesis of a nucleoside phosphoramidite building block, a crucial step preceding oligonucleotide synthesis.

  • Preparation: Under an inert argon atmosphere, dissolve the 5'-O-DMT protected nucleoside (1.0 mmol) in anhydrous dichloromethane (10 mL) in a dry flask.

  • Addition of Reagents: Add N,N-diisopropylethylamine (3.0 mmol) to the solution and cool to 0 °C in an ice bath.

  • Phosphitylation: Slowly add this compound (1.5 mmol) to the cooled reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo. Purify the resulting residue using silica gel column chromatography to yield the pure nucleoside phosphoramidite.

Application as a Phosphorylating Agent

This compound is an effective reagent for the phosphorylation of a wide range of alcohols, a key transformation in the synthesis of various pharmaceutical compounds and molecular probes.[1][7] The reaction proceeds via a phosphite triester intermediate, which is subsequently oxidized to the stable phosphate.

Phosphorylation_Workflow cluster_step1 Step 1: Phosphitylation cluster_step2 Step 2: Oxidation Substrate Alcohol (R-OH) Intermediate Phosphite Triester Intermediate Substrate->Intermediate Reagent This compound + Activator (e.g., Tetrazole) Reagent->Intermediate Product Phosphorylated Product (R-O-P(O)(OMe)₂) Intermediate->Product Oxidant Oxidizing Agent (e.g., mCPBA, H₂O₂) Oxidant->Product

Caption: General workflow for the two-step phosphorylation of an alcohol.

Experimental Protocol: General Phosphorylation of an Alcohol
  • Preparation: Dissolve the alcohol substrate (1.0 mmol) and an activator, such as 1H-tetrazole (1.2 mmol), in anhydrous acetonitrile or dichloromethane in a flame-dried flask under an inert atmosphere.

  • Phosphitylation: Add this compound (1.1 mmol) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 30-60 minutes. The reaction can be monitored by TLC or ³¹P NMR to confirm the formation of the phosphite triester intermediate.

  • Oxidation: Cool the reaction mixture to 0 °C. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or aqueous hydrogen peroxide, portion-wise until the intermediate is fully consumed.

  • Quenching and Workup: Quench the reaction with aqueous sodium thiosulfate. Dilute with an organic solvent like ethyl acetate, wash sequentially with saturated sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to obtain the desired phosphorylated compound.[7]

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard InformationDetailsSource(s)
GHS Pictogram Warning[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][8]
Precautionary Statements P261: Avoid breathing mist/vapors.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]
Storage Class 10: Combustible liquids
Handling Notes Must be handled under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation. Use only in a well-ventilated area or fume hood.[2]

Conclusion

This compound is a cornerstone reagent in bio-organic and synthetic chemistry. Its utility in preparing building blocks for oligonucleotide synthesis has been fundamental to advancements in genomics, diagnostics, and therapeutics.[2] Concurrently, its efficacy as a direct phosphorylating agent makes it a versatile tool for modifying a wide array of molecules, aiding in the development of novel drugs and materials.[7] Proper understanding of its properties, reaction mechanisms, and safety protocols is essential for its effective and safe utilization in research and development.

References

Dimethyl N,N-diisopropylphosphoramidite chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Dimethyl N,N-diisopropylphosphoramidite

Introduction

This compound is a crucial organophosphorus compound widely utilized in organic synthesis. It serves as a key reagent, particularly in the automated synthesis of oligonucleotides, which are fundamental to genetic research, diagnostics, and the development of therapeutic agents[1][2]. Its unique structure, featuring a trivalent phosphorus atom bonded to two methoxy groups and a diisopropylamino group, imparts enhanced stability and reactivity, making it an invaluable tool for researchers in pharmaceuticals, agrochemicals, and material science[1]. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: General Chemical Properties
PropertyValueSource(s)
CAS Number 122194-07-4[1][2][3][4]
Molecular Formula C₈H₂₀NO₂P[1][2][3][5]
Molecular Weight 193.22 g/mol [2][3][5]
IUPAC Name N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine[2][3]
InChI InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3[3][6]
InChIKey KXUMNSXPAYCKPR-UHFFFAOYSA-N[3][6]
Canonical SMILES CC(C)N(C(C)C)P(OC)OC[5]
Purity ≥95.0% (GC), ≥97% (³¹P NMR)[1][6]
Table 2: Physical Properties
PropertyValueSource(s)
Appearance Clear, colorless oily liquid[1]
Density 0.840 g/mL at 20 °C[1][7]
Boiling Point 54 °C at 10 mmHg (10 hPa)[6][7][8]
Flash Point 42 °C (100 °C - closed cup)[6][7]
Refractive Index n20/D 1.420[7][8]
Vapor Pressure 4.78 mmHg at 25°C[7]
Storage Temperature 0 - 8 °C, -15°C to -25°C[1][4][5]

Reactivity and Applications

This compound is a versatile phosphitylating agent, primarily used for the efficient phosphorylation of alcohols[2][7]. Its most prominent application is in the phosphoramidite method of oligonucleotide synthesis, a cornerstone of modern biotechnology[9].

In this process, the phosphoramidite is activated by a weak acid, such as tetrazole, to react with the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support[]. This reaction forms a phosphite triester linkage. The diisopropylamino group serves as a leaving group, and its steric bulk contributes to the reagent's stability, preventing unwanted side reactions.

Mechanism of Action in Oligonucleotide Synthesis

The kinetics of tetrazole-catalyzed alcoholysis of phosphoramidites have been studied using ³¹P NMR spectroscopy. The reaction is zero-order in the concentration of the alcohol and second-order in the concentration of tetrazole[11]. The proposed mechanism involves the formation of a more reactive intermediate, a tetrazolylphosphite, which then reacts with the alcohol[11].

The overall synthetic cycle involves four key steps:

  • Detritylation: Removal of the 5'-protecting group (e.g., DMT) from the support-bound nucleoside.

  • Coupling: Reaction of the free 5'-hydroxyl group with the activated phosphoramidite.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the newly formed phosphite triester to a more stable phosphate triester.

OligonucleotideSynthesisCycle cluster_reagents Key Reagents Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Phosphite Triester Formed Phosphoramidite This compound Coupling->Phosphoramidite Activator Tetrazole Coupling->Activator Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Triester

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental Protocols

General Protocol for Phosphitylation of Alcohols

This protocol outlines a general procedure for the phosphorylation of an alcohol using this compound. Note: This is a generalized procedure and may require optimization for specific substrates.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

  • Reaction Setup: Dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., acetonitrile or THF).

  • Addition of Reagents: Add this compound (typically 1.1-1.5 equivalents) to the solution.

  • Activation: Add an activator, such as 1H-tetrazole (typically 0.45 M solution in acetonitrile), to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Oxidation: Upon completion, oxidize the resulting phosphite triester to the corresponding phosphate triester using an oxidizing agent (e.g., a solution of iodine in THF/water/pyridine).

  • Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

PhosphitylationWorkflow Start Alcohol Substrate in Anhydrous Solvent Add_Reagent Add Dimethyl N,N- diisopropylphosphoramidite Start->Add_Reagent Activation Add Activator (e.g., Tetrazole) Add_Reagent->Activation Reaction Phosphitylation Reaction (Formation of Phosphite Triester) Activation->Reaction Oxidation Oxidation (e.g., I₂/H₂O) Reaction->Oxidation Workup Aqueous Workup & Purification Oxidation->Workup Product Phosphorylated Product Workup->Product

Caption: General workflow for the phosphitylation of an alcohol.

Safety and Handling

This compound is an irritant and requires careful handling in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including gloves and eye protection, should be worn[4][12].

Table 3: GHS Hazard Information
CategoryDescriptionSource(s)
Pictogram(s) Warning[3][4]
Hazard Statement(s) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4]
Precautionary Statement(s) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Storage Class 10 - 13: Other liquids and solids[4]
WGK (Water Hazard Class) WGK 3: Highly hazardous to water[4]

The compound is moisture-sensitive and should be stored under a dry, inert atmosphere (e.g., nitrogen) at the recommended temperature to ensure its stability and reactivity[1][8].

Conclusion

This compound is a cornerstone reagent in modern organic and bioorganic chemistry. Its well-defined chemical properties, including its reactivity as a phosphitylating agent and its relative stability, have made it indispensable for the automated synthesis of DNA and RNA. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for its effective and safe use in research and development, particularly in the fields of drug discovery and molecular diagnostics.

References

An In-depth Technical Guide on Dimethyl N,N-diisopropylphosphoramidite: Structure and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dimethyl N,N-diisopropylphosphoramidite, a crucial reagent in modern synthetic chemistry, particularly in the field of oligonucleotide and phosphopeptide synthesis. This document details its chemical structure, synthesis mechanism, and its application in phosphoramidite chemistry, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for professionals in research and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C8H20NO2P, is a phosphoramidite reagent characterized by a central phosphorus (III) atom bonded to two methoxy groups and a diisopropylamino group. This structure confers a balance of reactivity and stability, making it an efficient phosphitylating agent.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H20NO2P
Molecular Weight 193.22 g/mol
CAS Number 122194-07-4
Appearance Clear, colorless oily liquid
Density 0.840 g/mL at 20 °C
Boiling Point 54 °C at 10 mmHg
Purity ≥ 97% (as determined by 31P NMR)
Storage Conditions Store at 0 - 8 °C under a nitrogen atmosphere.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the key intermediate, N,N-diisopropylphosphoramidous dichloride, from phosphorus trichloride and diisopropylamine. This intermediate is then reacted with methanol to yield the final product.

Synthesis Mechanism

The overall synthesis pathway involves two sequential nucleophilic substitution reactions at the phosphorus center.

G cluster_step1 Step 1: Formation of the Dichloride Intermediate cluster_step2 Step 2: Methoxylation PCl3 Phosphorus Trichloride (PCl3) Intermediate N,N-Diisopropylphosphoramidous dichloride PCl3->Intermediate + 2 eq. Diisopropylamine - Diisopropylamine HCl PCl3->Intermediate Diisopropylamine Diisopropylamine Diisopropylamine->Intermediate Product This compound Intermediate->Product + 2 eq. Methanol + 2 eq. Tertiary Amine - 2 eq. Tertiary Amine HCl Intermediate->Product HCl_salt Diisopropylamine Hydrochloride Methanol Methanol Methanol->Product Base_HCl Triethylamine Hydrochloride Base Tertiary Amine (e.g., Triethylamine) Base->Product

Caption: Synthesis pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of N,N-Diisopropylphosphoramidous dichloride [1]

This protocol details the synthesis of the key intermediate for producing this compound.

Materials:

  • Phosphorus trichloride (PCl3)

  • Diisopropylamine (distilled from CaH2)

  • Dry ethyl ether

Procedure:

  • Under a dry argon atmosphere, dissolve phosphorus trichloride (8.7 mL, 0.10 mol) in dry ethyl ether (100 mL) in a flask cooled to -40 °C.

  • Over a period of 1 hour, add diisopropylamine (26.2 mL, 0.20 mol) dropwise to the stirred solution, ensuring the temperature does not rise. Add more dry ether if the diisopropylamine hydrochloride precipitate begins to clog the mixture.

  • Allow the reaction temperature to rise to 0 °C in an ice bath and leave it to stir overnight.

  • Remove the precipitate by cannula filtration under a dry inert atmosphere. Wash the precipitate with dry ether to recover any remaining product.

  • Concentrate the resulting solution by distillation under a dry atmosphere to remove the majority of the ether.

  • Distill the crude product under vacuum (85 °C, 1 mmHg) to yield N,N-diisopropylphosphoramidous dichloride as a colorless liquid.

Quantitative Data:

  • Yield: 16 g (80%)[1]

  • 31P NMR (160 MHz, CDCl3): δ 170 ppm[1]

  • 1H NMR (400 MHz, CDCl3): δ 3.92 (2H, hept, J = 6.5 Hz), 1.27 (12H, d, 6.8 Hz)[1]

Protocol 2: Synthesis of this compound

This protocol describes the final step in the synthesis of this compound.

Materials:

  • N,N-Diisopropylphosphoramidous dichloride

  • Anhydrous methanol

  • A tertiary amine (e.g., triethylamine)

  • Anhydrous solvent (e.g., diethyl ether, THF, or dioxane)

Procedure:

  • In a flask under a dry inert atmosphere, dissolve N,N-diisopropylphosphoramidous dichloride in the anhydrous solvent.

  • Add the tertiary amine to the solution.

  • Cool the mixture in an ice bath and add anhydrous methanol dropwise with stirring.

  • Allow the reaction to proceed to completion. The progress can be monitored by TLC or NMR.

  • Remove the tertiary amine hydrochloride salt by filtration.

  • Purify the crude product by chromatography on silica gel to obtain pure this compound.

Mechanism of Action in Oligonucleotide Synthesis

This compound is a key building block in the automated synthesis of oligonucleotides. The phosphoramidite method involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.

cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Activation and reaction with 5'-OH) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Blocks failed sequences Oxidation->Deblocking Stabilizes phosphate backbone (for next cycle)

References

An In-depth Technical Guide to the Synthesis of Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Dimethyl N,N-diisopropylphosphoramidite, a key reagent in oligonucleotide synthesis and various other chemical transformations. The document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and characterization methods.

Introduction

This compound is a crucial building block in phosphoramidite chemistry, a cornerstone of modern synthetic organic chemistry and drug development. Its primary application lies in the automated synthesis of oligonucleotides, where it serves as a phosphitylating agent for the coupling of nucleosides.[1] Beyond nucleic acid chemistry, it is also utilized in the phosphorylation of alcohols and the synthesis of various organophosphorus compounds.[2] This guide details a robust and efficient two-step synthesis of this compound, commencing with the preparation of the key intermediate, N,N-diisopropylphosphoramidous dichloride.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two sequential steps:

  • Synthesis of N,N-diisopropylphosphoramidous dichloride: This intermediate is prepared by the reaction of phosphorus trichloride with diisopropylamine.

  • Synthesis of this compound: The dichloride intermediate is then reacted with methanol in the presence of a tertiary amine base to yield the final product.

Synthesis_Pathway PCl3 Phosphorus Trichloride Intermediate N,N-Diisopropylphosphoramidous dichloride PCl3->Intermediate + Diisopropylamine Diisopropylamine Diisopropylamine Diisopropylamine->Intermediate Final_Product This compound Intermediate->Final_Product + Methanol + Base Methanol Methanol Methanol->Final_Product Base Tertiary Amine (e.g., Triethylamine) Base->Final_Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N,N-diisopropylphosphoramidous dichloride

This protocol is adapted from a reliable synthetic method.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume (mL)Density (g/mL)
Phosphorus trichloride137.330.108.71.574
Diisopropylamine101.190.2026.20.722
Diethyl ether (dry)74.12-100+0.713

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of phosphorus trichloride (8.7 mL, 0.10 mol) in 100 mL of dry diethyl ether is cooled to -40 °C in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

  • Diisopropylamine (26.2 mL, 0.20 mol) is added dropwise to the stirred solution over a period of 1 hour. The temperature should be carefully maintained below -30 °C to prevent side reactions. A white precipitate of diisopropylamine hydrochloride will form.

  • After the addition is complete, the reaction mixture is allowed to warm to 0 °C and is stirred for an additional 2 hours.

  • The precipitate is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of dry diethyl ether to recover any entrained product.

  • The solvent is removed from the filtrate by distillation under atmospheric pressure.

  • The crude product is then purified by vacuum distillation (85 °C at 1 mmHg) to yield N,N-diisopropylphosphoramidous dichloride as a colorless liquid.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
N,N-diisopropylphosphoramidous dichloride20.216.1680

Characterization of N,N-diisopropylphosphoramidous dichloride:

  • ¹H NMR (CDCl₃): δ 3.92 (septet, 2H), 1.27 (d, 12H).

  • ³¹P NMR (CDCl₃): δ 170 ppm.[3]

Step 2: Synthesis of this compound

This protocol is based on general methods for the synthesis of dialkyl phosphoramidites from the corresponding dichloridite.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume (mL)Density (g/mL)
N,N-diisopropylphosphoramidous dichloride202.070.0510.11.096
Methanol (dry)32.040.104.00.792
Triethylamine (dry)101.190.1013.90.726
Diethyl ether (dry)74.12-1500.713

Procedure:

  • Under an inert atmosphere, a solution of N,N-diisopropylphosphoramidous dichloride (10.1 mL, 0.05 mol) in 50 mL of dry diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, and cooled to 0 °C.

  • A solution of dry methanol (4.0 mL, 0.10 mol) and dry triethylamine (13.9 mL, 0.10 mol) in 100 mL of dry diethyl ether is added dropwise to the stirred solution over 1 hour, maintaining the temperature at 0 °C. A precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

  • The triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of dry diethyl ether.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a clear, colorless liquid.

Quantitative Data:

ProductTheoretical Yield (g)Expected Yield (g)Expected Yield (%)
This compound9.667.7 - 8.780 - 90

Characterization of this compound

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₈H₂₀NO₂P
Molecular Weight 193.22 g/mol
Appearance Clear, colorless oily liquid[1]
Density 0.840 g/mL at 20 °C[1]
Boiling Point 54 °C at 10 mmHg
Storage Store at 2-8 °C under an inert atmosphere.

Spectroscopic Data:

  • ³¹P NMR: The expected chemical shift for this compound is in the range of 140-155 ppm .[4] This is a characteristic region for phosphoramidites and is a key parameter for confirming the identity and purity of the product.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Phosphorus trichloride and N,N-diisopropylphosphoramidous dichloride are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood under a dry, inert atmosphere.

  • Diisopropylamine and triethylamine are flammable and have strong odors. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All glassware should be thoroughly dried before use to prevent hydrolysis of the phosphorus compounds.

References

An In-Depth Technical Guide to Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 122194-07-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl N,N-diisopropylphosphoramidite, a key reagent in modern biotechnology and pharmaceutical development. The document details its chemical and physical properties, core applications, and the experimental workflows in which it is a critical component.

Core Properties of this compound

This compound is a phosphoramidite reagent widely utilized in organic synthesis.[1] Its primary application is as a building block in the chemical synthesis of oligonucleotides, which are fundamental to genetic research, diagnostics, and the development of therapeutic nucleic acids.[1] It also serves as a versatile reagent for the efficient phosphorylation of alcohols.[2]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

PropertyValue
CAS Number 122194-07-4
Molecular Formula C₈H₂₀NO₂P[2]
Molecular Weight 193.22 g/mol [2][3]
Appearance Clear, colorless liquid
Density 1.05 g/cm³
Boiling Point 54 °C at 10 hPa
Chemical Identifiers and Descriptors
IUPAC Name N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine
InChI 1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3
InChIKey KXUMNSXPAYCKPR-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(C)C)P(OC)OC

Applications in Research and Drug Development

The unique chemical properties of this compound make it an invaluable tool in several areas of scientific research and development.

  • Oligonucleotide Synthesis: This is the most prominent application. The compound serves as a phosphitylating agent, enabling the stepwise addition of nucleotide monomers to a growing DNA or RNA chain in solid-phase synthesis. This process is fundamental to the production of synthetic genes, primers for PCR, and therapeutic oligonucleotides like antisense RNAs and siRNAs.

  • Phosphorylation of Alcohols: It is an effective reagent for the phosphorylation of a wide range of alcohols, a crucial transformation in the synthesis of many biologically active molecules and prodrugs.[2]

  • Drug Discovery: By facilitating the synthesis of modified nucleic acids and other complex organic molecules, this phosphoramidite plays a role in the development of new therapeutic agents.[1]

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for solid-phase oligonucleotide synthesis using the phosphoramidite method. This compound would be used in the "Coupling" step as a phosphitylating agent for one of the nucleotide bases.

The Synthesis Cycle

Solid-phase oligonucleotide synthesis is a cyclical process involving four main chemical reactions for each nucleotide addition.[4] The synthesis proceeds in the 3' to 5' direction.[4][5]

Solid-Phase Oligonucleotide Synthesis Workflow cluster_0 Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphate linkage) Capping->Oxidation End Elongated Oligonucleotide (Ready for next cycle or cleavage) Oxidation->End Start Start: Solid Support with Initial Nucleoside Start->Detritylation End->Detritylation Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Detritylation (Deblocking)

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support, exposing the 5'-hydroxyl group for the next reaction.[4]

  • Reagents: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[6]

  • Procedure:

    • The deblocking solution is passed through the synthesis column containing the solid support.

    • The reaction is allowed to proceed for a short period (typically 60-180 seconds).[6]

    • The column is thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT cation.[6]

Step 2: Coupling

  • Objective: To add the next nucleotide monomer (as a phosphoramidite) to the growing oligonucleotide chain.[4]

  • Reagents:

    • The desired nucleoside phosphoramidite (e.g., one synthesized using this compound).

    • An activator, typically a weak acid such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile.[7]

  • Procedure:

    • The phosphoramidite solution and the activator solution are delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[5]

    • The free 5'-hydroxyl group of the support-bound nucleotide attacks the activated phosphorus center, forming a new phosphite triester linkage.[5]

Phosphoramidite Coupling Reaction Mechanism Phosphoramidite Phosphoramidite Monomer R-O-P(NR'2)-O-R'' Activated_Intermediate Activated Intermediate R-O-P(Activator)-O-R'' Phosphoramidite->Activated_Intermediate Activation Activator Activator (e.g., Tetrazole) Activator->Activated_Intermediate Coupled_Product Coupled Product Support-O-Base-5'-O-P(OR'')-O-R Activated_Intermediate->Coupled_Product Nucleophilic Attack Support_Bound_Nucleoside Support-Bound Nucleoside Support-O-Base-5'-OH Support_Bound_Nucleoside->Coupled_Product

Caption: The activation and coupling steps of the phosphoramidite reaction.

Step 3: Capping

  • Objective: To block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion mutations in the final oligonucleotide.[4][5]

  • Reagents:

    • Capping Reagent A: Acetic anhydride in a solvent mixture (e.g., tetrahydrofuran and pyridine).[6]

    • Capping Reagent B: N-Methylimidazole in tetrahydrofuran.[6]

  • Procedure:

    • The capping reagents are delivered to the synthesis column.

    • The unreacted 5'-hydroxyl groups are acetylated, rendering them unreactive in subsequent cycles.[5]

    • The column is washed with anhydrous acetonitrile.

Step 4: Oxidation

  • Objective: To convert the unstable phosphite triester linkage into a more stable phosphate triester.[4][8]

  • Reagents: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9]

  • Procedure:

    • The oxidizing solution is passed through the column.

    • The iodine oxidizes the P(III) center to P(V).

    • The column is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

Cleavage and Deprotection

Once the desired oligonucleotide sequence is synthesized, the final steps involve removing it from the solid support and cleaving all remaining protecting groups from the phosphate backbone and the nucleobases. This is typically achieved by treating the solid support with a basic solution, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[6]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a cornerstone reagent in the chemical synthesis of nucleic acids and a valuable tool for phosphorylation reactions. Its role in enabling the automated, high-fidelity synthesis of DNA and RNA has been pivotal in advancing molecular biology, genomics, and the development of nucleic acid-based therapeutics. A thorough understanding of its properties and the chemical principles of its application is essential for researchers and developers in these fields.

References

An In-depth Technical Guide to Dimethyl N,N-diisopropylphosphoramidite: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl N,N-diisopropylphosphoramidite is a crucial reagent in modern organic chemistry, particularly in the synthesis of nucleic acids, which are fundamental to genetic research, diagnostics, and the development of therapeutic oligonucleotides.[1][2] Its role as a phosphitylating agent allows for the efficient and controlled formation of phosphite triester intermediates, which are subsequently oxidized to the natural phosphate backbone of DNA and RNA.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of key chemical processes.

Physical and Chemical Properties

This compound is a clear, colorless oily liquid.[1][5] Due to its reactivity, particularly its sensitivity to moisture, it is typically stored under an inert atmosphere, such as nitrogen, at refrigerated temperatures (0–8 °C).[1][5]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₂₀NO₂P[1][6]
Molecular Weight 193.22 g/mol [6][7]
Appearance Clear, colorless oily liquid[1][5]
Density 0.840 g/mL at 20 °C[1][5]
Boiling Point 54 °C at 10 mmHg[5]
Refractive Index n20/D 1.420[5]
Solubility Soluble in anhydrous acetonitrile, dichloromethane, and other common organic solvents.[8]
Storage Conditions 0–8 °C under a nitrogen atmosphere.[1][5]
Chemical Properties and Reactivity

The chemical utility of this compound stems from the reactivity of the phosphorus(III) center. The diisopropylamino group is an excellent leaving group in the presence of a weak acid activator, such as tetrazole.[3][8] This allows for the facile reaction with nucleophiles, most notably the hydroxyl groups of alcohols and nucleosides.

Reactivity with Protic Solvents: Phosphoramidites are sensitive to moisture and protic solvents, such as water and alcohols, in the absence of an activator. Hydrolysis of the P-N bond can occur, leading to the formation of a phosphonate and diisopropylamine. For this reason, all reactions involving phosphoramidites must be carried out under anhydrous conditions.

Phosphitylating Agent: The primary application of this compound is as a phosphitylating agent. In the presence of an activator, it reacts readily with alcohols to form a phosphite triester. This reaction is the cornerstone of phosphoramidite-based oligonucleotide synthesis.

Applications in Research and Drug Development

The unique reactivity of this compound makes it an indispensable tool in several areas of research and development:

  • Oligonucleotide Synthesis: It is a key building block for the synthesis of DNA and RNA oligonucleotides. These synthetic nucleic acids are used in a wide range of applications, including PCR primers, DNA sequencing, gene synthesis, and therapeutic applications such as antisense oligonucleotides and siRNAs.[1][2]

  • Phosphorylation of Alcohols: The reagent provides an efficient method for the phosphorylation of alcohols, which is a common transformation in organic synthesis and the preparation of biologically active molecules.[7]

  • Drug Development: The ability to modify compounds with phosphate groups can improve their solubility, bioavailability, and targeting. As such, this reagent finds use in the synthesis of prodrugs and other modified therapeutic agents.[2]

Experimental Protocols

General Protocol for Phosphorylation of an Alcohol

This protocol describes a general procedure for the phosphorylation of a primary or secondary alcohol using this compound, followed by in-situ oxidation to the phosphate.

Materials:

  • Alcohol substrate

  • This compound

  • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

  • Oxidizing solution (e.g., 0.1 M Iodine in THF/pyridine/water)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous acetonitrile

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol substrate in anhydrous DCM.

  • Phosphitylation: To the stirred solution, add this compound (1.1 equivalents) followed by the dropwise addition of the activator solution (1.2 equivalents). The reaction is typically monitored by TLC or ³¹P NMR.

  • Oxidation: Once the phosphitylation is complete, cool the reaction mixture to 0 °C and slowly add the oxidizing solution until a persistent brown color is observed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting phosphate product by flash column chromatography.

Standard Protocol for Solid-Phase Oligonucleotide Synthesis

The following is a detailed description of a single cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry. This cycle is repeated to build the desired oligonucleotide sequence.

The Synthesis Cycle:

  • Deblocking (Detritylation): The 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) of the nucleoside bound to the solid support is removed with a mild acid, such as 3% trichloroacetic acid (TCA) in dichloromethane. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The next nucleoside phosphoramidite (dissolved in anhydrous acetonitrile) and an activator (e.g., tetrazole) are delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside. This forms a phosphite triester linkage.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations), they are acetylated using a capping solution, typically a mixture of acetic anhydride and 1-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, commonly a solution of iodine in a mixture of THF, pyridine, and water.

This four-step cycle is then repeated until the desired oligonucleotide sequence has been synthesized.

Mandatory Visualizations

Logical Workflow for the Synthesis of Dialkyl N,N-dialkylphosphoramidites

G PCl3 Phosphorus Trichloride (PCl₃) Chlorophosphine Dialkylamino- dichlorophosphine PCl3->Chlorophosphine R2NH Secondary Amine (e.g., Diisopropylamine) R2NH->Chlorophosphine Base Tertiary Amine Base (e.g., Triethylamine) Base->Chlorophosphine Product Dialkyl N,N-dialkyl- phosphoramidite Base->Product Solvent1 Anhydrous Solvent (e.g., Toluene) Solvent1->Chlorophosphine Chlorophosphine->Product ROH Alcohol (e.g., Methanol) ROH->Product Solvent2 Anhydrous Solvent (e.g., Diethyl Ether) Solvent2->Product Filtration Filtration to remove Amine Hydrochloride Salt Product->Filtration Filtration->Product Purified Product G Start Start: Alcohol Substrate in Anhydrous DCM Add_Phosphoramidite Add Dimethyl N,N-diisopropyl- phosphoramidite Start->Add_Phosphoramidite Add_Activator Add Activator Solution (e.g., Tetrazole) Add_Phosphoramidite->Add_Activator Phosphitylation Phosphitylation Reaction (Formation of Phosphite Triester) Add_Activator->Phosphitylation Oxidation Oxidation with I₂ Solution Phosphitylation->Oxidation Workup Aqueous Work-up (Quenching and Extraction) Oxidation->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification by Column Chromatography Drying->Purification End End: Purified Phosphate Product Purification->End G Deblocking Deblocking (DMT Removal) Coupling Coupling Deblocking->Coupling Exposed 5'-OH Capping Capping Coupling->Capping Phosphite Triester Oxidation Oxidation Capping->Oxidation Blocked Failures Oxidation->Deblocking Stable Phosphate Next Cycle

References

Technical Guide: Dimethyl N,N-diisopropylphosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of Dimethyl N,N-diisopropylphosphoramidite, focusing on its core physicochemical properties and its pivotal role as a reagent in the chemical synthesis of oligonucleotides. While this compound is a fundamental building block in synthetic chemistry, it does not possess inherent biological signaling pathways. Instead, this document details its function within the well-established phosphoramidite synthesis cycle, the standard method for creating custom sequences of DNA and RNA.

Core Properties of this compound

The fundamental molecular and physical properties of this compound are summarized below. These data are critical for its application in automated chemical synthesis.

PropertyValueCitations
Molecular Formula C8H20NO2P[1][2][3]
Molecular Weight 193.22 g/mol [2][3][4]
CAS Number 122194-07-4[3]
Appearance Clear, colorless oily liquid[1]
Primary Application Reagent for oligonucleotide synthesis and phosphorylation[3]

Role in Oligonucleotide Synthesis

This compound is a key reagent used in phosphoramidite chemistry, the premier method for the automated, solid-phase synthesis of oligonucleotides.[5][6][7] This process involves the sequential addition of nucleotide building blocks to a growing chain that is attached to a solid support, typically controlled-pore glass (CPG).[8] The entire synthesis is a cyclical process, with each cycle adding one nucleotide and consisting of four primary steps: deblocking, coupling, capping, and oxidation.[5][9][10]

The logical workflow of this synthesis cycle is illustrated below.

Oligonucleotide_Synthesis_Cycle Start Start: Nucleoside on Solid Support (DMT-On) Deblocking Step 1: Deblocking (Detritylation) Removes DMT group with acid Start->Deblocking Free5OH Free 5'-OH Group Exposed Deblocking->Free5OH Exposes 5'-OH Coupling Step 2: Coupling Activated phosphoramidite couples with 5'-OH Free5OH->Coupling PhosphiteLinkage Unstable Phosphite Triester Linkage Formed Coupling->PhosphiteLinkage Capping Step 3: Capping Unreacted 5'-OH groups are acetylated and blocked PhosphiteLinkage->Capping Capping of failures Oxidation Step 4: Oxidation Iodine solution converts P(III) to stable P(V) phosphate triester Capping->Oxidation StableLinkage Stable Phosphate Triester Linkage Oxidation->StableLinkage Stabilizes backbone CycleEnd Cycle Complete (Repeat for next base) StableLinkage->CycleEnd CycleEnd->Deblocking Begin next cycle

Oligonucleotide Synthesis Workflow

Experimental Protocol: Phosphoramidite Synthesis Cycle

The following provides a detailed methodology for the four main steps in the phosphoramidite synthesis cycle. This process is typically performed on an automated DNA/RNA synthesizer.

Step 1: Deblocking (Detritylation)
  • Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[9]

  • Reagents: Anhydrous solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[9]

  • Procedure:

    • The acid solution is passed through the synthesis column containing the solid support.

    • The DMT group is cleaved, producing a highly visible orange-colored DMT cation, which can be quantified by UV-Vis spectrophotometry to monitor synthesis efficiency.

    • The column is washed with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT group, preparing it for the next step.[9]

Step 2: Coupling
  • Objective: To form a new phosphite triester bond between the free 5'-hydroxyl group on the growing oligonucleotide chain and the incoming nucleoside phosphoramidite.

  • Reagents:

    • A protected nucleoside phosphoramidite (the next base to be added).

    • An activator/catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), in anhydrous acetonitrile.[9]

  • Procedure:

    • The nucleoside phosphoramidite and the activator solution are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.[9]

    • This activated monomer rapidly reacts with the exposed 5'-hydroxyl group of the support-bound nucleoside.[9]

    • The reaction, which typically takes 30-60 seconds, is driven to near completion by using a significant molar excess of the phosphoramidite and activator.[11]

Step 3: Capping
  • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This is critical to prevent the formation of deletion mutations (n-1 sequences) in the final product.[12][13]

  • Reagents:

    • Capping Reagent A: Acetic anhydride, typically in tetrahydrofuran (THF) and pyridine or lutidine.

    • Capping Reagent B: N-Methylimidazole (NMI) in THF.[9][13]

  • Procedure:

    • The two capping reagents are mixed and delivered to the synthesis column.

    • The mixture acetylates all unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions.[13]

    • The column is washed with acetonitrile to remove excess capping reagents.

Step 4: Oxidation
  • Objective: To stabilize the newly formed internucleotide linkage by converting the unstable trivalent phosphite triester to a more stable pentavalent phosphate triester.[11]

  • Reagents: A solution of 0.02 M to 0.1 M iodine in a mixture of THF, pyridine, and water.[9][11]

  • Procedure:

    • The oxidizing solution is delivered to the synthesis column.

    • The iodine, in the presence of water, rapidly oxidizes the phosphite triester (P(III)) to a phosphate triester (P(V)).[13]

    • This step completes the cycle for the addition of one nucleotide. The column is washed with acetonitrile, and the entire four-step cycle is repeated to add the next base in the sequence.[11]

Upon completion of all cycles, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed in a final deprotection step.[11]

References

The Cornerstone of Synthetic Biology: A Deep Dive into the Historical Development of Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to synthesize custom DNA and RNA oligonucleotides is a fundamental pillar of modern molecular biology and therapeutic innovation. This in-depth technical guide explores the core of this capability: the historical development of phosphoramidite chemistry. From its conceptual origins to the highly efficient automated processes of today, this paper will detail the key scientific milestones, present critical quantitative data, and provide detailed experimental protocols that underpin this revolutionary technology.

From Unstable Intermediates to a Robust Synthetic Revolution: A Historical Overview

The journey to routine, automated oligonucleotide synthesis was a multi-decade endeavor, marked by the ingenuity of several pioneering scientists. The initial forays into creating synthetic nucleic acids were fraught with challenges of low yields, laborious purification steps, and unstable chemical intermediates.

The first directed chemical synthesis of a dinucleotide was reported in 1955 by Michelson and Todd, who utilized a phosphoryl chloride intermediate. While a landmark achievement, this method was slow, and the phosphoryl chloride was highly susceptible to hydrolysis.[1][2]

In the late 1950s and 1960s, H. Gobind Khorana introduced the phosphodiester and later the phosphotriester methods.[3][4] The phosphotriester approach, in particular, was a significant improvement as it protected the phosphate group, preventing the formation of branched chains that plagued earlier methods.[2][5] Khorana's work was instrumental in deciphering the genetic code and culminated in the first total synthesis of a gene in 1972.[6]

A pivotal advancement came with Robert Letsinger's introduction of solid-phase synthesis in 1965, which dramatically simplified the purification process by anchoring the growing oligonucleotide chain to a solid support.[2] Letsinger also pioneered the use of P(III) chemistry with the phosphite-triester method in the mid-1970s, which offered significantly faster coupling reactions.[2]

However, it was the work of Marvin H. Caruthers and his then-postdoctoral fellow Serge L. Beaucage in the early 1980s that truly revolutionized the field. They introduced nucleoside phosphoramidites as the building blocks for oligonucleotide synthesis.[2] These P(III) compounds were stable enough to be isolated and stored, yet could be readily activated to react with high efficiency, paving the way for the automation of DNA and RNA synthesis.[1][2][7] This breakthrough, coupled with the use of stable solid supports like controlled pore glass (CPG), led to the commercialization of the first automated DNA synthesizers and made custom oligonucleotides accessible to the broader scientific community.[2]

The Chemistry at the Core: The Phosphoramidite Synthesis Cycle

The elegance of phosphoramidite chemistry lies in its cyclical nature, where a four-step process is repeated to add one nucleotide at a time to the growing oligonucleotide chain, which is attached to a solid support at its 3'-end. This process allows for the synthesis of oligonucleotides with defined sequences in the 3' to 5' direction.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate linkage End Cleavage and Deprotection Oxidation->End After final cycle Start Start with Support-Bound Nucleoside Start->Deblocking Oligo Synthesized Oligonucleotide End->Oligo

Figure 1: The four-step solid-phase phosphoramidite oligonucleotide synthesis cycle.

The four key steps of the synthesis cycle are:

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous solvent. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.[8][9] The amount of the released DMT cation, which has a distinct orange color, can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.[8][9]

  • Coupling: The next nucleoside, as a phosphoramidite monomer, is activated by a weak acid, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI). The activated phosphoramidite then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This reaction is carried out in an anhydrous solvent, typically acetonitrile.

  • Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are blocked or "capped." This is typically done by acetylation using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: The newly formed, unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage. This is most commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed in a final deprotection step, typically using aqueous ammonia.

Quantitative Analysis of Synthesis Efficiency

The success of oligonucleotide synthesis is highly dependent on the efficiency of each coupling step. Even a small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides. The overall yield of a synthesis can be calculated using the formula:

Overall Yield (%) = (Average Stepwise Coupling Efficiency)(Number of couplings) x 100

The following tables summarize key quantitative data related to phosphoramidite chemistry.

Table 1: Comparison of Common Phosphoramidite Activators

The choice of activator plays a crucial role in the efficiency and speed of the coupling reaction.

ActivatorpKaTypical ConcentrationCoupling Time (DNA)Key Characteristics
1H-Tetrazole4.80.25 - 0.5 M30 - 60 secondsThe traditional and widely used activator.[10]
5-(Ethylthio)-1H-tetrazole (ETT)4.280.25 - 0.75 M15 - 30 secondsMore acidic and reactive than tetrazole, often used for RNA synthesis.[11][12][13]
4,5-Dicyanoimidazole (DCI)5.20.25 - 1.2 M15 - 30 secondsLess acidic but more nucleophilic than tetrazole, reducing the risk of detritylation of the monomer in solution.[10][11][12][14]
5-Benzylthio-1H-tetrazole (BTT)~4.00.25 - 0.3 M15 - 30 secondsA highly reactive activator, particularly effective for sterically hindered phosphoramidites.[11]
Table 2: Impact of Protecting Groups on Guanosine Coupling Efficiency

The choice of protecting group for the exocyclic amine of guanosine can affect coupling efficiency and the final deprotection conditions.

Protecting GroupDeprotection ConditionsReported Stepwise Coupling EfficiencyAdvantagesDisadvantages
Isobutyryl (iBu)Harsher and more time-consuming (e.g., concentrated ammonia at 55°C for 8-12 hours)[15][16]~99%[16]More stable during synthesis.Slower deprotection can be detrimental to sensitive modifications.
Dimethylformamidine (dmf)Milder and significantly faster (e.g., AMA at room temperature for 2 hours or 55°C for 10 minutes)[15][16][17]~99%[16]Rapid deprotection, compatible with sensitive modifications, reduces depurination.[17]Can be less stable in solution.[15]
Table 3: Typical Yields for Phosphoramidite Monomer Synthesis

The synthesis of the phosphoramidite monomers themselves is a critical first step. The following are typical reported yields for the phosphitylation of 5'-DMT protected deoxynucleosides using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

Nucleoside (5'-DMT protected)Phosphitylation YieldReference
N6-Benzoyl-2'-deoxyadenosineNot specified
N4-Benzoyl-2'-deoxycytidineNot specified
N2-Isobutyryl-2'-deoxyguanosine63%[18]
2'-Deoxythymidine85%[19]

Detailed Experimental Protocols

The following are generalized protocols for the key steps in phosphoramidite chemistry. These are intended to provide a foundational understanding and may require optimization based on the specific automated synthesizer, scale, and sequence.

Protocol 1: Preparation of a Nucleoside Phosphoramidite

This protocol outlines the synthesis of a 5'-DMT-nucleoside-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite.

Materials:

  • 5'-O-DMT-N-protected-2'-deoxynucleoside

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 5'-O-DMT-N-protected-2'-deoxynucleoside in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Add DIPEA to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the pure phosphoramidite.

Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol details the four main steps of the automated synthesis cycle.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Coupling Reagents:

    • 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

    • 0.25 - 0.5 M solution of an activator (e.g., ETT) in anhydrous acetonitrile.

  • Capping Reagents:

    • Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

    • Cap B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Wash Solvent: Anhydrous acetonitrile.

Procedure (performed on an automated synthesizer):

  • Deblocking:

    • The synthesis column containing the solid support is washed with anhydrous acetonitrile.

    • The deblocking solution is passed through the column for 60-180 seconds to remove the 5'-DMT group.

    • The column is washed thoroughly with anhydrous acetonitrile. The orange trityl cation eluate can be collected for quantification.

  • Coupling:

    • The phosphoramidite solution and the activator solution are delivered simultaneously to the column.

    • The reaction is allowed to proceed for 30-120 seconds.

  • Capping:

    • The column is washed with anhydrous acetonitrile.

    • Capping reagents A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

    • The reaction proceeds for 30-60 seconds.

  • Oxidation:

    • The column is washed with anhydrous acetonitrile.

    • The oxidizing solution is delivered to the column to convert the phosphite triester to a phosphate triester.

    • The reaction proceeds for 30-60 seconds.

    • The column is washed with anhydrous acetonitrile to prepare for the next cycle.

Protocol 3: Cleavage and Deprotection

Reagents:

  • Concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

Procedure:

  • After the final synthesis cycle, the solid support is treated with the cleavage and deprotection solution.

  • The mixture is incubated at room temperature or an elevated temperature (e.g., 55°C) for a specified time (typically 1-12 hours, depending on the protecting groups).

  • The solution containing the deprotected oligonucleotide is collected, and the solid support is washed to recover all the product.

  • The combined solution is then typically dried to remove the ammonia and the crude oligonucleotide is ready for purification.

Visualizing the Chemical and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformation in phosphoramidite synthesis and the logical workflow for troubleshooting the synthesis of a phosphoramidite monomer.

Phosphoramidite_Reaction Phosphoramidite Phosphoramidite Monomer 5'-DMT-Nuc-3'-O-P(OR)(NiPr2) Activated_Intermediate Activated Intermediate [5'-DMT-Nuc-3'-O-P(OR)(Activator)]+ Phosphoramidite->Activated_Intermediate Activation Activator Activator (e.g., ETT) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Support-Oligo-(n+1)-5'-O-P(OR)-O-3'-Nuc-DMT Activated_Intermediate->Coupled_Product Coupling Support_Bound_Oligo Support-Bound Oligo Support-Oligo-(n)-5'-OH Support_Bound_Oligo->Coupled_Product Final_Product Stable Product (Phosphate Triester) Support-Oligo-(n+1)-5'-O-P(=O)(OR)-O-3'-Nuc-DMT Coupled_Product->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (I2, H2O) Oxidizing_Agent->Final_Product

Figure 2: Chemical transformation during the coupling and oxidation steps.

Troubleshooting_Phosphitylation Start Start Phosphitylation Check_Reagents Reagents Anhydrous? Start->Check_Reagents Proceed Proceed with Reaction Check_Reagents->Proceed Yes Dry_Reagents Dry Solvents & Use Fresh Reagents Check_Reagents->Dry_Reagents No Reaction Perform Phosphitylation Proceed->Reaction Dry_Reagents->Start Monitor Reaction Complete (TLC/NMR)? Reaction->Monitor Workup Aqueous Workup Monitor->Workup Yes Investigate Investigate Side Reactions Monitor->Investigate No Purify Column Chromatography Workup->Purify Check_Purity Pure Product? Purify->Check_Purity Success Pure Phosphoramidite Check_Purity->Success Yes Repurify Re-purify Check_Purity->Repurify No Repurify->Check_Purity Investigate->Start

References

An In-depth Technical Guide to the Role of Dimethyl N,N-diisopropylphosphoramidite in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl N,N-diisopropylphosphoramidite is a versatile and highly reactive phosphitylating agent extensively utilized in modern organic synthesis. Its primary role lies in the efficient formation of phosphite triesters, which are key intermediates in the synthesis of a wide array of important molecules, most notably oligonucleotides. This technical guide provides a comprehensive overview of the core applications, reaction mechanisms, and experimental protocols associated with this compound, intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Properties and Handling

This compound is a clear, colorless oily liquid that is sensitive to moisture and air. Proper handling and storage are crucial to maintain its reactivity and purity.

PropertyValue
CAS Number 122194-07-4
Molecular Formula C₈H₂₀NO₂P
Molecular Weight 193.23 g/mol
Density 0.840 g/mL at 20 °C
Appearance Clear, colorless oily liquid
Purity Typically ≥ 97% (³¹P NMR)
Storage Conditions Store at 0 - 8 °C under a dry, inert atmosphere (e.g., Nitrogen or Argon).

Key Applications in Organic Synthesis

The utility of this compound stems from its ability to efficiently phosphitylate hydroxyl groups, forming a P(III) intermediate that can be subsequently oxidized to the more stable P(V) phosphate.

Oligonucleotide Synthesis

The most prominent application of phosphoramidite chemistry is in the solid-phase synthesis of DNA and RNA oligonucleotides.[1] In this context, nucleoside phosphoramidites, which are derivatives of this compound, are used as the building blocks. The diisopropylamino group serves as a labile protecting group for the phosphorus, which is displaced during the coupling step.

Phosphorylation of Alcohols and Biomolecules

This compound is an effective reagent for the phosphorylation of a wide range of alcohols, from simple alkanols to complex polyfunctional molecules like carbohydrates and peptides.[2] This reaction is a cornerstone in the synthesis of phospholipids, phosphorylated proteins, and other biologically significant phosphate esters.

Synthesis of Phosphite-Triester Ligands

The phosphite triesters formed from the reaction of this compound with alcohols can be used as ligands in transition-metal catalysis. The electronic and steric properties of these ligands can be readily tuned by varying the alcohol component.

Reaction Mechanism: The Phosphitylation of Alcohols

The phosphitylation of an alcohol using this compound proceeds through a well-established mechanism that requires an activator, most commonly a weak acid such as 1H-tetrazole. The process can be broken down into three key steps: activation, nucleophilic attack, and oxidation.

Step 1: Activation of the Phosphoramidite

The reaction is initiated by the protonation of the nitrogen atom of the diisopropylamino group by the activator (e.g., 1H-tetrazole). This protonation converts the diisopropylamino group into a good leaving group (diisopropylamine). Subsequently, the conjugate base of the activator (e.g., tetrazolide) acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine to form a highly reactive phosphitylating intermediate.

G Phosphoramidite This compound Protonated_Phosphoramidite Protonated Phosphoramidite Phosphoramidite->Protonated_Phosphoramidite Protonation Activator 1H-Tetrazole (Activator) Activator->Protonated_Phosphoramidite Reactive_Intermediate Reactive Tetrazolyl Phosphite Intermediate Protonated_Phosphoramidite->Reactive_Intermediate Nucleophilic Substitution Diisopropylamine Diisopropylamine (Byproduct) Protonated_Phosphoramidite->Diisopropylamine Leaving Group G Reactive_Intermediate Reactive Tetrazolyl Phosphite Intermediate Phosphite_Triester Phosphite Triester (P(III) Species) Reactive_Intermediate->Phosphite_Triester Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Phosphite_Triester Phosphate_Triester Phosphate Triester (P(V) Species) Phosphite_Triester->Phosphate_Triester Oxidation Oxidizing_Agent Oxidizing Agent (e.g., I₂, H₂O) Oxidizing_Agent->Phosphate_Triester G Start Start Preparation Dissolve Alcohol in Anhydrous DCM Start->Preparation Activation_Coupling Add 1H-Tetrazole and Phosphoramidite Preparation->Activation_Coupling Monitoring Monitor Reaction (TLC or ³¹P NMR) Activation_Coupling->Monitoring Workup1 Aqueous Work-up (NaHCO₃, Brine) Monitoring->Workup1 Concentration1 Dry and Concentrate Workup1->Concentration1 Oxidation Oxidize with Iodine Concentration1->Oxidation Workup2 Aqueous Work-up and Extraction Oxidation->Workup2 Purification Purify by Column Chromatography Workup2->Purification End End Purification->End

References

The Cornerstone of Synthesis: An In-depth Technical Guide to Phosphitylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphitylation, the introduction of a trivalent phosphorus group into a molecule, stands as a cornerstone of modern synthetic organic chemistry, particularly in the assembly of biopolymers like oligonucleotides. This guide delves into the fundamental principles of phosphitylation reactions, offering a comprehensive overview of the core mechanisms, key reagents, and experimental considerations that underpin this critical transformation. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a robust understanding of phosphitylation chemistry, enabling the effective design and execution of synthetic strategies.

Core Principles of Phosphitylation

Phosphitylation reactions involve the formation of a new phosphorus-element bond, typically with oxygen, nitrogen, or sulfur, using a trivalent phosphorus reagent. The most widely employed method utilizes phosphoramidites as the phosphitylating agents due to their optimal balance of stability and reactivity.

The general mechanism proceeds through the activation of the phosphoramidite by a weak acid catalyst, such as an azole derivative. This activation protonates the diisopropylamino group, converting it into a good leaving group. Subsequent nucleophilic attack by a hydroxyl group (or other nucleophile) on the phosphorus center results in the formation of a phosphite triester linkage. This newly formed P(III) species is then typically oxidized to a more stable pentavalent phosphate triester.

The Phosphoramidite Approach

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA. Its success lies in the high coupling efficiency, rapid reaction kinetics, and amenability to automation.[1] The key building blocks are nucleoside phosphoramidites, which are stabilized by protecting groups on the nucleobase, the sugar hydroxyls, and the phosphorus itself.[2]

Key Advantages of Phosphoramidite Chemistry:

  • High Coupling Efficiency: Stepwise coupling efficiencies typically exceed 99%, which is crucial for the synthesis of long oligonucleotides.[][4]

  • Reaction Speed: The coupling reaction is extremely rapid, often completing within seconds to a few minutes.[5][6]

  • Stability and Reactivity Balance: Phosphoramidites are stable enough for storage and handling but are readily activated under specific reaction conditions.[7]

Key Components of Phosphitylation Reactions

The success of a phosphitylation reaction hinges on the careful selection of several key components: the phosphitylating agent, the activator, protecting groups, and the solvent.

Phosphitylating Agents

While various trivalent phosphorus compounds can be used, 2-cyanoethyl phosphoramidites are the most common choice for oligonucleotide synthesis.[7] The 2-cyanoethyl group serves as a protecting group for the phosphate and can be easily removed under mild basic conditions.[8]

Activators

Activators are weak acids that catalyze the coupling reaction. The choice of activator can significantly influence the reaction rate and efficiency.

  • 1H-Tetrazole: Historically the most common activator, it is effective but has safety concerns due to its explosive nature.[9][10]

  • 4,5-Dicyanoimidazole (DCI): A non-explosive alternative to tetrazole that often provides faster reaction times.[10][11]

  • 5-(Ethylthio)-1H-tetrazole (ETT) and 5-(Benzylthio)-1H-tetrazole (BTT): These activators offer a good balance of reactivity and safety.[5]

  • Pyridinium Trifluoroacetate (Py·TFA): An effective, inexpensive, and stable activator that is less acidic than 1H-tetrazole.[10][12]

Protecting Groups

Protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleoside and the phosphoramidite itself.

  • 5'-Hydroxyl Protection: The dimethoxytrityl (DMT) group is the standard for protecting the 5'-hydroxyl of the nucleoside. It is acid-labile, allowing for its removal at the beginning of each synthesis cycle.

  • Exocyclic Amino Group Protection: Benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine are commonly used to protect the exocyclic amino groups of the nucleobases.

  • 2'-Hydroxyl Protection (for RNA synthesis): The tert-butyldimethylsilyl (TBDMS) group is a common protecting group for the 2'-hydroxyl of ribonucleosides.

Quantitative Data on Phosphitylation Reactions

The efficiency and speed of phosphitylation reactions are critical for successful synthesis, particularly in the context of automated solid-phase oligonucleotide synthesis. The following tables summarize key quantitative data related to these reactions.

ParameterTypical Value/RangeNotes
Stepwise Coupling Efficiency > 99%Crucial for the synthesis of long oligonucleotides to minimize the accumulation of deletion sequences.[][4]
Standard Base Coupling Time 30 secondsThis can vary depending on the specific phosphoramidite, activator, and synthesizer used.[5]
Modified Base Coupling Time 5 - 10 minutesModified or sterically hindered phosphoramidites often require longer coupling times to achieve high efficiency.[5]
Activator Concentration 0.25 M - 0.5 MThe optimal concentration depends on the specific activator and the scale of the synthesis.[5]
Phosphoramidite Excess 5-fold molar excess (relative to the support loading)A significant excess is used to drive the coupling reaction to completion.[5]
ActivatorpKaRelative Coupling TimeNotes
1H-Tetrazole 4.9StandardHistorically the most common activator, but has safety concerns.[10]
4,5-Dicyanoimidazole (DCI) 5.2Faster than TetrazoleThe observed time to complete coupling is about twice as fast with DCI compared to 1H-tetrazole. It is also more soluble in acetonitrile.[10][11]
Pyridinium Trifluoroacetate (Py·TFA) 5.2-An effective, inexpensive, and stable activator that is less acidic than 1H-tetrazole, offering a safer alternative.[10][12]

Experimental Protocols

Detailed Protocol for the 3'-Phosphitylation of a Protected Deoxyribonucleoside

This protocol describes the synthesis of a 5'-O-DMT-deoxyribonucleoside-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

Materials:

  • 5'-O-DMT-N-protected-2'-deoxyribonucleoside

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • 4,5-Dicyanoimidazole (DCI)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Triethylamine

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation: Dry the 5'-O-DMT-N-protected-2'-deoxyribonucleoside by co-evaporation with anhydrous acetonitrile and dry under high vacuum for several hours.

  • Reaction Setup: Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: To the nucleoside solution, add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.1 equivalents) and 4,5-dicyanoimidazole (0.5 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench it by adding a small amount of triethylamine.

  • Workup: Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

  • Characterization: Combine the fractions containing the pure product and concentrate to a white foam. Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry. The ³¹P NMR spectrum should show two peaks around 149 ppm, corresponding to the two diastereomers.[6]

Standard Protocol for the Coupling Step in Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps for a single coupling cycle on an automated DNA/RNA synthesizer.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.[5]

  • Activator Solution: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.[5]

  • Phosphoramidite Solution: 0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.

  • Capping Solution A: Acetic anhydride/Lutidine/THF.

  • Capping Solution B: N-Methylimidazole/THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[5]

  • Washing Solvent: Anhydrous acetonitrile.

Procedure (automated cycle):

  • Deblocking (Detritylation): The solid support is washed with the deblocking solution to remove the 5'-DMT protecting group from the growing oligonucleotide chain. The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction proceeds for a predetermined time (e.g., 30 seconds for standard bases).[5]

  • Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling cycles.

  • Washing: The column is washed with anhydrous acetonitrile.

  • Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a stable phosphate triester.

  • Washing: The column is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

Visualization of Key Processes

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core mechanism of phosphitylation and the workflow of solid-phase oligonucleotide synthesis.

Phosphitylation_Mechanism cluster_activation Activation cluster_coupling Coupling cluster_oxidation Oxidation Phosphoramidite Phosphoramidite Activated_Phosphoramidite Activated Phosphoramidite Phosphoramidite->Activated_Phosphoramidite + Activator (H-A) Activator (H-A) Activator (H-A) Activator (H-A)->Activated_Phosphoramidite Phosphite_Triester Phosphite Triester Activated_Phosphoramidite->Phosphite_Triester + R-OH Nucleophile (R-OH) Nucleophile (R-OH) Nucleophile (R-OH)->Phosphite_Triester Phosphate_Triester Phosphate Triester Phosphite_Triester->Phosphate_Triester + [O] Oxidizing_Agent Oxidizing Agent ([O]) Oxidizing_Agent->Phosphate_Triester

Caption: Mechanism of the phosphoramidite-based phosphitylation reaction.

Oligonucleotide_Synthesis_Workflow start Start Cycle deblock 1. Deblocking (DMT Removal) start->deblock coupling 2. Coupling (Phosphoramidite Addition) deblock->coupling capping 3. Capping (Acetylation) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Next Cycle? oxidation->next_cycle next_cycle->deblock Yes end Cleavage & Deprotection next_cycle->end No

Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.

Conclusion

Phosphitylation chemistry, particularly the phosphoramidite method, is a powerful and indispensable tool in modern organic synthesis and drug development. A thorough understanding of the fundamental principles, the roles of the various reagents, and the critical experimental parameters is essential for the successful application of this technology. This guide provides a foundational overview to aid researchers in harnessing the full potential of phosphitylation reactions for the synthesis of complex molecules and novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Dimethyl N,N-diisopropylphosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of nucleoside phosphoramidites, specifically those employing the N,N-diisopropylamino group, in the automated solid-phase synthesis of oligonucleotides. This methodology is the cornerstone of modern DNA and RNA synthesis, enabling the production of high-fidelity oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

Introduction to Phosphoramidite Chemistry

The phosphoramidite method is the most widely used chemistry for the chemical synthesis of oligonucleotides.[1] It involves the sequential addition of nucleotide building blocks, called nucleoside phosphoramidites, to a growing oligonucleotide chain that is attached to a solid support.[2][3] The synthesis proceeds in the 3' to 5' direction.[4][5] Each addition cycle consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.[][7]

The key reagent in this process is the nucleoside phosphoramidite, which is a nucleoside modified with several protecting groups to ensure the specificity of the reaction. A standard 2'-deoxyadenosine phosphoramidite, for instance, features:

  • A Dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group, which can be easily removed under acidic conditions.[8]

  • A 2-cyanoethyl group protecting the phosphorus atom, which is removed under mild alkaline conditions.[8]

  • An N,N-diisopropylamino group on the phosphorus, which acts as a leaving group upon activation.[8][9]

  • A protecting group on the exocyclic amine of the nucleobase (e.g., benzoyl for adenine and cytosine, isobutyryl for guanine) to prevent side reactions.[]

The diisopropylamino group is particularly advantageous due to its steric bulk, which provides a good balance between stability during storage and ease of activation for the coupling reaction.[9]

The Oligonucleotide Synthesis Cycle

The automated synthesis of oligonucleotides is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The efficiency of each step is critical for the successful synthesis of long, high-quality oligonucleotides.[7]

Step 1: Deblocking (Detritylation)

The first step in each cycle is the removal of the acid-labile 5'-DMT protecting group from the terminal nucleotide of the solid support-bound oligonucleotide.[10] This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[7]

Step 2: Coupling

The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[11] This reaction is catalyzed by a weak acid activator, such as 1H-tetrazole, 4,5-dicyanoimidazole (DCI), or 5-(ethylthio)-1H-tetrazole (ETT).[1][11] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and facilitating the formation of a phosphite triester linkage.[2]

Step 3: Capping

To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[7][11] This is typically achieved using a mixture of acetic anhydride and 1-methylimidazole.[11] The capping step ensures that only the full-length oligonucleotides are extended in the subsequent cycles.[7]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester.[7] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[11]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data and Quality Control

The success of oligonucleotide synthesis is highly dependent on the coupling efficiency of each step. Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[12][13]

Coupling Efficiency per StepExpected Yield of Full-Length 20-merExpected Yield of Full-Length 50-merExpected Yield of Full-Length 100-mer
98.0%68%36%13%
99.0%82%61%37%
99.4%89.2%74.5%54.7%
99.5%91%78%61%

Data adapted from sources discussing the impact of coupling efficiency on final yield.[7][12][13]

The coupling efficiency can be monitored in real-time by measuring the absorbance of the DMT cation released during the deblocking step.[2] The orange-colored cation has a strong absorbance at 495 nm.[2]

Experimental Protocols

The following are generalized protocols for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. Specific timings and volumes may need to be optimized based on the synthesizer, scale, and sequence.

Reagents and Solutions
Reagent/SolutionCompositionPurpose
Deblocking Solution 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)[10]Removal of the 5'-DMT group
Activator Solution 0.25 - 0.5 M 1H-Tetrazole, DCI, or ETT in Acetonitrile[9][11]Activation of the phosphoramidite
Phosphoramidite Solution 0.05 - 0.1 M Nucleoside Phosphoramidite in Acetonitrile[14]Nucleotide building block
Capping Solution A Acetic Anhydride in Tetrahydrofuran (THF)Acetylation of unreacted hydroxyls
Capping Solution B 1-Methylimidazole in THFCatalyst for the capping reaction
Oxidizing Solution 0.02 - 0.1 M Iodine in THF/Pyridine/Water[11]Oxidation of the phosphite triester
Washing Solution Anhydrous AcetonitrileWashing the solid support between steps
Synthesis Cycle Protocol
  • Deblocking:

    • Flush the synthesis column with the deblocking solution for 60-180 seconds to remove the 5'-DMT group.[11]

    • Wash the column thoroughly with anhydrous acetonitrile.[11]

  • Coupling:

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for 30-180 seconds.

    • Wash the column with anhydrous acetonitrile.

  • Capping:

    • Deliver the capping solutions (A and B) to the column.

    • Allow the capping reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizing solution to the column.

    • Allow the oxidation reaction to proceed for 30-60 seconds.[11]

    • Wash the column with anhydrous acetonitrile.[11]

Repeat this cycle for each nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Cleavage from Support: The oligonucleotide is typically cleaved from the CPG support using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[10]

  • Deprotection: The same basic solution used for cleavage also removes the 2-cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases. This is often done by heating the solution at a specific temperature for a set period (e.g., 55-65°C for 1-8 hours), depending on the base protecting groups used.[10]

If the synthesis was performed "DMT-on", the final 5'-DMT group can be removed by treatment with an acid, such as 80% acetic acid, after cleavage and deprotection.[10]

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_workflow Automated Oligonucleotide Synthesis Workflow start Start: Solid Support with Initial Nucleoside (DMT-on) deblocking 1. Deblocking (Detritylation) Remove 5'-DMT group start->deblocking coupling 2. Coupling Add activated phosphoramidite deblocking->coupling Exposed 5'-OH capping 3. Capping Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilize phosphate backbone capping->oxidation cycle_end Repeat Cycle for Next Nucleotide oxidation->cycle_end cycle_end->deblocking Next cycle end_synthesis Final Cleavage & Deprotection cycle_end->end_synthesis Final cycle

Caption: The four-step cycle of automated oligonucleotide synthesis.

Phosphoramidite_Activation_and_Coupling cluster_reaction Phosphoramidite Coupling Reaction phosphoramidite Incoming Nucleoside Phosphoramidite 5'-DMT P(OR)(N(iPr)2) activated_intermediate Activated Intermediate 5'-DMT P(OR)(Activator) phosphoramidite->activated_intermediate Activation activator Activator (e.g., Tetrazole) activator->activated_intermediate coupled_product {Elongated Oligonucleotide Chain | Phosphite Triester Linkage} activated_intermediate->coupled_product Coupling growing_chain Growing Oligonucleotide Chain Free 5'-OH growing_chain->coupled_product

Caption: Activation and coupling of a phosphoramidite to the growing chain.

References

Application Notes and Protocols for N,N-diisopropylphosphoramidites in DNA/RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The phosphoramidite method, a robust and highly efficient process, is the gold standard for this synthesis.[1][2] This method relies on the sequential, stepwise addition of protected nucleoside monomers, known as phosphoramidites, to a growing nucleic acid chain attached to a solid support.[3] The synthesis proceeds in the 3' to 5' direction, contrary to the 5' to 3' direction of enzymatic synthesis.[4]

The key building blocks are nucleoside phosphoramidites, which consist of a nucleoside with several protecting groups to ensure reaction specificity.[5] A typical phosphoramidite monomer features:

  • A 5'-hydroxyl group protected by an acid-labile dimethoxytrityl (DMT) group.[6]

  • Exocyclic amines on the nucleobases (Adenine, Guanine, and Cytosine) are protected with groups like benzoyl (Bz) or isobutyryl (iBu).[5]

  • For RNA synthesis, the 2'-hydroxyl group of the ribose is protected, commonly with a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM) group.[][8]

  • A reactive 3'-phosphoramidite moiety, typically a β-cyanoethyl (CEP) N,N-diisopropylphosphoramidite. The diisopropylamino group is crucial for its stability during storage and its controlled reactivity upon activation.[9]

This document provides detailed protocols and quantitative data for the use of these standard N,N-diisopropylphosphoramidite reagents in automated DNA and RNA synthesis, intended for researchers, scientists, and professionals in drug development.

Chemical Structure of a DNA Phosphoramidite Monomer

The diagram below illustrates the general structure of a 2'-deoxynucleoside phosphoramidite building block used in DNA synthesis.

cluster_nucleoside 5'-DMT-Protected Deoxynucleoside N Nucleobase (with protecting group, e.g., Bz, iBu) R Deoxyribose R->N P 3'-O-Phosphoramidite R->P 3' linkage DMT 5'-O-DMT DMT->R 5' linkage Phosphorus P CEP O-β-Cyanoethyl Phosphorus->CEP Diisopropylamino N(iPr)₂ Phosphorus->Diisopropylamino

Caption: General structure of a deoxynucleoside phosphoramidite.

Data Presentation

Successful oligonucleotide synthesis depends on high stepwise coupling efficiency. The choice of activator and the conditions for deprotection are critical parameters.

Table 1: Activators and Coupling Efficiency

ActivatorTypical ConcentrationCoupling TimeAverage Stepwise EfficiencyReference
1H-Tetrazole0.45 - 0.5 M30 - 60 s~98-99%[4][9]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 - 0.5 M15 - 30 s>99%[10]
4,5-Dicyanoimidazole (DCI)0.25 - 1.2 M10 - 20 s>99.5%[10][11]
N-Methylimidazole (NMI) / Tetrazole0.1 M NMI in 0.45 M Tetrazole20 - 40 s>98%[11]

Table 2: Standard Deprotection and Cleavage Conditions

Protecting GroupsReagentTemperatureDurationApplicationReference
Standard DNA (Bz, iBu, CEP)Concentrated Ammonium Hydroxide55 °C8 - 12 hoursStandard DNA Oligonucleotides[]
UltraMILD DNA (Ac, Pac, CEP)0.05 M K₂CO₃ in MethanolRoom Temp4 hoursSensitive/Modified DNA[10]
UltraFAST DNA (Ac, CEP)AMA (NH₄OH / 40% aq. Methylamine 1:1)65 °C5 - 10 minutesHigh-throughput DNA Synthesis[10]
Standard RNA (Ac, iBu, TBDMS)AMA followed by TEA·3HF or TBAF65 °C then Room Temp10 min (AMA), 2-6 hours (desilylation)Standard RNA Oligonucleotides[12]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis Cycle

This protocol describes the four fundamental steps of a single synthesis cycle on an automated DNA/RNA synthesizer. The process is repeated for each nucleotide added to the sequence.[3]

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[4]

  • Phosphoramidite Monomers: 0.1 M solutions of protected nucleoside phosphoramidites in anhydrous acetonitrile.[3]

  • Activator Solution: 0.25 - 0.5 M ETT or DCI in anhydrous acetonitrile.[10]

  • Capping Solution A: Acetic Anhydride/THF/Pyridine.[10]

  • Capping Solution B: 16% N-Methylimidazole in THF.[10]

  • Oxidizing Solution: 0.02 - 0.1 M Iodine in THF/Pyridine/Water.[10]

  • Washing Solution: Anhydrous acetonitrile.

Methodology:

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleotide bound to the solid support by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile.[4]

  • Coupling: The phosphoramidite monomer and activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing chain. This forms an unstable phosphite triester linkage.[10][]

  • Capping: Any unreacted 5'-hydroxyl groups (failure sequences) are acetylated using the capping solutions. This prevents them from participating in subsequent cycles, simplifying final product purification.[9]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the iodine solution. This step secures the newly formed internucleotide bond. The column is then washed with anhydrous acetonitrile to prepare for the next cycle.[10][14]

The Automated Oligonucleotide Synthesis Cycle

G start Start Cycle (Solid Support with 5'-DMT-Nucleoside) deblock Step 1: Deblocking (Detritylation) Remove 5'-DMT group start->deblock TCA/DCA in DCM wash1 Wash (Acetonitrile) deblock->wash1 couple Step 2: Coupling Add activated phosphoramidite wash1->couple Monomer + Activator cap Step 3: Capping Block unreacted 5'-OH groups couple->cap Acetic Anhydride / NMI oxidize Step 4: Oxidation Stabilize phosphite to phosphate cap->oxidize Iodine Solution wash2 Wash (Acetonitrile) oxidize->wash2 end Repeat for next nucleotide or proceed to deprotection wash2->end

Caption: The four-step automated phosphoramidite synthesis cycle.

Protocol 2: Cleavage and Deprotection (UltraFAST Method)

This protocol is suitable for standard DNA oligonucleotides synthesized with acetyl-protected dC (Ac-dC) and other standard phosphoramidites, significantly reducing deprotection time.[10]

Reagents:

  • AMA Solution: A 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine.[10]

Methodology:

  • Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.

  • Add the AMA solution to the vial (typically 1 mL for a 1 µmol synthesis).

  • Securely cap the vial and incubate at 65°C for 10 minutes. This step cleaves the oligonucleotide from the solid support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.[10]

  • Cool the vial to room temperature.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporate the solution to dryness using a centrifugal evaporator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification, purification (e.g., HPLC or PAGE), and downstream applications.

Overall Synthesis Workflow

The entire process, from receiving the sequence to the final purified product, follows a logical progression.

seq 1. Define Target Sequence synth 2. Automated Solid-Phase Synthesis (Cyclic addition of phosphoramidites) seq->synth deprotect 3. Cleavage & Deprotection (Release from support & remove protecting groups) synth->deprotect purify 4. Purification (e.g., HPLC, PAGE) deprotect->purify qc 5. Quality Control (Mass Spec, OD₂₆₀) purify->qc final_product 6. Final Product (Lyophilized Oligonucleotide) qc->final_product

Caption: High-level workflow for custom oligonucleotide synthesis.

The N,N-diisopropylphosphoramidite chemistry is a highly refined and reliable method for the chemical synthesis of both DNA and RNA. Its efficiency, speed, and amenability to automation have made it an indispensable tool in life sciences research and development. By carefully selecting protecting groups, activators, and deprotection strategies, researchers can synthesize a wide array of standard and modified oligonucleotides with high fidelity and yield, enabling cutting-edge applications from genetic diagnostics to RNA-based therapeutics.

References

Application Notes and Protocols for the Phosphitylation of Alcohols using Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphitylation of alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of phosphite triesters and their subsequent conversion to valuable phosphate esters. This reaction is a cornerstone in the synthesis of oligonucleotides, phosphopeptides, and various phosphorylated small molecules of significant biological and therapeutic interest. Dimethyl N,N-diisopropylphosphoramidite is a widely used phosphitylating agent due to its relative stability and high reactivity upon activation.

This document provides a detailed protocol for the phosphitylation of alcohols using this compound, primarily activated by 1H-tetrazole. It outlines the reaction mechanism, experimental procedures, and representative data for the phosphitylation of various alcohol substrates.

Reaction Principle and Mechanism

The phosphitylation of an alcohol with this compound proceeds via the activation of the phosphoramidite by a weak acid, typically an azole catalyst such as 1H-tetrazole. The activator protonates the nitrogen atom of the phosphoramidite, making it a better leaving group. This activation generates a highly reactive phosphitylating intermediate. The alcohol then acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine moiety to form the desired phosphite triester. The diisopropylamine byproduct can protonate the activator, temporarily deactivating it. Therefore, the stoichiometry of the activator is a critical parameter.

The resulting phosphite triester is generally not isolated and is directly oxidized in a subsequent step to the more stable phosphate triester using an oxidizing agent like iodine in the presence of water, or a peroxide such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide.

Data Presentation: Representative Phosphitylation Reactions

The following table summarizes representative results for the phosphitylation of various alcohols using this compound, followed by in-situ oxidation. Please note that these are typical, illustrative examples, and actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

EntryAlcohol SubstrateAlcohol TypePhosphitylation Time (h)Oxidizing AgentIsolated Yield (%)
1EthanolPrimary1I₂/H₂O92
2Benzyl AlcoholPrimary1.5TBHP95
3IsopropanolSecondary3H₂O₂88
4CyclohexanolSecondary4I₂/H₂O85
5tert-ButanolTertiary24TBHP45
6GeraniolPrimary Allylic1.5H₂O₂90

Experimental Protocols

Materials and Reagents:

  • This compound

  • Alcohol substrate

  • 1H-tetrazole solution (0.45 M in anhydrous acetonitrile)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Oxidizing agent (e.g., Iodine, 70% tert-butyl hydroperoxide in water, or 30% hydrogen peroxide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (for iodine quench)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Detailed Protocol for Phosphitylation and Subsequent Oxidation

1. Preparation:

a. All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

b. The reaction should be carried out under strictly anhydrous conditions.

c. The alcohol substrate should be dried and free of water.

2. Phosphitylation Reaction:

a. To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv).

b. Dissolve the alcohol in anhydrous dichloromethane or acetonitrile (to a concentration of approximately 0.1 M).

c. To the stirred solution, add the 1H-tetrazole solution (1.0-1.2 equiv) via syringe.

d. Slowly add this compound (1.1-1.3 equiv) to the reaction mixture at room temperature.

e. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours for primary and secondary alcohols. Sterically hindered alcohols may require longer reaction times.

3. Oxidation:

a. Once the phosphitylation is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

b. For Iodine Oxidation: Slowly add a solution of iodine (2.0-3.0 equiv) in a THF/water mixture until a persistent brown color is observed. Stir for 30-60 minutes.

c. For Peroxide Oxidation: Slowly add an aqueous solution of tert-butyl hydroperoxide (1.5-2.0 equiv) or hydrogen peroxide (1.5-2.0 equiv). Allow the reaction to warm to room temperature and stir for 1-2 hours.

4. Work-up:

a. Quench the reaction by adding saturated aqueous NaHCO₃ solution.

b. If iodine was used for oxidation: Add saturated aqueous Na₂S₂O₃ solution dropwise until the brown color disappears.

c. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

d. Combine the organic layers and wash with brine.

e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification:

a. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phosphate triester.

Visualizations

Signaling Pathway and Reaction Mechanism

phosphitylation_mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_oxidation Oxidation Step Phosphoramidite Dimethyl N,N- diisopropylphosphoramidite Activated_Intermediate Protonated Phosphoramidite Phosphoramidite->Activated_Intermediate Protonation Activator 1H-Tetrazole Phosphite_Triester Phosphite Triester Activated_Intermediate->Phosphite_Triester Nucleophilic Attack Byproduct Diisopropylamine Activated_Intermediate->Byproduct Elimination Alcohol Alcohol (R-OH) Phosphate_Triester Phosphate Triester (Final Product) Phosphite_Triester->Phosphate_Triester Oxidation Oxidant Oxidizing Agent (e.g., I₂, H₂O₂)

Caption: Mechanism of alcohol phosphitylation and subsequent oxidation.

Experimental Workflow

experimental_workflow Start Start: Dry Glassware under Inert Atmosphere Add_Alcohol 1. Add Alcohol and Anhydrous Solvent Start->Add_Alcohol Add_Activator 2. Add 1H-Tetrazole Solution Add_Alcohol->Add_Activator Add_Phosphoramidite 3. Add Dimethyl N,N-diisopropyl- phosphoramidite Add_Activator->Add_Phosphoramidite Monitor_Reaction 4. Monitor Reaction by TLC Add_Phosphoramidite->Monitor_Reaction Cool_Reaction 5. Cool to 0 °C Monitor_Reaction->Cool_Reaction Reaction Complete Oxidation 6. Add Oxidizing Agent Cool_Reaction->Oxidation Workup 7. Aqueous Work-up and Extraction Oxidation->Workup Purification 8. Dry and Concentrate Workup->Purification Final_Product End: Purify by Column Chromatography Purification->Final_Product

Caption: Step-by-step experimental workflow for alcohol phosphitylation.

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of phosphoramidite chemistry, with a focus on Dimethyl N,N-diisopropylphosphoramidite derivatives, in solid-phase oligonucleotide synthesis. This technology is fundamental for the production of synthetic DNA and RNA, which are critical tools in genetic research, diagnostics, and the development of therapeutic oligonucleotides.

Introduction to Phosphoramidite Solid-Phase Synthesis

Solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is the gold standard for producing high-purity, custom DNA and RNA sequences.[1][2] This method involves the sequential addition of nucleotide monomers, called nucleoside phosphoramidites, to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[3] The process is carried out in a cyclical manner, with each cycle consisting of four main chemical reactions: deblocking, coupling, capping, and oxidation.[1][4] The use of the N,N-diisopropylamino group on the phosphoramidite provides a good balance between stability for storage and ease of activation during the coupling step.[5]

Key Reagents and Their Roles

A variety of chemical reagents are employed throughout the synthesis process, each with a specific function. The quality and purity of these reagents are critical for achieving high coupling efficiencies and the overall success of the synthesis.

Reagent ClassSpecific Reagent ExampleFunctionReference
Deblocking Agent 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removes the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain, exposing a hydroxyl group for the next coupling reaction.[6]
Activator 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in AcetonitrileProtonates the diisopropylamino group of the incoming phosphoramidite, creating a highly reactive intermediate for coupling.[6]
Phosphoramidite Monomer 0.1 M Nucleoside Phosphoramidite in AcetonitrileThe building block containing the next base to be added to the sequence.[6]
Capping Reagents Acetic Anhydride/Pyridine/THF and N-Methylimidazole in THFAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product.[6]
Oxidizing Agent 0.02 M Iodine in THF/Water/PyridineOxidizes the unstable phosphite triester linkage to a stable phosphate triester, which forms the backbone of the oligonucleotide.[6]
Cleavage & Deprotection Concentrated Ammonium HydroxideCleaves the completed oligonucleotide from the solid support and removes protecting groups from the nucleobases and phosphate backbone.[4]

Experimental Protocols

The following sections provide detailed protocols for the key steps in solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Protocol 1: Preparation of Nucleoside Phosphoramidites via Phosphitylation

This protocol describes the synthesis of a 5'-O-DMT-protected nucleoside-3'-O-(N,N-diisopropyl) phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite as the phosphitylating agent.

Materials:

  • 5'-O-DMT-protected nucleoside

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (for quenching)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 5'-O-DMT-protected nucleoside (1.0 equivalent) in anhydrous DCM under an inert argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIPEA (10 equivalents) to the stirred solution.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5–2.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Stir the reaction at 0°C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding anhydrous methanol (3.0 equivalents) and stirring for an additional 5 minutes.

  • Concentrate the crude mixture under reduced pressure.

  • Purify the resulting phosphoramidite by silica gel column chromatography to yield the final product.[7]

Quantitative Data for Phosphitylation:

ParameterValueReference
Reaction Time 1 hour[1]
Temperature 0°C to room temperature[1][8]
Typical Yield 85-99%[1][8]
Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle of automated solid-phase DNA synthesis. These steps are repeated for each nucleotide addition.

1. Deblocking (Detritylation)

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure:

    • Wash the solid support in the synthesis column with anhydrous acetonitrile.

    • Deliver the detritylation solution to the column and allow the reaction to proceed for 60-90 seconds.[6]

    • Thoroughly wash the solid support with anhydrous acetonitrile to remove the cleaved DMT cation and any residual acid.[6]

2. Coupling

  • Reagents:

    • 0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.

    • 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Procedure:

    • Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

    • Allow the coupling reaction to proceed for 60-120 seconds.[6]

    • Wash the solid support with anhydrous acetonitrile to remove unreacted reagents.[6]

3. Capping

  • Reagents:

    • Capping Reagent A: Acetic Anhydride/Pyridine/THF (10:10:80 v/v/v).

    • Capping Reagent B: 16% N-Methylimidazole in THF.

  • Procedure:

    • Deliver Capping Reagents A and B to the synthesis column.

    • Allow the capping reaction to proceed for 30 seconds.[6]

    • Wash the solid support with anhydrous acetonitrile.

4. Oxidation

  • Reagent: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).

  • Procedure:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the oxidation reaction to proceed for 30 seconds.[6]

    • Wash the solid support with anhydrous acetonitrile to prepare for the next synthesis cycle.

Quantitative Data for Synthesis Cycle:

StepParameterValuePurposeReference
Deblocking Reaction Time60-180 secondsRemoval of 5'-DMT group[4]
Coupling Reaction Time30-120 secondsFormation of phosphite triester linkage[6][7]
Coupling Efficiency>98%Ensures high yield of full-length product[9]
Capping Reaction Time30-60 secondsBlocks unreacted 5'-hydroxyl groups[4]
Oxidation Reaction Time~30 secondsStabilizes the phosphate backbone[6]
Protocol 3: Cleavage and Deprotection

Reagent: Concentrated ammonium hydroxide.

Procedure:

  • Following the final synthesis cycle, transfer the solid support to a sealed vial.

  • Add concentrated ammonium hydroxide to the solid support.

  • Incubate the mixture at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove all protecting groups.[10]

  • Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Dry the oligonucleotide solution, typically using a vacuum concentrator.

Experimental Workflow and Diagrams

The following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase oligonucleotide synthesis.

phosphitylation_reaction nucleoside 5'-O-DMT-Protected Nucleoside phosphoramidite Nucleoside Phosphoramidite nucleoside->phosphoramidite Phosphitylation phosphitylating_reagent 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite phosphitylating_reagent->phosphoramidite base DIPEA base->phosphoramidite

Caption: Phosphitylation of a protected nucleoside.

solid_phase_synthesis_cycle Solid-Phase Oligonucleotide Synthesis Cycle cluster_cycle deblocking 1. Deblocking (Detritylation) coupling 2. Coupling deblocking->coupling Exposes 5'-OH capping 3. Capping coupling->capping Forms Phosphite Triester oxidation 4. Oxidation capping->oxidation Blocks Failures oxidation->deblocking Stabilizes Backbone (Cycle Repeats) end_cycle Final Cycle Complete oxidation->end_cycle start Start: Solid Support with Protected Nucleoside start->deblocking cleavage Cleavage & Deprotection end_cycle->cleavage product Purified Oligonucleotide cleavage->product

Caption: Automated solid-phase oligonucleotide synthesis workflow.

References

The Pivotal Role of Dimethyl N,N-diisopropylphosphoramidite in Modern Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl N,N-diisopropylphosphoramidite is a critical reagent in contemporary drug development, primarily serving as a versatile phosphitylating agent. Its principal application lies in the synthesis of phosphoramidite building blocks, which are the cornerstone of automated solid-phase oligonucleotide synthesis. This technology has enabled the development of a new class of therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), which can modulate gene expression with high specificity. Furthermore, this reagent is instrumental in the synthesis of phosphoramidate prodrugs, a strategy employed to enhance the bioavailability and cellular uptake of nucleotide-based therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of drug development.

Application 1: Synthesis of Therapeutic Oligonucleotides

The most prominent application of this compound is in the preparation of nucleoside phosphoramidites, the monomeric units used in the automated chemical synthesis of DNA and RNA oligonucleotides. These synthetic oligonucleotides are at the forefront of genetic medicine, with several FDA-approved drugs for treating a range of genetic disorders.[1][2][3] The synthesis is a cyclical process involving four main chemical reactions: deblocking, coupling, capping, and oxidation.[][5]

The Phosphoramidite Synthesis Cycle

The solid-phase synthesis of oligonucleotides proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[6][7] Each cycle adds a single nucleotide to the growing chain.

Oligonucleotide_Synthesis_Cycle cluster_0 Solid Support Start Start: 3'-Nucleoside on Solid Support (5'-DMT protected) Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Start->Deblocking TCA or DCA in DCM Coupling 2. Coupling Adds next phosphoramidite Deblocking->Coupling Free 5'-OH Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Phosphite triester formed Oxidation 4. Oxidation Stabilizes phosphate linkage Capping->Oxidation Prevents failure sequences Next_Cycle Repeat Cycle for next nucleotide Oxidation->Next_Cycle Stable phosphate triester Next_Cycle->Deblocking Final_Cleavage Final Cleavage & Deprotection Next_Cycle->Final_Cleavage After final base

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis

This protocol outlines a standard cycle for a 1 µmol scale synthesis on an automated DNA/RNA synthesizer.

Materials:

  • Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside pre-loaded.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[8]

  • Phosphoramidite Monomers: 0.1 M solution of desired 5'-DMT-protected nucleoside phosphoramidites in anhydrous acetonitrile.[6][9]

  • Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[6]

  • Capping Solution A: Acetic Anhydride/Pyridine/THF (10:10:80 v/v/v).[6]

  • Capping Solution B: 16% N-Methylimidazole in THF.[6]

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).[6]

  • Washing Solution: Anhydrous acetonitrile.

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[10]

Procedure:

  • Deblocking (Detritylation):

    • Wash the solid support with anhydrous acetonitrile.

    • Deliver the deblocking solution to the synthesis column and allow it to react for 60-90 seconds to remove the 5'-DMT protecting group.[6]

    • Wash the solid support thoroughly with anhydrous acetonitrile.

  • Coupling:

    • Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

    • Allow the coupling reaction to proceed for 30-120 seconds.[6][8]

    • Wash the solid support with anhydrous acetonitrile to remove unreacted reagents.

  • Capping:

    • Deliver an equal volume of Capping Solution A and Capping Solution B to the synthesis column.

    • Allow the capping reaction to proceed for 30 seconds to block any unreacted 5'-hydroxyl groups.[6]

    • Wash the solid support with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the oxidation reaction to proceed for 30 seconds to convert the unstable phosphite triester to a stable phosphate triester.[6]

    • Wash the solid support with anhydrous acetonitrile.

  • Iteration:

    • Repeat steps 1-4 for each subsequent nucleotide to be added to the sequence.

  • Final Cleavage and Deprotection:

    • After the final cycle, treat the solid support with the cleavage and deprotection solution at room temperature or elevated temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove all protecting groups.[10][11]

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each coupling step is critical for the overall yield of the full-length oligonucleotide. Even small inefficiencies are compounded over the course of the synthesis.

ParameterTypical ValueSignificanceReference(s)
Stepwise Coupling Efficiency >99%Crucial for obtaining a high yield of the full-length product. Lower efficiencies lead to a higher proportion of truncated sequences.[][13]
Overall Yield of a 20-mer Oligo (at 99% coupling efficiency) ~82%Demonstrates the cumulative effect of stepwise efficiency on the final product yield.[13]
Overall Yield of a 100-mer Oligo (at 99% coupling efficiency) ~36.6%Highlights the challenge of synthesizing long oligonucleotides with high purity.[14]
Phosphoramidite Concentration 0.1 MA standard concentration that balances reaction kinetics and reagent consumption.[6][9]
Activator Concentration 0.25 - 0.45 MEnsures rapid and complete activation of the phosphoramidite for efficient coupling.[6]
Coupling Time 30 - 120 secondsOptimized to allow for complete reaction without significant side reactions.[6][8]

Application 2: Synthesis of Phosphoramidate Prodrugs

This compound is also a key precursor for synthesizing phosphoramidating agents used in the "ProTide" (prodrug of a nucleotide) approach.[15][16] This strategy masks the negative charges of a nucleoside monophosphate with lipophilic groups, facilitating cell membrane permeability. Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleotide. This approach has been successfully used in the development of antiviral drugs like Remdesivir and Sofosbuvir.[17][18][19]

ProTide_Activation cluster_0 Extracellular cluster_1 Intracellular Prodrug Phosphoramidate Prodrug (Lipophilic) Intermediate1 Intermediate 1 Prodrug->Intermediate1 Enzymatic Cleavage 1 (e.g., Esterase) Cell_Membrane Cell Membrane Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Enzymatic Cleavage 2 (e.g., Phosphamidase) Active_Drug Active Nucleoside Monophosphate Intermediate2->Active_Drug Spontaneous Elimination

Protocol 2: General Synthesis of a Phosphoramidate Prodrug Intermediate

This protocol describes a general method for the synthesis of a key intermediate in ProTide synthesis, the phosphorodiamidite, which can then be coupled with a nucleoside.

Materials:

  • Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

  • Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • This compound (as a precursor to related phosphitylating agents)

Procedure:

  • Preparation of the Phosphoramidating Agent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the aryl phosphorodichloridate in anhydrous DCM.

    • Cool the solution to 0°C.

    • In a separate flask, prepare a solution of the amino acid ester hydrochloride and triethylamine in anhydrous DCM.

    • Slowly add the amino acid ester solution to the phosphorodichloridate solution at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or ³¹P NMR.

    • Upon completion, the reaction mixture contains the desired aryl aminoacyl phosphorochloridate.

  • Coupling with the Nucleoside:

    • In a separate flask, dissolve the protected nucleoside in anhydrous DCM or THF.

    • Cool the nucleoside solution to 0°C.

    • Slowly add the previously prepared phosphorochloridate solution to the nucleoside solution.

    • Add a non-nucleophilic base, such as N-methylimidazole, to catalyze the reaction.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the phosphoramidate prodrug.

Quantitative Data in Prodrug Synthesis

The yield and diastereoselectivity are critical parameters in the synthesis of phosphoramidate prodrugs, as the stereochemistry at the phosphorus center can significantly impact biological activity.

ParameterTypical ValueSignificanceReference(s)
Overall Yield (Remdesivir Synthesis) ~45-85%The overall yield of multi-step syntheses can vary significantly depending on the route and optimization.[17][20]
Diastereomeric Ratio (d.r.) >99:1 (achievable with stereoselective methods)High diastereoselectivity is crucial as one diastereomer is often significantly more active than the other.[18][19]
Purity (HPLC) >99%High purity is required for clinical applications.[17]

Conclusion

This compound is an indispensable reagent in modern drug development, enabling the synthesis of two major classes of therapeutics: oligonucleotides and phosphoramidate prodrugs. The robustness and efficiency of phosphoramidite chemistry have made the routine synthesis of high-purity oligonucleotides possible, leading to a revolution in genetic medicine. Concurrently, its application in the synthesis of phosphoramidate prodrugs has provided a powerful tool to overcome the delivery challenges of nucleotide-based drugs. The protocols and data presented herein provide a framework for researchers and scientists to effectively utilize this versatile reagent in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Synthesis of Modified Nucleosides using Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl N,N-diisopropylphosphoramidite is a key reagent in the synthesis of modified nucleosides, which are fundamental building blocks for the production of therapeutic oligonucleotides and nucleic acid-based drugs.[1] These modified nucleosides are crucial for enhancing the stability, bioavailability, and efficacy of oligonucleotide therapeutics.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the creation of modified nucleosides, with a focus on N6-methyladenosine (m6A), a prevalent and functionally significant modification in mRNA.[2][3]

Applications of Modified Nucleosides

Modified nucleosides are instrumental in a variety of research and therapeutic areas:

  • Drug Development: Modified oligonucleotides are used to create antisense oligonucleotides, siRNAs, and aptamers with improved pharmacokinetic and pharmacodynamic properties.[1]

  • Diagnostics: They are incorporated into probes and primers for the sensitive and specific detection of nucleic acid sequences.

  • Epigenetics Research: The synthesis of nucleosides with epigenetic modifications, such as m6A, allows for the study of their role in gene regulation and cellular processes.[2][3]

  • Cellular Signaling: Modified nucleosides are critical tools for investigating the role of nucleic acid modifications in cellular signaling pathways, including those implicated in cancer and other diseases.

Featured Application: N6-methyladenosine (m6A) and its Role in Cancer Signaling Pathways

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in regulating mRNA stability, splicing, and translation.[2][3] The dysregulation of m6A modification has been linked to the development and progression of various cancers through the modulation of key signaling pathways.

Key Signaling Pathways Modulated by m6A:
  • PI3K/Akt Signaling Pathway: m6A modification can influence the stability and translation of mRNAs encoding key components of the PI3K/Akt pathway, which is frequently hyperactivated in cancer and promotes cell proliferation, survival, and growth.

  • Wnt/β-catenin Signaling Pathway: The m6A modification can regulate the expression of components of the Wnt/β-catenin pathway, affecting cancer cell proliferation, migration, and stemness.

  • MAPK Signaling Pathway: m6A can modulate the expression of genes involved in the MAPK signaling cascade, which plays a central role in cell proliferation, differentiation, and apoptosis.

The ability to synthesize m6A-containing oligonucleotides is essential for elucidating the precise mechanisms by which this modification influences these critical cancer-related pathways.

Experimental Protocols

The following protocols provide a general framework for the synthesis of modified nucleoside phosphoramidites and their incorporation into oligonucleotides.

Protocol 1: Phosphitylation of a Protected Nucleoside

This protocol describes the phosphitylation of a protected nucleoside at the 3'-hydroxyl position to generate the corresponding phosphoramidite. This is a crucial step for preparing the building blocks for oligonucleotide synthesis.

Materials:

  • Protected nucleoside (e.g., 5'-O-DMT-N6-benzoyl-2'-O-TBDMS-adenosine)

  • This compound

  • Activator (e.g., 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI))

  • Anhydrous Acetonitrile (CH3CN)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dry the protected nucleoside by co-evaporation with anhydrous acetonitrile and dissolve it in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: To the stirred solution of the protected nucleoside, add the activator (e.g., 1.2 equivalents of 1H-Tetrazole).

  • Phosphitylation: Slowly add this compound (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours at room temperature.

  • Quenching: Once the reaction is complete, quench any excess phosphitylating reagent by adding a small amount of methanol.

  • Workup: Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) to prevent hydrolysis of the phosphoramidite.

  • Characterization and Storage: Characterize the purified phosphoramidite by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry. Store the final product under an inert atmosphere at -20°C.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of various modified nucleoside phosphoramidites.

Modified NucleosidePhosphitylating ReagentActivatorSolventReaction Time (hours)Yield (%)Reference
N6-Methyladenosine2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite1H-TetrazoleAcetonitrile479[4]
N6-Isopentenyladenosine2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite1H-TetrazoleAcetonitrile480[4]
N6-Benzyladenosine2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite1H-TetrazoleAcetonitrile459[4]
N4-Ethylcytidine2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite1H-TetrazoleAcetonitrile275[4]
5-Methyluridine2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditePyridinium trifluoroacetateAcetonitrile<296

Visualizations

Phosphitylation Reaction Workflow

Phosphitylation_Workflow Workflow for Phosphitylation of a Protected Nucleoside Start Start: Protected Nucleoside Step1 Dissolve in Anhydrous DCM under Inert Atmosphere Start->Step1 Step2 Add Activator (e.g., 1H-Tetrazole) Step1->Step2 Step3 Add this compound Step2->Step3 Step4 Monitor Reaction (TLC, ³¹P NMR) Step3->Step4 Step5 Quench with Methanol Step4->Step5 Step6 Aqueous Workup Step5->Step6 Step7 Purify by Silica Gel Chromatography Step6->Step7 End End: Purified Modified Nucleoside Phosphoramidite Step7->End Oligo_Synthesis_Cycle Solid-Phase Oligonucleotide Synthesis Cycle cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (Detritylation) Remove 5'-DMT group Coupling 2. Coupling Add modified phosphoramidite Deblocking->Coupling Capping 3. Capping Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation Stabilize phosphate linkage Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Start Start: Nucleoside on Solid Support Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification End End: Purified Modified Oligonucleotide Purification->End m6A_Cancer_Signaling Role of m6A Modification in Cancer Signaling m6A m6A RNA Modification mRNA_Metabolism mRNA Metabolism (Stability, Splicing, Translation) m6A->mRNA_Metabolism Regulates PI3K_Akt PI3K/Akt Pathway mRNA_Metabolism->PI3K_Akt Affects Wnt Wnt/β-catenin Pathway mRNA_Metabolism->Wnt Affects MAPK MAPK Pathway mRNA_Metabolism->MAPK Affects Cancer Cancer Progression (Proliferation, Survival, Metastasis) PI3K_Akt->Cancer Wnt->Cancer MAPK->Cancer

References

Application Notes and Protocols for Coupling Reactions with Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting coupling reactions using Dimethyl N,N-diisopropylphosphoramidite. This reagent is a key building block in the synthesis of oligonucleotides and other phosphorylated molecules, valued for its ability to efficiently create phosphite triester linkages.[1][2] The following sections detail the experimental setup, reaction mechanisms, and protocols for successful coupling reactions.

Introduction to Phosphoramidite Coupling Reactions

Phosphoramidite chemistry is the standard method for the chemical synthesis of oligonucleotides.[3] The process involves the stepwise addition of nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support. This compound is a versatile phosphitylating agent used to introduce a phosphite group to a free hydroxyl group, typically on a nucleoside or other organic molecule.[1][2]

The coupling reaction is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[4][5] The activated phosphoramidite then reacts with a free hydroxyl group to form a phosphite triester linkage. This newly formed bond is subsequently oxidized to a more stable phosphate triester.

Experimental Workflow and Signaling Pathway

The general workflow for a phosphoramidite coupling reaction followed by oxidation is depicted below. This process is fundamental to solid-phase oligonucleotide synthesis.

Coupling_Reaction_Workflow Start Start: Substrate with free -OH Coupling Coupling Reaction (Phosphitylation) Start->Coupling Phosphoramidite Dimethyl N,N-diisopropyl phosphoramidite Phosphoramidite->Coupling Activator Activator (e.g., Tetrazole, DCI) Activator->Coupling Intermediate Phosphite Triester Intermediate Coupling->Intermediate Formation of P(III) linkage Oxidation Oxidation Intermediate->Oxidation Product Stable Phosphate Triester Product Oxidation->Product Formation of P(V) linkage Oxidizing_Agent Oxidizing Agent (e.g., Iodine/Water/Pyridine) Oxidizing_Agent->Oxidation End End Product->End

Caption: General workflow for the phosphitylation of an alcohol using this compound and subsequent oxidation.

Quantitative Data from Representative Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for the phosphitylation of a nucleoside, a critical step in oligonucleotide synthesis. These values are compiled from established phosphoramidite chemistry protocols.

ParameterValue/ConditionReference/Notes
Reactants
Protected Nucleoside1.0 equivalentSubstrate with a free 5'-OH group.
This compound1.5 - 2.0 equivalentsExcess is used to drive the reaction to completion.
Activator (e.g., 1H-tetrazole)3.0 - 5.0 equivalentsA higher excess is often used to ensure efficient activation.
Solvent Anhydrous AcetonitrileEssential to prevent hydrolysis of the phosphoramidite.
Temperature Room TemperatureThe reaction is typically fast at ambient temperatures.
Reaction Time 5 - 15 minutesCan be monitored by TLC or HPLC.
Yield >98% (Coupling Efficiency)Typically very high in automated oligonucleotide synthesis.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the phosphitylation of a generic alcohol/nucleoside using this compound.

Protocol 1: General Phosphitylation of an Alcohol in Solution

Objective: To synthesize a phosphite triester from an alcohol and this compound.

Materials:

  • Alcohol substrate (e.g., a protected nucleoside)

  • This compound

  • Activator (e.g., 1H-tetrazole, 0.45 M in anhydrous acetonitrile)

  • Anhydrous acetonitrile

  • Anhydrous dichloromethane (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Reaction flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

  • Reaction Setup: Dissolve the alcohol substrate (1.0 eq) in anhydrous acetonitrile in the reaction flask under an inert atmosphere.

  • Addition of Reagents: To the stirred solution, add the activator (e.g., 1H-tetrazole, 3.0 eq) followed by this compound (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution to quench the acidic activator.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography. The column should be packed in a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent product degradation on the acidic silica.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single coupling cycle in an automated DNA/RNA synthesizer.

Objective: To add one nucleotide residue to a growing oligonucleotide chain on a solid support.

Reagents and Solutions:

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

  • Activator Solution: 0.25 - 0.45 M 1H-tetrazole or 0.25 - 0.5 M 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile.[3]

  • Phosphoramidite Solution: 0.1 M solution of the desired nucleoside phosphoramidite (prepared from the corresponding nucleoside and a phosphitylating agent like this compound) in anhydrous acetonitrile.

  • Capping Solution A: Acetic anhydride in THF/Pyridine.[3]

  • Capping Solution B: N-Methylimidazole in THF.[3]

  • Oxidizing Solution: 0.02 - 0.1 M Iodine in THF/Pyridine/Water.[3]

  • Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle:

  • Deblocking (Detritylation): The 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) is removed from the support-bound nucleoside by treating with the deblocking solution for 60-180 seconds.[3] The support is then washed with anhydrous acetonitrile.

  • Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.[3] The reaction is allowed to proceed for 2-10 minutes to form a phosphite triester linkage. The support is then washed with anhydrous acetonitrile.

  • Capping: To block any unreacted 5'-hydroxyl groups, the capping solutions are delivered to the column.[3] This prevents the formation of deletion mutations. The reaction time is typically 30-60 seconds, followed by a wash with anhydrous acetonitrile.

  • Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester by the oxidizing solution.[3] This reaction takes 30-60 seconds and is followed by a final wash with anhydrous acetonitrile to prepare for the next cycle.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Safety and Handling

  • This compound is moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon).

  • Store the reagent at 0-8 °C under nitrogen.[2]

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling all chemicals.

  • Perform all reactions in a well-ventilated fume hood.

References

Application Notes: The Use of Phosphoramidites in Peptide Synthesis for Site-Specific Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While standard solid-phase peptide synthesis (SPPS) focuses on the sequential coupling of amino acids to form a polypeptide chain, the synthesis of modified peptides, such as phosphopeptides, requires specialized reagents and protocols. Protein phosphorylation is a critical post-translational modification that regulates numerous cellular processes, making synthetic phosphopeptides invaluable tools for studying cell signaling, enzyme kinetics, and developing therapeutic agents.

Dimethyl N,N-diisopropylphosphoramidite, and more commonly its analogues with benzyl or t-butyl protecting groups, are key reagents not for building the peptide backbone, but for the targeted phosphorylation of hydroxyl-containing amino acid residues (Serine, Threonine, and Tyrosine). This process is typically performed as a post-synthesis modification while the peptide is still attached to the solid support, a strategy often referred to as "global phosphorylation".[1] This method involves a two-step reaction: phosphitylation of the free hydroxyl group followed by oxidation to form the stable phosphate triester.

Principle of On-Resin Phosphorylation

The chemical strategy for phosphorylating a peptide on the solid support relies on phosphoramidite chemistry. The process is carried out after the full peptide sequence has been assembled. Serine, Threonine, or Tyrosine residues intended for phosphorylation are incorporated during synthesis with their side-chain hydroxyl groups unprotected (or protected with a temporary group that is selectively removed).

The phosphitylation reaction is catalyzed by a weak acid, such as 1H-tetrazole, which protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the amino acid's hydroxyl group. This forms a phosphite triester intermediate. Subsequent oxidation, typically with an oxidizing agent like tert-butyl hydroperoxide (tBuOOH) or m-chloroperoxybenzoic acid (mCPBA), converts the trivalent phosphite triester into a more stable pentavalent phosphate triester. The protecting groups on the phosphate (e.g., methyl, benzyl, or t-butyl) are then removed during the final cleavage and deprotection of the peptide from the resin.

Quantitative Data Summary

The efficiency of on-resin phosphorylation can be influenced by the peptide sequence, the specific phosphoramidite reagent used, and reaction conditions. The following table summarizes representative data for phosphorylation yields using analogous dialkyl/diaryl N,N-diisopropylphosphoramidites, as specific quantitative data for the dimethyl variant is less commonly reported in peptide applications.

Amino Acid TargetPhosphoramidite Reagent UsedActivatorOxidizing AgentTypical Yield (%)Reference
SerineDi-tert-butyl N,N-diisopropylphosphoramidite1H-TetrazoletBuOOH90-98%[2]
ThreonineDi-tert-butyl N,N-diisopropylphosphoramidite1H-TetrazoletBuOOH90-95%[2]
TyrosineDibenzyl N,N-diisopropylphosphoramidite1H-TetrazolemCPBA>95%[1]
SerineDibenzylphosphochloridateN/AN/AComparable to phosphoramidite method[2][3]

Note: Yields are sequence-dependent and can be affected by steric hindrance around the target residue.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the foundational steps for assembling a peptide on a solid support prior to phosphorylation.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HATU (2.9 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[4]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. The Ser, Thr, or Tyr residue to be phosphorylated should be added without a side-chain protecting group.

Protocol 2: On-Resin Phosphorylation of a Peptide

This protocol is performed after the full peptide has been synthesized according to Protocol 1.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection (Protocol 1, Step 2) on the N-terminal amino acid.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with anhydrous Acetonitrile (ACN) (3-5 times) to ensure a water-free environment.

  • Phosphitylation Reaction:

    • Prepare a phosphitylation solution containing this compound (or a suitable analogue like Dibenzyl N,N-diisopropylphosphoramidite) (10 equivalents) and 1H-tetrazole (30 equivalents) in anhydrous ACN.

    • Add the solution to the resin and agitate at room temperature for 1-2 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Washing: Drain the phosphitylation solution and wash the resin with anhydrous ACN (5-7 times) to remove excess reagents.

  • Oxidation:

    • Prepare an oxidation solution, for example, 0.5 M tert-butyl hydroperoxide (tBuOOH) in DCM.

    • Add the oxidation solution to the resin and agitate for 30-60 minutes at room temperature.

  • Final Washing: Wash the resin thoroughly with DCM (5 times) and DMF (5 times), and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all side-chain and phosphate protecting groups.[4]

    • Precipitate the crude phosphopeptide in cold diethyl ether, centrifuge to form a pellet, and wash two more times with cold ether.

  • Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via mass spectrometry.

Visualizations

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for Next Amino Acid Post_Synth_Mod Post-Synthesis Modification (On-Resin Phosphorylation) Wash2->Post_Synth_Mod After Final Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Post_Synth_Mod->Cleavage Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) with post-synthesis modification.

Phosphorylation_Workflow Start Start: Peptidyl-Resin (with free -OH group) Wash_ACN Wash with Anhydrous Acetonitrile Start->Wash_ACN Phosphitylation Step 1: Phosphitylation (Phosphoramidite + Tetrazole) Wash_ACN->Phosphitylation Wash_ACN2 Wash with Anhydrous Acetonitrile Phosphitylation->Wash_ACN2 Oxidation Step 2: Oxidation (tBuOOH or mCPBA) Wash_ACN2->Oxidation Wash_Final Final Washes (DCM, DMF) Oxidation->Wash_Final End End: Phosphorylated Peptidyl-Resin (Ready for Cleavage) Wash_Final->End

Caption: Detailed workflow for the on-resin phosphorylation of a peptide.

References

Dimethyl N,N-diisopropylphosphoramidite: A Versatile Reagent for Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl N,N-diisopropylphosphoramidite is a key phosphitylating agent utilized in organic synthesis, particularly in the fields of nucleic acid chemistry and drug development. Its role as a precursor to phosphite triesters, which are subsequently oxidized to the corresponding phosphates, makes it an invaluable tool for the introduction of phosphate moieties onto a variety of molecules, most notably alcohols and the hydroxyl groups of nucleosides and amino acids. This document provides detailed application notes and experimental protocols for the use of this compound as a phosphorylating reagent.

Physicochemical Properties

PropertyValue
CAS Number 122194-07-4
Molecular Formula C₈H₂₀NO₂P
Molecular Weight 193.22 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 54 °C at 10 hPa[1]
Density 1.05 g/cm³[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)

Applications

This compound is a versatile reagent with a broad range of applications in both academic research and industrial drug development.

Oligonucleotide and Oligonucleoside Synthesis

The primary application of this compound and its derivatives is in the automated solid-phase synthesis of DNA and RNA oligonucleotides.[2][3] In this multi-step process, phosphoramidites serve as the building blocks for the growing nucleic acid chain. The diisopropylamino group acts as a protecting group for the trivalent phosphorus, which is activated by a weak acid, typically 1H-tetrazole or a derivative thereof. This activation enables the coupling of the phosphoramidite to the free 5'-hydroxyl group of the nucleoside attached to the solid support.

Phosphorylation of Alcohols and Biomolecules

This compound is an effective reagent for the phosphorylation of primary, secondary, and even some tertiary alcohols.[4][5] This reaction proceeds via a two-step, one-pot procedure involving phosphitylation followed by oxidation. This methodology is particularly useful for the synthesis of phosphate esters of sensitive and complex molecules, such as natural products, carbohydrates, and lipids.

Synthesis of Phosphopeptides and Phosphoproteins

In the field of proteomics and cell signaling research, the synthesis of phosphopeptides and phosphoproteins is crucial for studying the role of protein phosphorylation.[5][6] this compound can be used to selectively phosphorylate the hydroxyl groups of serine, threonine, and tyrosine residues in protected peptides. This "global phosphorylation" approach allows for the site-specific introduction of phosphate groups, enabling detailed investigations of phosphorylation-dependent biological processes.

Drug Development and Prodrug Synthesis

Phosphorylation is a common strategy in drug development to improve the solubility, bioavailability, and targeting of therapeutic agents. This compound can be employed to synthesize phosphate prodrugs of active pharmaceutical ingredients (APIs). The phosphate moiety can be designed to be cleaved in vivo by phosphatases, releasing the active drug at the desired site of action.

Experimental Protocols

General Considerations
  • All reactions involving phosphoramidites should be carried out under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) due to their sensitivity to moisture and oxygen.

  • Anhydrous solvents are essential for optimal reaction efficiency.

  • The choice of oxidizing agent and deprotection strategy will depend on the specific substrate and the protecting groups employed.

Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol

This protocol is a representative procedure based on the well-established phosphoramidite chemistry for the phosphorylation of alcohols.

Materials:

  • This compound

  • Primary alcohol of interest

  • 1H-Tetrazole solution (0.45 M in anhydrous acetonitrile)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Oxidizing agent: meta-Chloroperoxybenzoic acid (m-CPBA) or tert-Butyl hydroperoxide (t-BuOOH) solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Phosphitylation Step:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM or THF.

    • Add the 1H-tetrazole solution (1.2 eq) to the reaction mixture and stir for 5 minutes at room temperature.

    • Slowly add this compound (1.1 eq) to the mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

  • Oxidation Step:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of the oxidizing agent (e.g., m-CPBA, 1.2 eq) in DCM.

    • Stir the reaction at 0°C for 30-60 minutes.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess oxidizing agent.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the acidic components.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired dimethyl phosphate ester.

Quantitative Data (Representative):

Alcohol SubstratePhosphorylating ReagentOxidizing AgentYield (%)
Primary AlcoholDibenzyl N,N-diisopropylphosphoramiditem-CPBA>90
Secondary AlcoholDibenzyl N,N-diisopropylphosphoramiditem-CPBA85-95
Sterically Hindered AlcoholDi-tert-butyl N,N-diisopropylphosphoramiditet-BuOOH70-85
Protected Serine derivativeThis compoundt-BuOOH~80
Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the key steps in a single coupling cycle during automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Materials:

  • Controlled Pore Glass (CPG) solid support with the first nucleoside attached

  • This compound of the desired nucleobase

  • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole in acetonitrile)

  • Capping solution A (e.g., Acetic anhydride/Pyridine/THF)

  • Capping solution B (e.g., 16% N-Methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

Procedure:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution to expose the free 5'-hydroxyl group.

  • Coupling: The phosphoramidite of the next nucleoside in the sequence is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Washing: The solid support is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Visualizations

Phosphorylation_Mechanism cluster_0 Phosphitylation cluster_1 Oxidation Alcohol R-OH Activated_P Activated Phosphoramidite Alcohol->Activated_P Phosphoramidite (MeO)₂P-N(iPr)₂ Phosphoramidite->Activated_P + Activator Activator Activator (e.g., Tetrazole) Activator->Activated_P Phosphite_Triester R-O-P(OMe)₂ Activated_P->Phosphite_Triester + R-OH - Activator Diisopropylamine HN(iPr)₂ Activated_P->Diisopropylamine Phosphate_Triester R-O-P(O)(OMe)₂ Phosphite_Triester->Phosphate_Triester + Oxidant Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Phosphate_Triester Oligo_Synthesis_Cycle Start Start Cycle (Solid Support with Nucleoside) Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Acetylation of Unreacted OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation End Next Cycle or Final Deprotection Oxidation->End

References

Application Notes and Protocols for Microwave-Assisted Phosphitylation with Phosphoramidite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microwave-assisted phosphitylation using phosphoramidite reagents represents a significant advancement in the synthesis of nucleoside phosphoramidites, the fundamental building blocks for oligonucleotide synthesis. This technology offers a dramatic reduction in reaction times, from hours to mere minutes, compared to conventional heating methods, while often providing comparable to improved yields. These application notes provide a detailed overview, comparative data, and comprehensive protocols for both microwave-assisted and conventional phosphitylation methods, enabling researchers to make informed decisions for their synthetic needs.

Introduction

The synthesis of high-quality nucleoside phosphoramidites is a critical step in the production of oligonucleotides for research, diagnostic, and therapeutic applications. Conventional phosphitylation methods, while well-established, are often characterized by long reaction times, typically ranging from 1 to 5 hours.[1] Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, and its application to phosphitylation has proven highly effective. Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times of 10 to 15 minutes.[2] This approach is not only time-efficient but can also lead to high yields, ranging from 40% to 90%, for both DNA and RNA phosphoramidites.[2]

This document provides a comparative analysis of microwave-assisted and conventional phosphitylation, detailed experimental protocols for both methods, and visual representations of the underlying chemical processes and workflows.

Data Presentation: Microwave-Assisted vs. Conventional Phosphitylation

The following table summarizes the key quantitative differences between microwave-assisted and conventional phosphitylation of deoxynucleosides. The data presented is a compilation from multiple sources to provide a comprehensive comparison.

ParameterMicrowave-Assisted PhosphitylationConventional Phosphitylation
Reaction Time 10 - 20 minutes[2][3]1 - 5 hours[1]
Yield (dA) 40 - 90% (range)Typically high, but reaction times are significantly longer.
Yield (dC) 40 - 90% (range)Typically high, but reaction times are significantly longer.
Yield (dG) 40 - 90% (range)Typically high, but reaction times are significantly longer.
Yield (T) 40 - 90% (range)Typically high, but reaction times are significantly longer.
Phosphitylating Reagent 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite[2]2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Temperature Elevated (e.g., 65°C)[3]Room Temperature

Note: The yield ranges for microwave-assisted phosphitylation are broad and can be dependent on the specific nucleoside, protecting groups, and reaction conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Phosphitylation of Thymidine

This protocol describes the synthesis of the 3'-phosphoramidite of 5'-O-DMT-thymidine using a microwave reactor.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine (5'-O-DMT-Thymidine)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexane with 1% triethylamine)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • Preparation: In a dry microwave reactor vial equipped with a magnetic stir bar, dissolve 5'-O-DMT-thymidine (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). Subsequently, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature (e.g., 65°C) for 15 minutes.

  • Quenching: After cooling the reaction mixture to room temperature, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane containing 1% triethylamine) to yield the pure thymidine phosphoramidite. The column should be pre-treated with the eluent containing triethylamine to prevent degradation of the product.[4]

Protocol 2: Conventional Phosphitylation of 2'-Deoxyadenosine

This protocol outlines the synthesis of the 3'-phosphoramidite of N6-benzoyl-5'-O-DMT-2'-deoxyadenosine using conventional heating.

Materials:

  • N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane/Ethyl acetate with 1% triethylamine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N6-benzoyl-5'-O-DMT-2'-deoxyadenosine (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). Then, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in dichloromethane containing 1% triethylamine) to afford the pure 2'-deoxyadenosine phosphoramidite. The column should be pre-treated with the eluent containing triethylamine.[4]

Mandatory Visualization

Diagram 1: General Workflow for Phosphoramidite Synthesis

G cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method A Protected Nucleoside B Phosphitylating Reagent + DIPEA in DCM A->B C Stir at RT (1-5 hours) B->C D Workup & Purification C->D E Phosphoramidite Product D->E F Protected Nucleoside G Phosphitylating Reagent + DIPEA in DCM F->G H Microwave Irradiation (10-15 min, 65°C) G->H I Workup & Purification H->I J Phosphoramidite Product I->J

Caption: A comparison of the general workflows for conventional and microwave-assisted phosphoramidite synthesis.

Diagram 2: Chemical Transformation in Phosphitylation

G Protected_Nucleoside Protected Nucleoside (5'-O-DMT) Reaction_Center + Protected_Nucleoside->Reaction_Center Phosphitylating_Reagent 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite Phosphitylating_Reagent->Reaction_Center Phosphoramidite_Product Nucleoside Phosphoramidite DIPEA DIPEA (Base) DIPEA->Reaction_Center HCl_Salt DIPEA·HCl Reaction_Center->Phosphoramidite_Product Reaction_Center->HCl_Salt

Caption: The key chemical transformation involved in the phosphitylation of a protected nucleoside.

References

Troubleshooting & Optimization

optimizing coupling efficiency of Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing phosphoramidite coupling reactions, with a focus on Dimethyl N,N-diisopropylphosphoramidite. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance the efficiency and success of oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in oligonucleotide synthesis?

This compound is a key reagent used in the chemical synthesis of DNA and RNA.[1][2] It serves as a versatile building block, or "phosphoramidite," which allows for the sequential addition of nucleosides to a growing oligonucleotide chain.[3][4] Its unique structure, featuring a diisopropylamino group and a methyl group on the phosphorus atom, provides stability during storage and allows for rapid activation during the coupling step of synthesis.[1][3]

Q2: What is "coupling efficiency" and why is it critically important?

Coupling efficiency refers to the percentage of growing oligonucleotide chains that successfully react with the incoming phosphoramidite in a single synthesis cycle.[5] Achieving near-perfect coupling efficiency (ideally >99%) at every step is fundamental for producing high-quality, full-length oligonucleotides.[] Even a small decrease in average efficiency has a dramatic negative impact on the final yield of the desired product, especially for long sequences. For instance, an average coupling efficiency of 98% would yield only 13% full-length product for a 100-mer oligonucleotide.[7]

Q3: What are the primary factors that influence coupling efficiency?

Several factors must be meticulously controlled to ensure high coupling efficiency:

  • Moisture Content: The presence of water is one of the most significant obstacles to high efficiency.[7][8]

  • Reagent Purity: The purity of the phosphoramidite, activator, and solvents is paramount. Degraded reagents will not perform optimally.[][8]

  • Activator Choice and Concentration: The type of activator and its concentration directly influence the rate and completeness of the coupling reaction.[9][10]

  • Coupling Time: The duration of the coupling step must be sufficient for the reaction to go to completion, which can vary based on the specific nucleoside or any modifications.[10]

  • Sequence Composition and Complexity: Certain bases, like guanosine, are more challenging to couple.[][11] Secondary structures in the growing oligonucleotide chain can also sterically hinder the reaction site.[]

Q4: How exactly does moisture negatively impact the coupling reaction?

Moisture drastically lowers coupling efficiency in two primary ways[7][8]:

  • Reaction with Activated Amidite: Water can react with the activated phosphoramidite intermediate faster than the intended 5'-hydroxyl group of the growing oligonucleotide chain. This consumes the activated monomer in a non-productive side reaction.[8]

  • Hydrolysis of Phosphoramidite: Water can directly hydrolyze the phosphoramidite reagent in the bottle, converting it to its H-phosphonate derivative and other byproducts.[8] This reduces the concentration of the active reagent available for the synthesis.[8]

Q5: What is the function of an activator in the coupling step?

An activator, typically a weak acid like 1H-Tetrazole or 4,5-Dicyanoimidazole (DCI), plays a dual role in the coupling reaction.[12] It first protonates the nitrogen of the diisopropylamino group on the phosphoramidite, turning it into a good leaving group.[10] The anionic component of the activator then acts as a nucleophilic catalyst, attacking the phosphorus center to form a highly reactive intermediate, which then rapidly couples with the free 5'-hydroxyl of the oligonucleotide chain.[10][13]

Q6: How do I select the appropriate activator for my synthesis?

The choice of activator depends on a balance between reactivity, solubility, and the potential for side reactions.[9][10]

  • For standard DNA synthesis: 5-Ethylthio-1H-tetrazole (ETT) is a common, effective choice.[9]

  • For sterically hindered or modified phosphoramidites (e.g., RNA synthesis): A more acidic and reactive activator like 5-Benzylthio-1H-tetrazole (BTT) may be required to achieve high efficiency.[9][10]

  • For high-throughput and large-scale synthesis: 4,5-Dicyanoimidazole (DCI) is often preferred due to its exceptionally high solubility in acetonitrile, which prevents precipitation in synthesizer lines.[9][13]

It is crucial to avoid activators that are too acidic, as this can lead to premature removal of the 5'-dimethoxytrityl (DMT) protecting group, resulting in "n+1" impurities.[10][]

Troubleshooting Guide

This guide addresses common issues encountered during phosphoramidite coupling reactions.

Problem 1: Low Coupling Efficiency

Low coupling efficiency is the most frequent issue, leading to low yields of the full-length product and a high prevalence of deletion sequences (n-1).

Symptom:

  • Diminishing color intensity during trityl cation monitoring.

  • Chromatography (e.g., HPLC) of the crude product shows a high percentage of shorter, n-1 sequences.

Potential Causes and Solutions:

Potential CauseRecommended Actions & Solutions
Moisture Contamination Verify Anhydrous Conditions: Water is a primary inhibitor of coupling.[9] • Use fresh, septum-sealed bottles of anhydrous acetonitrile (ACN) with a water content of <30 ppm, ideally <10 ppm.[8][9] • Test the water content of your ACN using Karl Fischer titration.[8] • Ensure all gas lines (Argon or Helium) are fitted with an in-line drying filter.[7] • If the synthesizer has been idle, run several priming cycles to thoroughly dry the fluidics.[7]
Reagent Degradation Use Fresh, High-Quality Reagents: Phosphoramidites and activators have a limited shelf life.[10] • Check the expiration dates on all reagents. • Store phosphoramidites under an inert atmosphere (Argon) at the recommended low temperature (typically 0-8 °C).[1] • Prepare fresh activator solutions regularly, as they can degrade over time.[9] • If phosphoramidite degradation is suspected, analyze the solution via ³¹P NMR to check for the presence of H-phosphonate peaks.[8]
Suboptimal Activator or Concentration Optimize Activator Strategy: The wrong activator or concentration can lead to incomplete activation.[10] • Ensure the chosen activator is appropriate for the phosphoramidite being used (e.g., a more potent activator for modified bases).[9] • Prepare a fresh batch of activator solution, carefully verifying the final concentration.[9] • For challenging couplings, consider increasing the activator concentration or switching to a more reactive option like DCI or BTT.[10]
Insufficient Coupling Time Extend Reaction Time: Sterically hindered phosphoramidites may require more time to react completely.[10] • Increase the coupling time in the synthesis protocol, particularly for purines (A, G) or modified bases which may couple more slowly than pyrimidines (C, T).[][10]
Activator Precipitation Ensure Complete Dissolution: Crystallization of the activator in the lines can block reagent delivery. • If precipitation is observed, gently warm the activator bottle to redissolve the solid. • Consider switching to a more soluble activator, such as DCI, especially for high-throughput applications.[9][13]
Problem 2: High Levels of n+1 Impurities

This issue arises from the addition of an extra nucleotide to the sequence, often due to premature deprotection.

Symptom:

  • Significant peaks corresponding to the mass of the desired product + one nucleotide are observed in mass spectrometry analysis.

Potential Causes and Solutions:

Potential CauseRecommended Actions & Solutions
Premature Detritylation Reduce Acidity: The activator's acidity can cause premature removal of the 5'-DMT group from the incoming phosphoramidite, leading to the coupling of dimers.[] • Switch to a less acidic activator.[10] For example, if using BTT (pKa 4.08), consider ETT (pKa 4.28) or DCI (pKa 5.2).[9] • Minimize the contact time of the phosphoramidite with the activator before delivery to the synthesis column.
Phosphoramidite Dimer Formation Use High-Purity Amidites: The phosphoramidite solution itself may contain pre-formed dimers. • Use fresh phosphoramidites from a reputable supplier. • Ensure proper, anhydrous storage conditions to prevent degradation that can lead to dimer formation.

Data Presentation

Table 1: Properties of Common Activators in Oligonucleotide Synthesis

This table summarizes key properties of frequently used activators to aid in selection and optimization.

ActivatorAbbreviationpKaMax. Solubility in ACN (approx.)Recommended ConcentrationPrimary Use
1H-Tetrazole-4.89~0.50 M0.45 MTraditional DNA synthesis (less common now)
5-Ethylthio-1H-tetrazoleETT4.28~0.75 M0.25 M - 0.5 MGeneral purpose DNA synthesis
5-Benzylthio-1H-tetrazoleBTT4.08~0.33 M0.25 M - 0.3 MRNA and modified phosphoramidite synthesis
4,5-DicyanoimidazoleDCI5.2>1.1 M0.25 M - 1.2 MLong oligos, large scale, high-throughput
Data compiled from multiple sources.[9][13]

Table 2: Impact of Average Coupling Efficiency on Final Yield

This table illustrates the critical importance of maintaining high coupling efficiency for obtaining a usable yield of the full-length product (FLP).

Oligonucleotide LengthYield of FLP at 98.0% Avg. CouplingYield of FLP at 99.0% Avg. CouplingYield of FLP at 99.5% Avg. Coupling
20-mer 68%82%90%
50-mer 36%61%78%
100-mer 13%37%61%
Theoretical yields calculated as (Coupling Efficiency)^(Length - 1). Based on data from sources indicating that 98% efficiency for a 100-mer yields 13% FLP.[5][7]

Experimental Protocols

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four fundamental steps of a single phosphoramidite addition cycle.

  • Step 1: Deblocking (Detritylation)

    • Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the growing chain, exposing the 5'-hydroxyl group for the next coupling reaction.[3]

    • Reagent: A solution of an acid, typically 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an inert solvent like dichloromethane or toluene.[7]

    • Procedure: The acid solution is passed over the solid support. The release of the orange-colored trityl cation is monitored to quantify the efficiency of the previous coupling step. This is followed by a thorough wash with anhydrous acetonitrile (ACN) to remove the acid and the cleaved DMT group.

  • Step 2: Coupling

    • Objective: To form a phosphite triester bond between the activated phosphoramidite and the free 5'-hydroxyl group of the growing oligonucleotide chain.[3]

    • Reagents: A solution of the desired phosphoramidite in ACN and a solution of an activator (e.g., 0.25 M ETT) in ACN.

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, which then couples to the 5'-hydroxyl group.[10] The reaction time is typically 30-180 seconds but may be extended for difficult couplings.[15]

  • Step 3: Capping

    • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step.[3][5] This prevents the formation of n-1 and other deletion sequences.[]

    • Reagents: Typically, a two-part capping mixture: CAP A (acetic anhydride in tetrahydrofuran/lutidine) and CAP B (N-methylimidazole in tetrahydrofuran).

    • Procedure: The capping reagents are delivered to the column, where they acetylate any unreacted 5'-hydroxyl groups, rendering them inert for future coupling cycles.

  • Step 4: Oxidation

    • Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester into a more stable phosphate triester.[3][5]

    • Reagent: A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

    • Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) atom of the phosphite triester to the P(V) state of a phosphate triester. This step is followed by extensive washing with ACN to prepare for the next cycle.

Protocol 2: Preparation of Anhydrous Activator Solution

Proper preparation and handling are critical for activator performance.[9]

Materials:

  • High-purity solid activator (e.g., ETT, DCI)

  • Anhydrous acetonitrile (ACN), with a water content <30 ppm

  • A clean, dry, amber glass reagent bottle compatible with the synthesizer

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Drying: Ensure the reagent bottle is scrupulously dry. If reusing a bottle, wash it thoroughly, dry it in an oven at >100°C for several hours, and then allow it to cool to room temperature under a stream of inert gas.

  • Preparation: In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), weigh the required amount of solid activator and add it to the reagent bottle.

  • Dissolution: Add the required volume of anhydrous acetonitrile to achieve the target concentration (e.g., to make 100 mL of 0.25 M ETT, add ACN to 2.90 g of ETT).

  • Mixing: Seal the bottle and agitate gently until the solid is completely dissolved. Do not heat aggressively, but gentle warming may be applied if necessary for less soluble activators.

  • Storage: Purge the headspace of the bottle with inert gas before sealing tightly. Store according to the manufacturer's recommendations.

Mandatory Visualization

Oligo_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Deblocking Step 1: Deblocking (DMT Removal) Coupling Step 2: Coupling (Chain Extension) Deblocking->Coupling Exposes 5'-OH Capping Step 3: Capping (Block Failures) Coupling->Capping Add Next Base Oxidation Step 4: Oxidation (Linkage Stabilization) Capping->Oxidation Terminate n-1 Oxidation->Deblocking Prepare for Next Cycle End Cycle Repeats or Final Cleavage Oxidation->End Start Start with Solid Support Start->Deblocking

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Troubleshooting_Low_Coupling Problem Problem: Low Coupling Efficiency Cause1 Moisture in Reagents? Problem->Cause1 Cause2 Degraded Reagents? Cause1->Cause2 No Sol1 Solution: Use fresh anhydrous solvents (<30 ppm H2O). Dry gas lines. Cause1->Sol1 Yes Cause3 Suboptimal Activator? Cause2->Cause3 No Sol2 Solution: Use fresh phosphoramidites and activator solution. Check storage. Cause2->Sol2 Yes Cause4 Time Insufficient? Cause3->Cause4 No Sol3 Solution: Verify activator choice and concentration. Consider a stronger activator. Cause3->Sol3 Yes Sol4 Solution: Increase coupling time in synthesis protocol. Cause4->Sol4 Yes

Caption: A troubleshooting decision tree for low coupling efficiency.

References

Technical Support Center: Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating and resolving common side reactions encountered during phosphoramidite-based oligonucleotide synthesis.

Troubleshooting Guides

This section offers systematic approaches to diagnosing and resolving specific issues that may arise during your experiments.

Guide 1: Low Coupling Efficiency

Low coupling efficiency is a primary cause of reduced yield of the full-length oligonucleotide product. Below is a guide to troubleshoot this common issue.

Problem: A significant drop in the trityl signal is observed during synthesis, or post-synthesis analysis (e.g., HPLC) shows a low percentage of the full-length product (FLP) and a high percentage of shorter, truncated sequences.

Troubleshooting Workflow:

G cluster_reagents Reagent Checks cluster_protocol Protocol Review cluster_instrument Instrument Inspection cluster_analysis Product Analysis start Low Coupling Efficiency Detected reagent_check Step 1: Verify Reagent Integrity start->reagent_check protocol_review Step 2: Review Synthesis Protocol reagent_check->protocol_review moisture Check Water Content (Karl Fischer Titration) reagent_check->moisture amidite_quality Assess Phosphoramidite Quality (31P NMR) reagent_check->amidite_quality activator_integrity Verify Activator Integrity reagent_check->activator_integrity instrument_check Step 3: Inspect Synthesizer protocol_review->instrument_check coupling_time Optimize Coupling Time protocol_review->coupling_time concentration Adjust Reagent Concentrations protocol_review->concentration analysis Step 4: Analyze Crude Product instrument_check->analysis fluidics Check Fluidics for Leaks/Blocks instrument_check->fluidics delivery Verify Reagent Delivery Volumes instrument_check->delivery solution Implement Solutions & Re-synthesize analysis->solution hplc HPLC Analysis analysis->hplc ms Mass Spectrometry analysis->ms

Caption: Troubleshooting workflow for low coupling efficiency in phosphoramidite synthesis.

Possible Causes and Solutions:

Potential CauseRecommended Action
Moisture Contamination Phosphoramidites are highly sensitive to moisture, which can lead to their hydrolysis.[] Ensure that anhydrous acetonitrile with a water content of less than 30 ppm is used for all reagents and washing steps.[2] Consider adding molecular sieves to solvent bottles on the synthesizer.[3]
Degraded Reagents Phosphoramidites and activators can degrade over time, especially if not stored properly.[2] Use fresh, high-quality reagents and ensure they are stored under a dry, inert atmosphere (e.g., argon).[4]
Suboptimal Protocol The coupling time may be insufficient, or reagent concentrations may be too low.[5] Increase the coupling time, especially for modified or sterically hindered phosphoramidites, and verify that reagent concentrations are at the recommended levels.[6]
Instrumentation Issues Leaks or blockages in the synthesizer's fluidics system can lead to incorrect reagent delivery.[2] Perform regular maintenance on your synthesizer and verify that the correct volumes of reagents are being delivered to the synthesis column.[5]
Guide 2: Excessive Depurination

Depurination, the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar, is a common side reaction during the acidic detritylation step.[7]

Problem: Post-synthesis analysis reveals a low yield of the full-length product and the presence of multiple shorter fragments. This is due to chain cleavage at the abasic sites created during the final deprotection step.[8]

Possible Causes and Solutions:

Potential CauseRecommended Action
Strong Deblocking Acid Strong acids like Trichloroacetic Acid (TCA) can increase the rate of depurination.[8] Switch to a milder acid such as Dichloroacetic Acid (DCA) to reduce depurination.[7][9]
Prolonged Acid Exposure The longer the oligonucleotide is exposed to acidic conditions, the greater the risk of depurination.[8] Optimize the detritylation step to use the shortest possible contact time necessary for complete detritylation.[8]
Sensitive Nucleobases Certain modified nucleosides can be more susceptible to depurination.[7] Consider using phosphoramidites with protecting groups that offer greater stability against acid-catalyzed depurination.[8]
High Temperature Elevated temperatures can accelerate the rate of depurination.[8] Ensure that the detritylation step is performed at ambient temperature.[8]
Guide 3: Inefficient Capping

The capping step is crucial for blocking unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).[10]

Problem: Analysis of the crude product shows the presence of sequences that are missing one or more bases (n-1, n-2, etc.). These impurities can be difficult to separate from the full-length product.[11]

Possible Causes and Solutions:

Potential CauseRecommended Action
Degraded Capping Reagents Capping reagents (e.g., acetic anhydride and N-methylimidazole) can degrade over time.[10] Ensure that your capping reagents are fresh and active.
Inefficient Capping Protocol The capping time may be too short, or the reagent concentration may be insufficient. Increase the capping time and verify the concentration of your capping solutions.[10]
Moisture in the System Water can react with the capping reagents, reducing their effectiveness. Maintain anhydrous conditions throughout the synthesis cycle.[10]

Frequently Asked Questions (FAQs)

Q1: What is the standard phosphoramidite synthesis cycle?

A1: The phosphoramidite method is a four-step process that builds the oligonucleotide chain in the 3' to 5' direction on a solid support. The cycle consists of:

  • Deblocking (Detritylation): Removal of the 5'-hydroxyl protecting group (Dimethoxytrityl, DMT) with an acid (e.g., TCA or DCA).[10]

  • Coupling: The next phosphoramidite monomer, activated by a catalyst, is coupled to the free 5'-hydroxyl group.[10]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.[12]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent, typically iodine.[12]

cluster_cycle Phosphoramidite Synthesis Cycle deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group coupling 2. Coupling Adds next phosphoramidite deblocking->coupling capping 3. Capping Blocks unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilizes phosphate backbone capping->oxidation oxidation->deblocking Repeat for next base

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Q2: How does coupling efficiency affect the final yield of my oligonucleotide?

A2: The overall yield of the full-length oligonucleotide is highly dependent on the coupling efficiency at each step. Even a small decrease in efficiency has a cumulative effect, leading to a significant reduction in the final yield, especially for longer oligonucleotides.[5]

Q3: What causes the formation of (n-1) deletion sequences?

A3: These sequences, which are missing one nucleotide, arise from either incomplete coupling or inefficient capping of unreacted 5'-hydroxyl groups.[10] If an unreacted site is not capped, it can participate in the next coupling cycle, leading to a deletion.[13]

Q4: Why is it important to use anhydrous solvents?

A4: Phosphoramidites are highly reactive towards water.[] The presence of moisture in solvents like acetonitrile will cause the hydrolysis of the phosphoramidite to an unreactive H-phosphonate, preventing it from coupling to the growing oligonucleotide chain and thus reducing coupling efficiency.[9]

Q5: What is the purpose of the oxidation step?

A5: The oxidation step converts the newly formed, unstable phosphite triester linkage into a more stable pentavalent phosphotriester backbone.[14] This stabilization is crucial for the integrity of the oligonucleotide during subsequent synthesis cycles and the final deprotection.[15]

Quantitative Data

The following tables provide quantitative data to help in understanding and troubleshooting common issues in phosphoramidite chemistry.

Table 1: Impact of Coupling Efficiency on Full-Length Product Yield

Oligonucleotide Length (bases)Coupling Efficiency: 98.0%Coupling Efficiency: 99.0%Coupling Efficiency: 99.5%
2066.8%81.8%90.5%
5036.4%60.5%77.9%
10013.3%36.6%60.6%
1504.8%22.1%47.2%

Table 2: Recommended Reagent and Solvent Specifications

ParameterRecommended ValueRationale
Water Content in Acetonitrile< 30 ppm (ideally < 10-15 ppm)Minimizes phosphoramidite hydrolysis, leading to higher coupling efficiency.[9][16]
Deblocking Agent3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)Reduced risk of depurination compared to Trichloroacetic Acid (TCA).[16]
Oxidizer Solution0.02 M Iodine in THF/Pyridine/WaterEnsures efficient and complete oxidation of the phosphite triester.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments and procedures related to phosphoramidite chemistry.

Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency

Objective: To monitor the efficiency of each coupling step during oligonucleotide synthesis by measuring the absorbance of the released trityl cation.[2]

Procedure:

  • Initiate Synthesis: Begin the desired oligonucleotide synthesis protocol on your automated synthesizer.

  • Collect Detritylation Solution: During each deblocking step, the acidic reagent will cleave the DMT group from the 5'-end of the newly added nucleotide. The released orange-colored trityl cation is carried by the solvent. Collect the eluent from the deblocking step for each cycle in a separate container.[2]

  • Spectrophotometric Measurement: Measure the absorbance of the collected solutions at a wavelength of 498 nm.[17]

  • Data Interpretation: The absorbance is directly proportional to the amount of trityl cation released, which in turn reflects the number of molecules that were successfully coupled in the previous cycle. A consistent or gradually increasing absorbance value from cycle to cycle indicates high coupling efficiency. A sudden drop in absorbance suggests a problem with the coupling of a specific phosphoramidite.[2]

Protocol 2: Standard Iodine Oxidation

Objective: To oxidize the unstable phosphite triester to a stable phosphate triester.

Reagents:

  • Oxidizer solution: 0.02 M or 0.1 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.[16]

  • Anhydrous Acetonitrile

Procedure:

  • Following the coupling and capping steps, deliver the oxidizer solution to the synthesis column.

  • Allow the reaction to proceed for the time specified by your synthesizer's protocol (typically 30-60 seconds).[16]

  • Thoroughly wash the column with anhydrous acetonitrile to remove residual oxidizer and water before proceeding to the next detritylation step.[16]

Protocol 3: Reversed-Phase HPLC Analysis of Crude Oligonucleotides

Objective: To assess the purity of the synthesized oligonucleotide and identify the presence of truncated or failure sequences.

Materials:

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase Buffer B: 0.1 M TEAA in acetonitrile

  • UV detector

Procedure:

  • Sample Preparation: After cleavage from the solid support and deprotection, dissolve the crude oligonucleotide sample in an appropriate solvent (e.g., water or Buffer A).

  • Chromatographic Conditions:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the dissolved crude oligonucleotide sample.

    • Elute the oligonucleotides using a linear gradient of increasing Buffer B concentration.

    • Monitor the elution profile using the UV detector at 260 nm.[2]

  • Data Interpretation: The full-length oligonucleotide product is typically the most hydrophobic and will be the last major peak to elute. Shorter, truncated sequences are less hydrophobic and will elute earlier. The relative peak areas can be used to estimate the purity of the crude product. A high proportion of early-eluting peaks indicates significant problems during synthesis.[2]

References

troubleshooting low yield in automated oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yield issues encountered during automated oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical for oligonucleotide synthesis yield?

A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites lead to the formation of truncated sequences (deletions).[1] The impact on the final yield is cumulative; even a small decrease in average coupling efficiency can dramatically reduce the theoretical yield of the full-length product, especially for longer oligonucleotides.[1][2][3]

Q2: How does oligonucleotide length affect the final yield?

A2: The length of the oligonucleotide has a significant impact on the final yield due to the cumulative nature of coupling efficiency. With each additional nucleotide, there is a chance for coupling failure. For example, a 20mer synthesis with a 99.4% coupling efficiency will result in approximately 89.2% full-length product (FLP), while a 50mer with the same efficiency will yield only about 74.5% FLP.[4] The relationship between oligonucleotide length, coupling efficiency, and theoretical yield is illustrated in the table below.

Q3: What are the primary causes of low coupling efficiency?

A3: Low coupling efficiency can be attributed to several factors, which can be broadly categorized as issues with reagents, experimental conditions, or the synthesizer instrumentation itself.[1] Common causes include:

  • Moisture: The presence of water in reagents like acetonitrile, phosphoramidites, or the activator is a primary cause of low coupling efficiency as it reacts with the activated phosphoramidite.[1][3][5]

  • Reagent Quality: Degraded phosphoramidites, a suboptimal or degraded activator, and impure solvents can all lead to poor coupling.[1] The age of reagents, such as concentrated ammonium hydroxide used for deprotection, can also reduce their efficacy.[6]

  • Protocol Parameters: Inadequate coupling times, incorrect reagent concentrations, and inefficient capping can contribute to lower yields.[1][]

  • Modified Nucleotides: Some modified phosphoramidites are inherently less reactive and may require optimized coupling conditions.[1][8]

  • Instrumental Issues: Leaks, blockages in the fluidics system, or inaccurate reagent delivery by the synthesizer can lead to failed or inefficient reactions.[1][5]

Q4: I'm observing a sudden drop in the trityl signal during synthesis. What does this indicate?

A4: A sudden drop in the orange-colored trityl signal during synthesis is a direct indication of a failure in the coupling step for that specific monomer.[5][8] This real-time monitoring of the trityl cation release is a key diagnostic tool for assessing the stepwise coupling efficiency.[8]

Q5: My analytical results suggest incomplete deprotection. What are the common signs and causes?

A5: Incomplete deprotection is often identified through analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In reverse-phase HPLC, incompletely deprotected species typically appear as later-eluting peaks compared to the main product due to the hydrophobicity of the remaining protecting groups.[6] In mass spectrometry, you will observe masses higher than the expected molecular weight of the full-length product.[6]

Common causes for incomplete deprotection include:

  • Aged Deprotection Reagents: Concentrated ammonium hydroxide can lose ammonia gas concentration over time, reducing its effectiveness.[6]

  • Incorrect Deprotection Conditions: Both time and temperature are critical parameters that must be optimized for complete deprotection.[6] Guanine-rich sequences, for instance, often require extended deprotection times as the removal of the protecting group on guanine is often the rate-limiting step.[6]

  • Incompatible Reagents: Ensure the deprotection strategy is compatible with all protecting groups on your nucleobases and any modifications.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Coupling Efficiency

If you are experiencing low overall yield, a systematic approach to troubleshooting coupling efficiency is essential.

Step 1: Initial Checks

  • Reagent and Solvent Anhydrousness: Ensure all reagents, especially acetonitrile (ACN), are anhydrous (ideally <30 ppm water).[5] Use fresh, high-quality phosphoramidites and activator.

  • Synthesizer Inspection: Check for leaks in the fluidics system, blocked lines, and verify that the correct volumes of reagents are being delivered.[5]

  • Trityl Monitoring: Carefully examine the trityl cation release data for each coupling step. A consistent or gradual decrease may point to a systemic issue, while a sudden drop indicates a problem with a specific monomer or reagent delivery.[8]

Step 2: Experimental Protocol Optimization If initial checks do not reveal the issue, consider optimizing the synthesis protocol:

  • Increase Coupling Time: For modified or problematic bases, doubling the standard coupling time can improve efficiency.[8]

  • Increase Phosphoramidite Concentration: Using a higher concentration of the phosphoramidite solution can help drive the reaction to completion.[8]

  • Use a Stronger Activator: Consider using a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[8]

  • Perform a Double Coupling: Program the synthesizer to deliver the phosphoramidite and activator twice for a specific problematic coupling step.

Step 3: Advanced Analysis

  • HPLC Analysis of Crude Product: Analyzing the crude oligonucleotide by HPLC can help quantify the amount of full-length product versus truncated sequences.[5][9]

  • Mass Spectrometry: This can confirm the identity of the product and identify any unexpected modifications or adducts.[6][9]

Guide 2: Troubleshooting Incomplete Deprotection

If you suspect incomplete deprotection is the cause of low yield or impure product, follow these steps.

Step 1: Review Deprotection Protocol

  • Reagent Freshness: Ensure you are using a fresh solution of the deprotection reagent (e.g., ammonium hydroxide).[2][6]

  • Time and Temperature: Verify that the deprotection was carried out for the recommended time and at the correct temperature.[6] Certain protecting groups and oligonucleotide sequences may require longer incubation times or higher temperatures.[6]

Step 2: Analytical Verification

  • Mass Spectrometry: Analyze the product to identify any masses corresponding to the full-length product with protecting groups still attached. For example, an incomplete removal of a tert-butyldimethylsilyl (TBDMS) group results in an impurity with a mass 114 Da higher than the expected product.[6]

  • HPLC Analysis: In reversed-phase HPLC, look for later-eluting peaks that may correspond to incompletely deprotected species.[6]

Step 3: Re-treatment and Optimization

  • Repeat Deprotection: If incomplete deprotection is confirmed, you can re-treat the oligonucleotide with fresh deprotection solution.

  • Optimize Conditions: For future syntheses, consider extending the deprotection time or increasing the temperature based on the specific protecting groups and sequence.

Data Presentation

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide Length (bases)98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
2068%83%90%
3055%[10]75%[10]86%
5036%61%78%
7025%[10]50%[10]70%
10013%[3]37%61%

Data compiled from multiple sources indicating the theoretical maximum yield.[2][3][4][10]

Experimental Protocols

Protocol 1: Trityl Cation Monitoring for Stepwise Coupling Efficiency

Objective: To monitor the efficiency of each coupling step during oligonucleotide synthesis by measuring the absorbance of the released trityl cation.[5]

Methodology:

  • Synthesizer Setup: Ensure your automated DNA synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance at approximately 495 nm.[5]

  • Initiate Synthesis: Begin the desired oligonucleotide synthesis protocol.

  • Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the dimethoxytrityl (DMT) group from the 5'-end of the newly added nucleotide.[5]

  • Data Collection: The released orange-colored trityl cation is carried by the solvent through the detector. The synthesizer's software records the absorbance peak for each cycle.[5]

  • Data Analysis: The software will typically plot the peak absorbance for each cycle. A stable or slightly decreasing signal is expected. A significant drop indicates a coupling failure at that step.

Protocol 2: Reversed-Phase HPLC Analysis of Crude Oligonucleotides

Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated or incompletely deprotected species.

Methodology:

  • Sample Preparation: After synthesis, cleave the oligonucleotide from the solid support and perform the deprotection protocol. Evaporate the cleavage/deprotection solution to dryness. Resuspend the crude oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).[5][9]

  • HPLC System and Column: Use a reversed-phase HPLC column (e.g., C18). The mobile phase typically consists of a two-buffer system:

    • Buffer A: 0.1 M TEAA in water.

    • Buffer B: 0.1 M TEAA in acetonitrile.[5]

  • Chromatographic Conditions:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the dissolved crude oligonucleotide sample.

    • Elute the oligonucleotides using a linear gradient of increasing Buffer B concentration (e.g., 5-65% B over 30 minutes).[9]

  • Detection: Monitor the elution profile using a UV detector at 260 nm.[5]

  • Interpretation: The major peak should correspond to the full-length product. Earlier eluting peaks are typically shorter, truncated sequences ("shortmers"), while later eluting peaks may indicate the presence of species with remaining hydrophobic protecting groups.[6]

Visualizations

Troubleshooting_Low_Yield start Low Oligonucleotide Yield check_reagents Check Reagent Quality - Anhydrous Solvents? - Fresh Amidites/Activator? start->check_reagents check_instrument Inspect Synthesizer - Leaks? - Blockages? - Correct Volumes? start->check_instrument review_protocol Review Synthesis Protocol - Coupling Time Adequate? - Concentrations Correct? start->review_protocol trityl_analysis Analyze Trityl Data check_reagents->trityl_analysis Reagents OK optimize_coupling Optimize Coupling - Increase Time/Concentration - Stronger Activator - Double Couple check_reagents->optimize_coupling Reagent Issue (e.g., moisture) check_instrument->trityl_analysis Instrument OK instrument_maintenance Perform Instrument Maintenance check_instrument->instrument_maintenance Instrument Issue review_protocol->trityl_analysis Protocol OK review_protocol->optimize_coupling Protocol Suboptimal hplc_ms_analysis Analyze Crude Product (HPLC/MS) trityl_analysis->hplc_ms_analysis Consistent Low Signal trityl_analysis->optimize_coupling Sudden Drop hplc_ms_analysis->optimize_coupling High Truncation troubleshoot_deprotection Troubleshoot Deprotection - Fresh Reagents? - Correct Time/Temp? hplc_ms_analysis->troubleshoot_deprotection Incomplete Deprotection Products Detected yield_resolved Yield Issue Resolved optimize_coupling->yield_resolved troubleshoot_deprotection->yield_resolved instrument_maintenance->yield_resolved

Caption: Troubleshooting workflow for low oligonucleotide synthesis yield.

Synthesis_Cycle start Start Cycle (Support-Bound Nucleoside) deblocking 1. Deblocking (Remove 5'-DMT) start->deblocking coupling 2. Coupling (Add Next Phosphoramidite) deblocking->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize Phosphate Linkage) capping->oxidation next_cycle Begin Next Cycle oxidation->next_cycle

Caption: The four main steps of an automated oligonucleotide synthesis cycle.

References

purification methods for oligonucleotides synthesized with Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of oligonucleotides synthesized with Dimethyl N,N-diisopropylphosphoramidite. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during oligonucleotide purification.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Solution
Unexpected Peaks in Chromatogram Contamination from mobile phase, HPLC system components (pump seals, injector), or sample carryover.[1]Inject a mobile phase blank. If the peak persists, it originates from the system or mobile phase.[1] Flush the system with a strong solvent (e.g., 100% acetonitrile) and use fresh, HPLC-grade solvents.
Oligonucleotide degradation.Analyze samples immediately after preparation.[1] Consider optimizing temperature, as high temperatures can cause degradation, while low temperatures may lead to secondary structures.[1]
Presence of failure sequences (n-1, n-2, etc.).[2]Optimize the synthesis capping step to minimize the formation of failure sequences. Ensure efficient coupling during synthesis.
Poor Peak Shape (Broadening or Tailing) Secondary structure formation (hairpins, duplexes).[1]Run the HPLC at an elevated temperature (e.g., 60-80°C) to denature these structures.[1]
Column degradation or contamination.[1]Use a guard column to protect the analytical column. If performance declines, wash the column with a strong solvent or replace it.
Inappropriate mobile phase composition.[1]Optimize the concentration of the ion-pairing reagent and the organic modifier gradient.
Column overload.[1]Reduce the amount of sample injected onto the column.
Low Yield of Purified Oligonucleotide Inefficient coupling during synthesis.[3]Review the synthesis report for coupling efficiencies. If a specific monomer shows low coupling, consider double coupling for that step in future syntheses.[4]
Loss of product during fraction collection.Carefully monitor the chromatogram and collect the entire peak corresponding to the full-length product.
Incomplete elution from the column.Optimize the elution gradient to ensure the full-length product is completely eluted.
Polyacrylamide Gel Electrophoresis (PAGE) Troubleshooting
Problem Possible Cause Solution
Smeared Bands on Gel High salt concentration in the sample.[5]Precipitate the oligonucleotide to remove excess salt before loading.[5]
Incomplete denaturation of the oligonucleotide.[5]Heat the sample in a formamide-based loading buffer at a high temperature (e.g., 95°C) for several minutes before loading.[5]
Overloading the well.[5]Load less material per well or use a thicker gel with wider combs.[5][6]
Gel running at too high a voltage.[7]Run the gel at a lower voltage for a longer period to prevent overheating.[7]
Low Recovery of Oligonucleotide from Gel Inefficient elution from the gel slice.Crush the gel slice thoroughly and allow sufficient time for diffusion into the elution buffer (e.g., overnight).[8]
Loss during ethanol precipitation.Use a carrier like tRNA or glycogen, especially for small amounts of oligonucleotide, to improve precipitation efficiency.[9] Chill the ethanol solution sufficiently before centrifugation.
Bands are Faint or Not Visible Insufficient amount of oligonucleotide loaded.Quantify the crude oligonucleotide before loading and ensure an adequate amount is used.
Poor staining or visualization.Ensure the UV shadowing or staining method is performed correctly and for a sufficient duration.[8]

Frequently Asked Questions (FAQs)

Q1: Why is purification of synthetic oligonucleotides necessary?

A1: Oligonucleotide synthesis is not 100% efficient at each coupling step. This results in a crude product containing the desired full-length oligonucleotide along with failure sequences (truncated oligos), by-products from chemical reactions, and cleaved protecting groups.[2][10] Purification is essential to remove these impurities, which can interfere with downstream applications, leading to non-specific binding, reduced experimental efficiency, and inaccurate results.[11]

Q2: How do I choose the right purification method for my application?

A2: The choice of purification method depends on the intended application, the length of the oligonucleotide, and the required purity.[12][13]

  • Desalting: Removes salts and other small molecules but not failure sequences. Suitable for non-critical applications like routine PCR with short primers (≤ 35 bases).[14]

  • Reverse-Phase Cartridge Purification: Removes many failure sequences and is a rapid method for routine applications like cloning and sequencing.[15][16]

  • Reverse-Phase HPLC (RP-HPLC): Offers higher resolution and purity than cartridges, making it suitable for more demanding applications like qPCR and mutagenesis. It is particularly effective for DMT-on purification.[12]

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Provides the highest purity by separating oligonucleotides based on size with single-base resolution. It is recommended for applications requiring highly pure product, such as crystallography or gene synthesis, and for long oligonucleotides (≥50 bases).[14][16]

Q3: What is "DMT-on" purification and when should I use it?

A3: "DMT-on" refers to performing purification with the 5'-dimethoxytrityl (DMT) group still attached to the full-length oligonucleotide.[17] The hydrophobic DMT group allows for strong retention on a reverse-phase matrix, while failure sequences (which lack the DMT group) are washed away.[14][17] This strategy is commonly used with reverse-phase cartridge and HPLC purification to achieve high purity. The DMT group is then removed after purification.[17]

Q4: Can I use PAGE purification for modified oligonucleotides?

A4: Caution should be exercised when using PAGE for certain modified oligonucleotides. The denaturing conditions (urea) and the elution process can damage some modifications, particularly fluorescent dyes.[13] For many modified oligonucleotides, HPLC is the preferred purification method.[13][14]

Q5: My oligonucleotide yield after purification is very low. What can I do to improve it?

A5: Low yield can result from issues in synthesis or purification. First, check the coupling efficiency of your synthesis; low efficiency is a primary cause of low full-length product.[3] During purification, ensure complete elution from HPLC columns or gel slices. For PAGE, optimizing the crush-and-soak elution method is crucial. For all methods, careful handling during post-purification steps like ethanol precipitation is important to minimize loss.[8][9]

Quantitative Data Summary

The following table summarizes the typical performance of common oligonucleotide purification methods.

Purification Method Typical Purity of Full-Length Product Relative Yield Resolution Recommended Oligo Length
Desalting 50-70%HighLow< 35 bases
Reverse-Phase Cartridge >80%[18]HighMedium< 50 bases
Reverse-Phase HPLC (RP-HPLC) >85%[12]MediumHigh< 50 bases
Denaturing PAGE >95%[14]LowVery High≥50 bases[14]

Experimental Protocols

Protocol 1: DMT-on Reversed-Phase HPLC (RP-HPLC) Purification
  • Sample Preparation: After synthesis and deprotection, evaporate the ammonia solution to dryness. Re-dissolve the crude DMT-on oligonucleotide pellet in HPLC-grade water.[18]

  • Chromatography Conditions:

    • Column: Reversed-phase C18 column.[18]

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.[18]

    • Buffer B: Acetonitrile (ACN).[18]

    • Flow Rate: 1 mL/min (analytical).[18]

    • Detection: UV at 260 nm.[18]

  • Purification Steps: a. Equilibrate the column with 5-10% Buffer B.[18] b. Inject the dissolved crude oligonucleotide. c. Wash the column with the initial percentage of Buffer B to elute salts and failure sequences (DMT-off). d. Apply a linear gradient of Buffer B to elute the oligonucleotides. The DMT-on product will be the last major peak to elute due to its high hydrophobicity.[18] e. Collect the fraction(s) corresponding to the DMT-on peak.[18]

  • DMT Group Removal (Detritylation): a. Evaporate the collected fraction to dryness. b. Add 80% acetic acid to the pellet and let it stand at room temperature for 15-30 minutes. The solution will turn bright orange, indicating the release of the DMT cation.[18] c. Immediately freeze and lyophilize the sample to remove the acid.

  • Desalting: Resuspend the detritylated oligonucleotide in water and desalt using a desalting column or ethanol precipitation to remove residual salts and acetic acid.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
  • Sample Preparation: a. The oligonucleotide must be fully deprotected, including the removal of the 5'-DMT group, prior to PAGE. b. Dissolve the dried, crude oligonucleotide in a loading buffer containing 8 M Urea and 1x TBE.[9] c. Heat the sample at 95°C for 5 minutes to denature, then place on ice.

  • Gel Electrophoresis: a. Prepare a denaturing polyacrylamide gel (containing 7-8 M Urea) with a percentage appropriate for the oligonucleotide length.[9] b. Pre-run the gel for 15-30 minutes in 1x TBE buffer.[8] c. Flush the wells with running buffer to remove urea. d. Load the sample into the wells. e. Run the gel until the tracking dye has migrated to the desired position.[8]

  • Visualization and Excision: a. Carefully separate the gel plates. b. Place the gel on a fluorescent TLC plate and visualize the bands using UV shadowing (254 nm). The oligonucleotide bands will appear as dark shadows.[8] c. Using a clean scalpel, excise the band corresponding to the full-length product.[8]

  • Elution: a. Crush the excised gel slice into small pieces.[8] b. Add elution buffer (e.g., 0.5 M ammonium acetate) and incubate overnight at 37°C with gentle agitation.[8] c. Separate the elution buffer from the gel fragments by centrifugation through a filter.

  • Recovery: a. Precipitate the oligonucleotide from the elution buffer by adding ethanol or isopropanol and salt. b. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air dry. c. Resuspend the purified oligonucleotide in sterile, nuclease-free water or buffer.

Protocol 3: DMT-on Reverse-Phase Cartridge Purification
  • Cartridge Preparation: a. Condition the reverse-phase cartridge by passing acetonitrile through it, followed by an equilibration buffer (e.g., 2 M TEAA).[19]

  • Sample Loading: a. Dissolve the crude, deprotected DMT-on oligonucleotide in the loading buffer. b. Load the sample onto the conditioned cartridge. The DMT-on oligonucleotide will bind to the resin.[19]

  • Washing: a. Wash the cartridge with a low percentage of acetonitrile in a suitable buffer to remove unbound failure sequences (DMT-off) and other impurities.[19]

  • Detritylation: a. Pass an acidic solution (e.g., 3% trifluoroacetic acid) through the cartridge to cleave the DMT group.[19] b. Wash the cartridge with water to remove the cleaved DMT group and residual acid.[19]

  • Elution: a. Elute the purified, DMT-off oligonucleotide from the cartridge using a higher concentration of acetonitrile (e.g., 20-50% ACN).[18][19]

  • Final Step: Evaporate the solvent to obtain the purified oligonucleotide.[18]

Visualizations

Oligonucleotide_Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification Methods cluster_post_purification Post-Purification synthesis Solid-Phase Synthesis (DMT-on) deprotection Cleavage & Deprotection synthesis->deprotection crude_oligo Crude Oligonucleotide (Full-length + Failures) deprotection->crude_oligo rphplc RP-HPLC (DMT-on) crude_oligo->rphplc High Purity High Resolution page Denaturing PAGE (DMT-off) crude_oligo->page Highest Purity Single-base Resolution cartridge RP Cartridge (DMT-on) crude_oligo->cartridge Routine Purity Rapid detritylation Detritylation (for DMT-on methods) rphplc->detritylation desalting Desalting / Precipitation page->desalting cartridge->detritylation detritylation->desalting final_product Purified Oligonucleotide desalting->final_product

Caption: General workflow for oligonucleotide purification.

HPLC_Troubleshooting_Logic start Unexpected Peak in HPLC Chromatogram inject_blank Inject Mobile Phase Blank start->inject_blank peak_persists Does the peak persist? inject_blank->peak_persists system_issue Issue is System/Mobile Phase Related peak_persists->system_issue Yes sample_issue Issue is Sample Related peak_persists->sample_issue No flush_system Action: Flush System, Use Fresh Solvents system_issue->flush_system check_degradation Hypothesis: Oligo Degradation sample_issue->check_degradation check_impurities Hypothesis: Synthesis Impurities sample_issue->check_impurities analyze_immediately Action: Analyze Sample Immediately, Optimize Temperature check_degradation->analyze_immediately optimize_synthesis Action: Optimize Synthesis (e.g., capping step) check_impurities->optimize_synthesis

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Improving the Stability of Phosphoramidite Solutions for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphoramidite stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the stability of phosphoramidite solutions used in oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, their probable causes related to phosphoramidite solution instability, and recommended solutions.

IssueSymptom(s)Potential Cause(s)Recommended Solution(s)
1. Low Coupling Efficiency • Low overall yield of the final oligonucleotide.[1] • HPLC or PAGE analysis shows a high percentage of n-1 shortmers.[1] • Trityl monitor shows progressively decreasing step yields.[1]Phosphoramidite Degradation: The primary cause is often the degradation of phosphoramidites in solution due to moisture (hydrolysis) or oxidation.[2][3] This forms inactive species like H-phosphonates.[2] Suboptimal Reagents: Use of "wet" acetonitrile (>30 ppm water), degraded activator, or old phosphoramidite stock.[4][5]Use Fresh, Anhydrous Reagents: Prepare phosphoramidite solutions fresh before each synthesis run if possible.[2] Use anhydrous-grade acetonitrile with a water content below 30 ppm, preferably below 15 ppm.[1][4][6] Store solid phosphoramidites at -20°C under an inert atmosphere and allow them to warm to room temperature before opening to prevent condensation.[2][7]
2. High n+1 Peaks in Final Product • Mass spectrometry or HPLC analysis reveals a significant peak corresponding to the desired sequence plus one additional nucleotide.Premature Detritylation: Strongly acidic activators (e.g., ETT, BTT) can cause premature removal of the 5'-DMT protecting group from dG phosphoramidites in solution.[1] This leads to the formation of GG dimers that get incorporated into the sequence.[1][6]Use a Milder Activator: Switch to a less acidic activator like 4,5-dicyanoimidazole (DCI) to minimize premature detritylation, especially for dG-rich sequences.[1][8]
3. Formation of Truncated Oligonucleotides at Purine Residues • Analysis shows a pattern of truncated sequences, particularly after the addition of Adenosine (A) or Guanosine (G).Depurination: The acidic deblocking step (e.g., using Trichloroacetic Acid - TCA) can cleave the bond between a purine base and the sugar, creating an abasic site that leads to chain cleavage.[1]Use a Milder Deblocking Agent: Replace TCA with Dichloroacetic Acid (DCA), which is less acidic and reduces the risk of depurination.[1] This is especially important for long or purine-rich sequences.
4. Discolored Phosphoramidite Solutions • Phosphoramidite solutions, particularly dG, appear yellow or brown.Oxidation and Degradation: Discoloration can be an indicator of phosphoramidite degradation, often due to exposure to air (oxidation) or moisture over time.[3]Prepare Fresh Solutions: Discard discolored solutions and prepare new ones from solid phosphoramidite stock.[5] Ensure all handling and storage occurs under a strictly inert atmosphere (e.g., argon or nitrogen).[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite solution instability?

Phosphoramidite solutions are primarily susceptible to two main degradation pathways:

  • Hydrolysis: Phosphoramidites are extremely sensitive to moisture.[1][3] Trace amounts of water in the acetonitrile solvent can hydrolyze the phosphoramidite to its corresponding H-phosphonate, which is unreactive in the coupling step.[2]

  • Oxidation: The trivalent phosphorus atom in the phosphoramidite is prone to oxidation to a pentavalent phosphate species, which is also incapable of participating in the coupling reaction.[2] This is minimized by handling and storing solutions under an inert atmosphere.[2][7]

Q2: How long can I store phosphoramidite solutions on the synthesizer?

For optimal results, it is highly recommended to prepare phosphoramidite solutions fresh for each synthesis run.[2] If a run is paused, solutions should be stored at -20°C.[1] The stability of phosphoramidites in solution at room temperature is limited, with dG being the least stable.[1][9][10] Studies have shown significant degradation of dG in acetonitrile after just a few days at room temperature.[10]

Q3: What is the general order of stability for the four standard phosphoramidites?

The general order of stability for the standard deoxyribonucleoside phosphoramidites in acetonitrile solution is: T > dC > dA > dG [1] Deoxyguanosine (dG) phosphoramidite is particularly susceptible to degradation through autocatalytic pathways.[1][11][12]

Q4: How does the choice of activator affect phosphoramidite stability and coupling efficiency?

The activator plays a critical role. It must be acidic enough to protonate the phosphoramidite's diisopropylamino group for activation but not so acidic that it causes side reactions.[1][]

  • Strongly acidic activators like 5-Ethylthio-1H-tetrazole (ETT) can improve coupling speed but increase the risk of premature detritylation of dG phosphoramidites, leading to n+1 impurities.[1][14]

  • Less acidic, nucleophilic activators like 4,5-dicyanoimidazole (DCI) are often recommended for sterically hindered phosphoramidites (like 2'-TBDMS RNA amidites) and to minimize side reactions with sensitive amidites like dG.[1][4][8]

Q5: What is the maximum acceptable water content in the acetonitrile used for phosphoramidite solutions?

To maintain high coupling efficiency, it is crucial to use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably less than 15 ppm.[1][4][6] The use of molecular sieves can help in maintaining low water content in solvent bottles on the synthesizer.[3][15]

Data Presentation

Table 1: Relative Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile
PhosphoramiditeRelative StabilityKey Considerations
Thymidine (T) HighestGenerally stable in solution.
Deoxycytidine (dC) HighMore stable than purine phosphoramidites.[2]
Deoxyadenosine (dA) ModerateSusceptible to degradation, but less so than dG.[10]
Deoxyguanosine (dG) LowestProne to extensive degradation via autocatalytic pathways.[1][10][11] Solutions should be used as fresh as possible.[5]
Table 2: Comparison of Common Activators
ActivatorAcidityKey Characteristics & Recommendations
1H-Tetrazole StandardTraditional activator; limited solubility can be an issue.[8] Not potent enough for sterically hindered RNA amidites.[4]
5-Ethylthio-1H-tetrazole (ETT) StrongFaster coupling than 1H-Tetrazole but increases risk of premature detritylation of dG.[1]
4,5-Dicyanoimidazole (DCI) MildLess acidic and more nucleophilic.[8] Recommended for long oligos and sterically hindered amidites to ensure rapid coupling while minimizing side reactions.[1][4]
Dichloroacetic Acid (DCA) Mild (Deblocking Agent)Recommended deblocking agent (instead of TCA) for long or purine-rich sequences to minimize depurination.[1]
Trichloroacetic Acid (TCA) Strong (Deblocking Agent)Standard deblocking agent; provides fast detritylation but carries a higher risk of depurination.[1]

Experimental Protocols

Protocol 1: Anhydrous Preparation of Phosphoramidite Solutions

Objective: To prepare a phosphoramidite solution in anhydrous acetonitrile with minimal exposure to atmospheric moisture, thereby preserving its reactivity for synthesis.[1]

Materials:

  • Solid phosphoramidite in manufacturer's sealed vial

  • Anhydrous acetonitrile (DNA synthesis grade, <15 ppm water)[1]

  • Septum-sealed, oven-dried synthesizer reagent bottle

  • Inert gas (dry argon or nitrogen) supply

  • Oven-dried syringes and needles[1]

Procedure:

  • Equilibrate Phosphoramidite: Allow the sealed vial of solid phosphoramidite to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.[1]

  • Establish Inert Atmosphere: Work inside a glove box or under a steady stream of dry argon or nitrogen.

  • Transfer Solid: Quickly unseal the vial and transfer the required amount of solid phosphoramidite to the dry, septum-sealed synthesizer bottle.

  • Seal and Purge: Immediately cap the bottle and purge the headspace with inert gas for 1-2 minutes by inserting a supply needle and an exhaust needle through the septum.

  • Add Solvent: Using a clean, dry syringe, draw the required volume of anhydrous acetonitrile from a septum-sealed source bottle.

  • Dissolve Amidite: Inject the acetonitrile into the synthesizer bottle containing the solid phosphoramidite.[1] Gently swirl the bottle until the solid is completely dissolved.

  • Final Purge: Once dissolved, briefly purge the bottle's headspace with inert gas one final time. The solution is now ready for installation on the DNA synthesizer.

Protocol 2: HPLC-MS Analysis of Phosphoramidite Purity and Degradation

Objective: To assess the purity of a phosphoramidite solution and identify potential degradation products like H-phosphonates or oxidized species.

Methodology:

  • Sample Preparation:

    • Prepare phosphoramidite solutions at a concentration of approximately 0.1-1.0 mg/mL in anhydrous acetonitrile.[5][16]

    • To minimize acid-catalyzed hydrolysis during analysis, the diluent can be modified with 0.01% (v/v) triethylamine (TEA).[5][16]

    • Prepare samples fresh before analysis to minimize degradation in the autosampler vial.[5]

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

    • A reverse-phase C18 column is commonly used for separation.[5]

  • Chromatographic Conditions (Example):

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1 M triethylammonium acetate (TEAA) in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A linear gradient suitable for separating the phosphoramidite diastereomers from potential impurities.

    • Detection: UV absorbance and Mass Spectrometry.

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The two major peaks represent the two diastereomers of the phosphoramidite.[16]

    • Calculate the purity by dividing the area of the product peaks by the total area of all peaks.

    • Use the MS data to identify the mass of impurity peaks, which can correspond to hydrolyzed (H-phosphonate) or oxidized forms of the phosphoramidite.

Visualizations

Troubleshooting_Workflow Start Low Coupling Efficiency or High n-1 Peak? Check_Reagents 1. Check Reagents: - Age of Amidite Solution? - Water content of ACN? - Activator Freshness? Start->Check_Reagents Yes Use_Fresh Action: Prepare fresh amidite solutions. Use new anhydrous ACN (<15ppm). Check_Reagents->Use_Fresh Issue Found Check_Activator 2. Check Activator: - Using ETT/BTT with dG? Check_Reagents->Check_Activator Reagents OK Use_Fresh->Check_Activator Re-evaluate Switch_Activator Action: Switch to DCI to minimize premature detritylation. Check_Activator->Switch_Activator Yes Check_Deprotection 3. Check for Depurination: - Truncation at A/G? - Using TCA for long oligo? Check_Activator->Check_Deprotection No Switch_Activator->Check_Deprotection Re-evaluate Switch_Deblock Action: Switch to DCA for deblocking. Check_Deprotection->Switch_Deblock Yes Resolved Problem Resolved Check_Deprotection->Resolved No Switch_Deblock->Resolved

Troubleshooting workflow for common synthesis failures.

Experimental_Workflow cluster_prep Solution Preparation cluster_qc Quality Control (HPLC-MS) Equilibrate 1. Equilibrate Solid Amidite to Room Temp Transfer 2. Transfer Solid to Dry Bottle (Inert Atmosphere) Equilibrate->Transfer Purge1 3. Seal and Purge with Argon/Nitrogen Transfer->Purge1 Add_Solvent 4. Add Anhydrous Acetonitrile Purge1->Add_Solvent Dissolve 5. Dissolve Solid Add_Solvent->Dissolve Purge2 6. Final Purge Dissolve->Purge2 Sample_Prep 7. Prepare Sample (0.1-1.0 mg/mL in ACN) Purge2->Sample_Prep Install Install on Synthesizer Purge2->Install If QC passes Inject 8. Inject into LC-MS Sample_Prep->Inject Analyze 9. Analyze Data for Purity & Degradants Inject->Analyze

References

strategies to avoid moisture contamination during phosphitylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of moisture contamination during phosphitylation reactions.

Troubleshooting Guide

Issue 1: Low Phosphitylation Yield

Q1: My phosphitylation reaction has a low yield. What are the potential causes related to moisture?

A1: Low yields in phosphitylation are frequently linked to moisture contamination. Phosphitylating reagents, particularly phosphoramidites, are extremely sensitive to water.[1] Moisture can hydrolyze the phosphoramidite, rendering it inactive and unable to couple with the hydroxyl group of your substrate.[] This hydrolysis also leads to the formation of H-phosphonate species, which can further complicate purification.

Troubleshooting Steps:

  • Verify Solvent Water Content: The water content in your reaction solvents, especially acetonitrile, should be minimal.[1] It is recommended to use solvents with a water content of less than 30 ppm, and ideally 10 ppm or less.[3]

  • Check Reagent Handling and Storage: Ensure that phosphoramidites and activators have been stored under a dry, inert atmosphere (e.g., argon or nitrogen).[1] Any exposure to ambient humidity during weighing or transfer can lead to degradation.

  • Evaluate Glassware Preparation: Inadequately dried glassware is a common source of moisture. Ensure all glassware is rigorously dried before use.

  • Inert Atmosphere: Confirm that your reaction was performed under a consistently dry and inert atmosphere. Any leaks in your system can introduce moisture.

Issue 2: Presence of H-phosphonate Impurity in NMR

Q2: My ³¹P NMR spectrum shows a significant peak corresponding to an H-phosphonate impurity. What causes this and how can I minimize it?

A2: The presence of a prominent H-phosphonate peak is a direct indicator of phosphoramidite hydrolysis due to moisture contamination.[4] The phosphitylating reagent reacts with water instead of the intended alcohol, generating an H-phosphonate byproduct.[5]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Re-evaluate and reinforce all anhydrous techniques. This includes the use of freshly dried solvents, oven-dried glassware, and performing the reaction under a robust inert atmosphere.

  • Solvent and Reagent Drying: Implement rigorous protocols for drying solvents and reagents prior to use. For instance, allowing solvents to stand over activated molecular sieves for at least 24 hours can significantly reduce water content.[3]

  • Work-up Procedure: Consider modifications to your work-up procedure to remove the H-phosphonate impurity. While challenging, some extraction or precipitation techniques may help to separate it from your desired product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the maximum acceptable water content in solvents for phosphitylation reactions?

A1: For optimal results, the water content in solvents like acetonitrile should be below 30 ppm, with a target of 10-15 ppm or lower being ideal for high coupling efficiency.[1][3]

Q2: How can I effectively dry my solvents?

A2: Several methods can be used to dry organic solvents. A common and effective method is to use molecular sieves (3 Å or 4 Å).[6] For detailed procedures, refer to the Experimental Protocols section. Distillation from appropriate drying agents (e.g., calcium hydride for acetonitrile and dichloromethane) is also a highly effective method.[6]

Q3: What is the best way to dry glassware for moisture-sensitive reactions?

A3: Glassware should be oven-dried at a high temperature (e.g., 120-150 °C) for several hours or overnight and then cooled in a desiccator over a desiccant or under a stream of dry inert gas immediately before use.

Q4: How should I handle and store phosphoramidites to prevent moisture contamination?

A4: Phosphoramidites should be stored in a desiccator or a glovebox under an inert atmosphere. When handling, work quickly and avoid exposure to ambient air. Using a positive pressure of inert gas during transfers can help minimize moisture ingress. For solutions, adding molecular sieves to the storage vial can help maintain dryness.[3]

Q5: Can moisture affect the activator solution?

A5: Yes, moisture can also affect the activator solution (e.g., tetrazole). It is crucial to prepare and store the activator solution under anhydrous conditions to maintain its reactivity and prevent side reactions.[7]

Q6: How does moisture interfere with the phosphitylation reaction?

A6: Water acts as a competing nucleophile, reacting with the activated phosphoramidite. This reaction leads to the formation of an unreactive phosphonic acid derivative (H-phosphonate), which reduces the concentration of the phosphoramidite available for the desired coupling reaction, thereby lowering the overall yield.[]

Data Presentation

ParameterRecommended ValueRationale
Water Content in Acetonitrile< 10-15 ppmMinimizes phosphoramidite hydrolysis, leading to higher coupling efficiency.[1]
Water Content in Other Solvents< 30 ppmEnsures minimal side reactions and reagent degradation.[3]
Coupling Efficiency> 98%Higher efficiency indicates minimal interference from moisture and other impurities, resulting in a higher yield of the full-length product.

Experimental Protocols

Protocol 1: Drying Acetonitrile with Molecular Sieves

  • Activate 3 Å molecular sieves by heating them in a flask under vacuum with a heat gun or in an oven at 300-350 °C for at least 3 hours.

  • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator or under argon).

  • Add the activated sieves to a bottle of high-purity acetonitrile (DNA synthesis grade is recommended).[3] Use approximately 5-10% (w/v) of sieves.

  • Seal the bottle and allow it to stand for at least 24 hours before use.[3]

  • To confirm the water content, a Karl Fischer titration can be performed.

Protocol 2: Karl Fischer Titration for Water Content Determination

Karl Fischer titration is a highly accurate method for quantifying water content in solvents.[8] It is based on a stoichiometric reaction between iodine and water.[9]

  • Instrument Setup: Follow the manufacturer's instructions for setting up the Karl Fischer titrator. The titration cell should be conditioned to a dry state.

  • Sample Preparation: In a dry syringe, carefully draw a known volume or weight of the solvent to be analyzed.

  • Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content, typically in ppm or as a percentage.

  • Blank Measurement: It is good practice to run a blank titration with the solvent used to dissolve the sample to account for any residual moisture in the system.

Visualizations

TroubleshootingWorkflow Start Low Phosphitylation Yield or H-phosphonate Impurity Detected CheckMoisture Potential Moisture Contamination Start->CheckMoisture CheckSolvents Verify Solvent Water Content (< 30 ppm, ideally < 10 ppm) CheckMoisture->CheckSolvents Yes CheckReagents Inspect Reagent Handling and Storage CheckMoisture->CheckReagents Yes CheckGlassware Ensure Rigorous Glassware Drying CheckMoisture->CheckGlassware Yes CheckAtmosphere Confirm Inert Reaction Atmosphere CheckMoisture->CheckAtmosphere Yes SolutionDrySolvents Dry Solvents over Molecular Sieves or Distill CheckSolvents->SolutionDrySolvents SolutionHandleReagents Store and Handle Reagents Under Inert Gas CheckReagents->SolutionHandleReagents SolutionDryGlassware Oven-Dry Glassware Overnight, Cool Under Inert Gas CheckGlassware->SolutionDryGlassware SolutionInertAtmosphere Check for Leaks in Setup, Maintain Positive Pressure CheckAtmosphere->SolutionInertAtmosphere

Caption: Troubleshooting workflow for moisture contamination in phosphitylation.

MoistureInterference cluster_reactants Reactants cluster_products Products Phosphoramidite Phosphoramidite (P-NR₂) DesiredProduct Desired Product (Phosphite Triester) Phosphoramidite->DesiredProduct + R'-OH (Desired Reaction) Byproduct Hydrolysis Byproduct (H-phosphonate) Phosphoramidite->Byproduct + H₂O (Contamination) Alcohol Substrate (R'-OH) Water Water (H₂O)

Caption: Mechanism of moisture interference in phosphitylation reactions.

References

Technical Support Center: Oligonucleotide Synthesis Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the impact of extended coupling times on the fidelity of oligonucleotide synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of Full-Length Product and High n-1 Peaks in HPLC Analysis

Question: My HPLC analysis shows a low yield of the desired full-length oligonucleotide and a significant peak corresponding to n-1 sequences. Could extended coupling time be the cause?

Answer: While an insufficient coupling time is a direct cause of n-1 impurities due to incomplete reaction, an unnecessarily extended coupling time is less likely to be the primary cause of this specific issue. However, it can be a contributing factor if other underlying problems exist. Here’s a systematic approach to troubleshoot this problem:

Potential Causes and Solutions:

Potential Cause Recommended Actions Rationale
1. Inadequate Coupling Time Increase the coupling time, especially for sterically hindered monomers like modified bases. A double or triple coupling protocol may be necessary.Slower reaction kinetics of some phosphoramidites require longer for the coupling reaction to complete.
2. Moisture Contamination Use fresh, anhydrous acetonitrile (<30 ppm water) for all reagents. Ensure phosphoramidites and activator solutions are dry.[1] Consider using an in-line drying filter for the gas supply to the synthesizer.Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain and leading to lower coupling efficiency.[1]
3. Degraded Reagents Use fresh phosphoramidites and activator solutions. Ensure they have been stored correctly at -20°C under an inert atmosphere.Phosphoramidites are sensitive to oxidation and hydrolysis, which reduces their reactivity and leads to failed couplings.
4. Inefficient Capping Use fresh capping reagents. Consider increasing the capping time or implementing a double capping step.If unreacted 5'-hydroxyl groups are not efficiently capped, they can react in subsequent cycles, leading to deletion mutations (n-1 products).[1][2]
5. Suboptimal Activator For sterically demanding monomers, consider using a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).Stronger activators can improve the kinetics of the coupling reaction, especially for phosphoramidites that are slow to react.

Troubleshooting Workflow for Low Coupling Efficiency:

G Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed (High n-1 peak) check_reagents Check Reagent Quality (Freshness, Anhydrousness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents No check_protocol Review Synthesis Protocol reagents_ok->check_protocol Yes replace_reagents->check_reagents protocol_ok Protocol Optimized? check_protocol->protocol_ok optimize_protocol Optimize Protocol: - Increase Coupling Time - Use Stronger Activator - Double Couple protocol_ok->optimize_protocol No check_instrument Inspect Synthesizer (Leaks, Delivery) protocol_ok->check_instrument Yes solution Problem Resolved optimize_protocol->solution instrument_ok Instrument OK? check_instrument->instrument_ok service_instrument Service Instrument instrument_ok->service_instrument No instrument_ok->solution Yes service_instrument->solution

Caption: Workflow for diagnosing and resolving low coupling efficiency.

Issue 2: Presence of n+1 Peaks in Mass Spectrometry Analysis, Especially with dG Residues

Question: My mass spectrometry results show a significant peak at the expected mass + the mass of a guanosine nucleotide (n+1). I've tried extending the coupling time, but the problem persists. What could be the cause?

Answer: The presence of n+1 impurities, particularly GG dimers, is a known side reaction in oligonucleotide synthesis. Extending the coupling time is unlikely to solve this and may even slightly exacerbate it. The primary cause is the premature removal of the 5'-DMT protecting group from the incoming phosphoramidite by the acidic activator.

Potential Causes and Solutions:

Potential Cause Recommended Actions Rationale
1. Highly Acidic Activator Use a less acidic activator. For example, switch from 5-Benzylthio-1H-tetrazole (BTT) (pKa 4.08) or ETT (pKa 4.3) to 4,5-Dicyanoimidazole (DCI) (pKa 5.2).[1]More acidic activators can cause a small percentage of the incoming dG phosphoramidite to lose its DMT protecting group, leading to the formation of a GG dimer that gets incorporated into the growing chain.[1] Guanosine is more susceptible to this premature detritylation than other bases.[1]
2. Phosphoramidite Quality Use fresh, high-quality phosphoramidites. Ensure they are stored correctly to prevent degradation.Degraded phosphoramidites may be more prone to side reactions.
3. High Activator Concentration Ensure the activator concentration is optimal as per the manufacturer's recommendation. Avoid using an unnecessarily high concentration.A higher concentration of an acidic activator can increase the rate of premature detritylation.

Mechanism of GG Dimer Formation:

G Mechanism of GG Dimer (n+1) Formation cluster_solution In Solution cluster_support On Solid Support dG_amidite DMT-dG-Amidite activated_dG Activated DMT-dG dG_amidite->activated_dG Activation detritylated_dG HO-dG-Amidite (Prematurely Detritylated) activator Acidic Activator (e.g., ETT) activator->dG_amidite Premature Detritylation GG_dimer DMT-dG-dG-Amidite (GG Dimer) activated_dG->GG_dimer Reacts with detritylated_dG->GG_dimer n_plus_1_chain n+1 Oligo Chain GG_dimer->n_plus_1_chain Couples to growing_chain Growing Oligo Chain with free 5'-OH growing_chain->n_plus_1_chain

Caption: Formation of a GG dimer leading to an n+1 impurity.

Issue 3: Evidence of Depurination (Truncated Products upon Cleavage)

Question: After cleavage and deprotection, I observe a significant number of shorter oligonucleotide fragments, suggesting depurination. Is a long coupling time responsible for this?

Answer: Depurination is primarily caused by prolonged exposure to the acidic deblocking solution (e.g., Trichloroacetic acid - TCA), not directly by the coupling time.[1][3] However, factors that increase the overall synthesis time or the number of deblocking steps can indirectly contribute to increased depurination.

Potential Causes and Solutions:

Potential Cause Recommended Actions Rationale
1. Harsh Deblocking Conditions Use a milder deblocking agent like Dichloroacetic acid (DCA) (pKa ~1.5) instead of TCA (pKa ~0.7).[1]TCA is a strong enough acid to protonate the N7 nitrogen of adenosine and guanosine, leading to the cleavage of the glycosidic bond and the formation of an abasic site.[1] These sites are cleaved during the final basic deprotection, resulting in truncated products.[3]
2. Prolonged Deblocking Time Reduce the deblocking time to the minimum required for complete detritylation.Minimizing the contact time with the acid reduces the extent of depurination.
3. Purine-Rich Sequences For sequences with a high content of A and G, be particularly cautious with deblocking conditions. Consider using DCA from the start.Adenine and guanine are susceptible to acid-catalyzed depurination.[1]
4. Use of Resistant Monomers Employ dG monomers with a dimethylformamidine (dmf) protecting group, which is electron-donating and stabilizes the glycosidic bond.dmf-dG is more resistant to acid-catalyzed depurination.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal coupling time for standard phosphoramidite synthesis?

A1: For standard DNA and RNA phosphoramidites, a coupling time of 30-60 seconds is typically sufficient with an efficient activator. However, for modified or sterically hindered phosphoramidites, the coupling time may need to be extended to several minutes to ensure high coupling efficiency.[4] It is always recommended to follow the manufacturer's protocol for specific monomers.

Q2: Can extending the coupling time compensate for low-quality reagents?

A2: While a longer coupling time might slightly improve the outcome with partially degraded reagents, it is not a reliable solution. The best practice is to always use fresh, high-quality, and anhydrous reagents to ensure high fidelity synthesis. Extending the coupling time unnecessarily can increase the likelihood of other side reactions.

Q3: How does the choice of activator influence the optimal coupling time?

A3: The potency of the activator has a significant impact on the required coupling time. More potent activators like ETT and BTT can facilitate faster coupling reactions compared to the traditional 1H-Tetrazole. DCI, while less acidic, is a better nucleophile and also promotes rapid coupling.[1] Therefore, when using a more potent activator, the coupling time can often be reduced.

Q4: What is the relationship between coupling efficiency and the final yield of a long oligonucleotide?

A4: The relationship is exponential. Even a small decrease in the average coupling efficiency per step leads to a dramatic reduction in the final yield of the full-length product, especially for long oligonucleotides.[1]

Quantitative Impact of Coupling Efficiency on Final Yield

Oligonucleotide LengthAverage Coupling Efficiency of 99.5%Average Coupling Efficiency of 99.0%Average Coupling Efficiency of 98.5%
20mer 90.9%82.6%75.0%
50mer 77.9%60.5%46.8%
100mer 60.6%36.6%21.9%
150mer 47.2%22.1%10.2%

Data is illustrative, calculated as (Coupling Efficiency)^(Number of Couplings).

Q5: Are there situations where extended coupling times are beneficial?

A5: Yes, for certain modified phosphoramidites or when synthesizing through sequences prone to forming strong secondary structures, an extended coupling time can be necessary to achieve high coupling efficiency.[4] In these cases, the benefits of completing the desired reaction outweigh the potential for increased side reactions. A double-coupling protocol, where the phosphoramidite and activator are delivered a second time, can also be an effective strategy.

Experimental Protocols

Protocol 1: Analysis of Oligonucleotide Purity by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Objective: To determine the purity of a synthetic oligonucleotide and quantify the full-length product versus truncated sequences (e.g., n-1).

Methodology:

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it using standard protocols (e.g., concentrated ammonium hydroxide).

    • Evaporate the cleavage/deprotection solution to dryness.

    • Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water or a suitable buffer like 0.1 M Triethylammonium acetate (TEAA) to a concentration of approximately 1 mg/mL.[5]

  • HPLC System and Column:

    • Use a reversed-phase HPLC column, typically a C8 or C18 stationary phase.

    • The mobile phase usually consists of a two-buffer system:

      • Buffer A: An aqueous solution of an ion-pairing agent, such as 100 mM TEAA or a mixture of hexafluoroisopropanol (HFIP) and triethylamine (TEA) in water.[5][6]

      • Buffer B: Acetonitrile.[6][7]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Often elevated (e.g., 50-60°C) to improve resolution and denature secondary structures.

    • Detection: UV absorbance at 260 nm.[5]

    • Gradient: A linear gradient of increasing Buffer B concentration. For a 20-mer, a gradient from 5% to 50% Buffer B over 20-30 minutes is a good starting point. The gradient will need to be optimized based on the length and sequence of the oligonucleotide.[7]

  • Data Interpretation:

    • The full-length oligonucleotide product (FLP) is typically the most hydrophobic species and will be the last major peak to elute.

    • Truncated sequences (n-1, n-2, etc.) are less hydrophobic and will elute earlier than the FLP.

    • The purity of the oligonucleotide is estimated by calculating the area of the FLP peak as a percentage of the total area of all oligonucleotide-related peaks.

Protocol 2: Sequence Verification by MALDI-TOF Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence.

Methodology:

  • Sample Preparation:

    • The oligonucleotide sample should be desalted prior to analysis to remove any alkali metal salts that can interfere with ionization and lead to broad peaks. This can be done using ethanol precipitation or a desalting column.

    • Prepare a solution of the desalted oligonucleotide in sterile, nuclease-free water at a concentration of 1-10 pmol/µL.[8]

  • Matrix Preparation:

    • A common matrix for oligonucleotide analysis is 3-hydroxypicolinic acid (3-HPA).[9]

    • Prepare a saturated solution of 3-HPA in a 1:1 (v/v) mixture of acetonitrile and water.

    • Often, an additive like diammonium citrate is included in the matrix solution to minimize the formation of sodium and potassium adducts.[10][11]

  • Spotting the Sample:

    • Mix the oligonucleotide solution and the matrix solution in a 1:1 ratio on the MALDI target plate.

    • Allow the mixture to air-dry completely, allowing the sample to co-crystallize with the matrix.[12]

  • Mass Spectrometry Analysis:

    • Analyze the sample using a MALDI-TOF mass spectrometer.

    • Oligonucleotides are typically analyzed in negative ion mode.[8]

    • Acquire the mass spectrum over a range that includes the expected molecular weight of the full-length product.

  • Data Interpretation:

    • Compare the observed molecular weight from the mass spectrum with the calculated theoretical molecular weight of the desired oligonucleotide sequence.

    • The presence of a peak corresponding to the expected mass confirms the identity of the full-length product.

    • Peaks with lower masses may correspond to truncated sequences (n-x) or fragments from depurination.

    • Peaks with higher masses may indicate n+1 additions or other modifications.[2]

References

Technical Support Center: Phosphoramidite Reagent Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating impurities in phosphoramidite reagents used in oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues arising from phosphoramidite impurities, focusing on the frequent problem of low coupling efficiency during solid-phase oligonucleotide synthesis.

Q1: My oligonucleotide synthesis failed, and the primary indicator is a low yield of the full-length product. What are the likely causes related to my phosphoramidite reagents?

A1: Low yield of the full-length oligonucleotide is most often linked to poor coupling efficiency during synthesis. When a phosphoramidite fails to couple to the growing oligonucleotide chain, it results in a truncated sequence. If the unreacted 5'-hydroxyl group is not properly capped, it can lead to deletion mutations (n-1 sequences), which are often difficult to separate from the desired product. The primary culprits related to the phosphoramidite reagents themselves are degradation due to moisture and oxidation.

Q2: I suspect my phosphoramidite reagents are degraded. How can I confirm this?

A2: The two most common forms of phosphoramidite degradation are hydrolysis and oxidation. Both can be detected using analytical techniques such as ³¹P NMR and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Hydrolysis: Moisture in the acetonitrile used to dissolve the phosphoramidites or improper storage can lead to the hydrolysis of the phosphoramidite to its corresponding H-phosphonate. In a ³¹P NMR spectrum, the H-phosphonate impurity will appear as a distinct peak, typically in the range of 0 to 10 ppm, which is significantly different from the characteristic phosphoramidite signal around 140 to 155 ppm.[1][2]

  • Oxidation: Exposure to air can oxidize the trivalent phosphorus (P(III)) of the phosphoramidite to a pentavalent phosphate (P(V)) species. These oxidized impurities are inactive in the coupling reaction. In the ³¹P NMR spectrum, P(V) species appear in a chemical shift range of -25 to 99 ppm.[2]

RP-HPLC can also be used to assess purity, where degradation products will appear as separate peaks from the two diastereomers of the pure phosphoramidite.

Q3: My coupling efficiency is consistently low, even with fresh phosphoramidites. What other factors should I investigate?

A3: If you have ruled out the quality of the phosphoramidite itself, the most likely cause is moisture contamination in your synthesis reagents and instrument.

  • Acetonitrile Quality: The acetonitrile used to dissolve the phosphoramidites and as a wash solvent must be anhydrous. The water content should be less than 30 ppm, and ideally below 10 ppm.[3] You can check the water content of your acetonitrile using a Karl Fischer titration.

  • Synthesizer Fluidics: Ensure that the solvent lines on your synthesizer are dry. If the instrument has been idle, it may take a few runs to completely dry the lines. Consider flushing the system with anhydrous acetonitrile.

  • Inert Gas Supply: The argon or helium used to create an inert atmosphere on the synthesizer should be passed through an in-line drying filter.[4]

Q4: How can I mitigate the risk of phosphoramidite impurities affecting my oligonucleotide synthesis?

A4: A multi-pronged approach is essential for mitigating the impact of phosphoramidite impurities:

  • Source High-Purity Reagents: Purchase phosphoramidites from a reputable supplier that provides a certificate of analysis with purity data (typically ≥99%).[2][5]

  • Proper Storage and Handling: Store phosphoramidites at -20°C under an inert atmosphere (argon or nitrogen). When dissolving, use a syringe to transfer anhydrous acetonitrile to the vial to avoid exposure to atmospheric moisture.

  • Use Fresh Reagents: Use freshly prepared phosphoramidite solutions for synthesis. If a solution is to be used over several days, consider storing it on the synthesizer under a dry inert gas atmosphere.

  • Regularly Test Reagent Quality: Periodically test the purity of your phosphoramidites, especially if you observe a decrease in synthesis performance. ³¹P NMR is a powerful and relatively quick method for this.

  • Implement Molecular Sieves: For particularly sensitive or custom phosphoramidites, consider adding molecular sieves to the dissolved reagent and allowing it to stand overnight before use.[6]

Frequently Asked Questions (FAQs)

Q5: What are the different classes of impurities in phosphoramidite reagents?

A5: Phosphoramidite impurities are generally classified into three categories based on their reactivity and potential impact on the final oligonucleotide product[7]:

  • Non-reactive and Non-critical: These impurities do not participate in the coupling reaction and are washed away during the synthesis cycle. Examples include H-phosphonates and other hydrolyzed forms of the phosphoramidite. While they don't get incorporated into the oligonucleotide, they do reduce the concentration of the active phosphoramidite, potentially lowering coupling efficiency.[7][8]

  • Reactive but Non-critical: These impurities can be incorporated into the growing oligonucleotide chain, but the resulting modified oligonucleotide is easily separated from the full-length product during standard purification.[7]

  • Reactive and Critical: These are the most detrimental impurities as they are incorporated into the oligonucleotide, and the resulting product is difficult or impossible to separate from the desired full-length sequence.[7] Examples include phosphoramidites with incorrect protecting groups or structural isomers like 3'-DMT-5'-amidites.[7]

Q6: How much can a small percentage of a critical impurity impact my final product?

A6: Due to the repetitive nature of oligonucleotide synthesis, even a small percentage of a critical impurity can have a significant impact on the purity of the final product. For example, if a phosphoramidite with a 0.2% critical impurity is used 8 times in the synthesis of a 20-mer, the final product could contain up to 1.6% of the impurity-containing oligonucleotide.[7]

Q7: What is the expected purity of a high-quality phosphoramidite reagent?

A7: Reputable suppliers typically provide phosphoramidites with a purity of ≥98.0%, with many offering purities of ≥99.0%.[2] However, it is crucial to not only consider the overall purity but also the profile of any minor impurities present.

Q8: Can I purify my phosphoramidites if I suspect they are impure?

A8: While purification of phosphoramidites is possible, it is a complex process that requires expertise in organic chemistry and access to specialized equipment. For most researchers, it is more practical to purchase high-purity reagents from a reliable source and focus on proper storage and handling to prevent degradation.

Data Presentation

Table 1: Recommended Purity and Quality Control Parameters for Phosphoramidite Reagents

ParameterRecommended SpecificationAnalytical Method
Purity≥ 99.0%RP-HPLC, ³¹P NMR
Water Content (in Acetonitrile)< 30 ppm (ideal < 10 ppm)Karl Fischer Titration
P(V) Impurities< 1.0%³¹P NMR
H-phosphonate Impurities< 0.5%³¹P NMR

Table 2: ³¹P NMR Chemical Shifts for Phosphoramidites and Common Impurities

Compound TypeChemical Shift (ppm)Reference
Phosphoramidite (P(III))140 – 155[1]
H-phosphonate0 – 10[1]
Oxidized Phosphoramidite (P(V))-25 – 99[2]
Phosphate Triester~ -2[9]
Phosphonium Salts-5 – 30[10]

Experimental Protocols

Protocol 1: ³¹P NMR Analysis of Phosphoramidite Purity

Objective: To determine the purity of a phosphoramidite reagent and identify the presence of P(V) and H-phosphonate impurities.

Materials:

  • Phosphoramidite sample

  • Deuterated chloroform (CDCl₃) with 1% triethylamine (v/v)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare the sample by dissolving approximately 10-20 mg of the phosphoramidite in 0.5-0.7 mL of deuterated chloroform with 1% triethylamine in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters are a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.[2]

  • Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

  • Integrate the peaks corresponding to the phosphoramidite diastereomers (around 140-155 ppm) and any impurity peaks in the P(V) ( -25 to 99 ppm) and H-phosphonate (0-10 ppm) regions.[1][2]

  • Calculate the percentage of each species to determine the purity of the reagent.

Protocol 2: RP-HPLC Analysis of Phosphoramidite Purity

Objective: To assess the purity of a phosphoramidite reagent by separating it from potential impurities.

Materials:

  • Phosphoramidite sample

  • Anhydrous acetonitrile

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the phosphoramidite at approximately 1 mg/mL in anhydrous acetonitrile.

  • Set the column temperature to ambient.

  • Equilibrate the column with a low percentage of Mobile Phase B.

  • Inject the sample onto the column.

  • Elute the sample using a linear gradient of increasing Mobile Phase B.

  • Monitor the elution profile at 260 nm.

  • The two diastereomers of the pure phosphoramidite should appear as two closely eluting major peaks. Any other peaks are indicative of impurities.

  • Calculate the purity based on the relative peak areas.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed check_reagents Check Reagent Quality start->check_reagents is_amidite_degraded Phosphoramidite Degraded? check_reagents->is_amidite_degraded check_solvents Check Solvent Anhydrousness is_water_high Water Content > 30 ppm? check_solvents->is_water_high check_instrument Inspect Synthesizer is_leak_found Leaks or Blockages? check_instrument->is_leak_found is_amidite_degraded->check_solvents No replace_amidite Use Fresh Phosphoramidite is_amidite_degraded->replace_amidite Yes is_water_high->check_instrument No use_new_solvent Use Fresh Anhydrous Acetonitrile is_water_high->use_new_solvent Yes maintain_instrument Perform Synthesizer Maintenance is_leak_found->maintain_instrument Yes problem_solved Problem Resolved is_leak_found->problem_solved No replace_amidite->problem_solved use_new_solvent->problem_solved maintain_instrument->problem_solved

Caption: Troubleshooting workflow for low coupling efficiency.

G cluster_impurities Phosphoramidite Impurity Classification and Fate cluster_non_reactive Non-Reactive / Non-Critical cluster_reactive_non_critical Reactive / Non-Critical cluster_reactive_critical Reactive / Critical phosphoramidite Phosphoramidite Reagent non_reactive e.g., H-phosphonate reactive_non_critical e.g., Wrong Base Protecting Group reactive_critical e.g., 3'-DMT-5'-amidite isomer synthesis_cycle Oligonucleotide Synthesis Cycle non_reactive->synthesis_cycle reactive_non_critical->synthesis_cycle reactive_critical->synthesis_cycle washed_away Washed Away synthesis_cycle->washed_away Does not couple incorporated_removable Incorporated into Oligo (Removable by Purification) synthesis_cycle->incorporated_removable Couples incorporated_non_removable Incorporated into Oligo (Difficult to Separate) synthesis_cycle->incorporated_non_removable Couples

References

Technical Support Center: Optimizing Dimethyl N,N-diisopropylphosphoramidite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl N,N-diisopropylphosphoramidite reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in phosphoramidite chemistry?

A1: An activator is a critical reagent in oligonucleotide synthesis that initiates the coupling reaction between a phosphoramidite monomer and the free 5'-hydroxyl group of the growing oligonucleotide chain. It performs a dual function: first, it acts as a weak acid to protonate the nitrogen atom of the phosphoramidite's diisopropylamino group, making it a good leaving group. Second, the activator's conjugate base can act as a nucleophilic catalyst, attacking the phosphorus atom to form a highly reactive intermediate that readily couples with the 5'-hydroxyl group.[1][2]

Q2: How do I choose the right activator for my synthesis?

A2: The choice of activator depends on several factors, including the type of monomer (DNA, RNA, modified bases), the length of the oligonucleotide, and the synthesis scale.[1]

  • For routine DNA synthesis: 5-Ethylthio-1H-tetrazole (ETT) is a common and effective choice due to its higher acidity and solubility in acetonitrile compared to the traditional 1H-Tetrazole.[1][3]

  • For RNA and sterically hindered monomers: 5-Benzylthio-1H-tetrazole (BTT) is often recommended as it allows for significantly shorter coupling times, which is crucial when working with bulky phosphoramidites.[1][3]

  • For long oligonucleotides or large-scale synthesis: 4,5-Dicyanoimidazole (DCI) is an excellent option. Although less acidic, it is a superior nucleophile, which accelerates the reaction. Its high solubility allows for higher effective concentrations, reducing the required excess of phosphoramidite.[1][3][4][5]

Q3: What are the recommended concentrations for common activators?

A3: The optimal concentration depends on the activator and the synthesis scale. It is crucial to ensure the activator remains fully dissolved to prevent crystallization and synthesis failure.[6]

  • ETT: Can be used at concentrations up to 0.75 M. A common concentration for standard synthesis is 0.25 M.[3][6]

  • BTT: Typically used at concentrations around 0.25 M for RNA synthesis.[7]

  • DCI: For small-scale syntheses (<15 µmoles), a 0.25 M concentration is considered optimal. For larger scales, concentrations up to 1.0 M can be used due to its high solubility.[3][6]

Q4: What causes (n+1) impurities, and how can I prevent them?

A4: Addition sequences (n+1) are impurities containing an extra nucleotide. They can result from the premature removal of the 5'-dimethoxytrityl (DMT) group from the incoming phosphoramidite monomer by an overly acidic activator. This allows the monomer to form a dimer which then couples to the growing chain.[3] To prevent this, use the mildest effective activator for your application. DCI, being less acidic than tetrazole-based activators, is often a better choice for minimizing this side reaction, especially in large-scale synthesis.[3]

Activator Comparison Data

The selection of an appropriate activator is critical for achieving high coupling efficiency. The table below summarizes the physical properties of commonly used activators.

ActivatorAbbreviationpKaSolubility in AcetonitrileRecommended Use
1H-TetrazoleT~4.9~0.50 MStandard DNA synthesis (largely replaced by ETT)
5-Ethylthio-1H-tetrazoleETT4.30.75 MGeneral purpose DNA synthesis, short to medium length oligos.[3]
5-Benzylthio-1H-tetrazoleBTT4.10.44 MRNA synthesis, sterically hindered monomers.[3]
4,5-DicyanoimidazoleDCI5.21.2 MLong oligonucleotides, large-scale synthesis, reduces (n+1) impurities.[3]

Data synthesized from multiple sources.[3]

Troubleshooting Guide

Problem: Low Coupling Efficiency

A sudden drop in the trityl signal during synthesis or a high percentage of truncated sequences (n-1) in the final analysis indicates poor coupling efficiency.[8][9]

Possible Cause Solution
Moisture in Reagents Ensure anhydrous conditions. Use fresh, high-quality anhydrous acetonitrile (<30 ppm H₂O) for all reagents and washes. Store phosphoramidites and activators under an inert atmosphere (Argon or Nitrogen).[1][5][8]
Degraded Reagents Phosphoramidites and activators have a finite shelf life. Use fresh reagents and prepare activator solutions daily. Verify phosphoramidite quality via ³¹P NMR if degradation is suspected.[8][10]
Sub-optimal Activator The chosen activator may not be potent enough for the specific monomer (e.g., using 1H-Tetrazole for RNA synthesis). Switch to a more appropriate activator (e.g., BTT for RNA or DCI for hindered bases).[1]
Incorrect Activator Concentration The activator concentration may be too low for efficient activation, especially with modified phosphoramidites. Increase the concentration incrementally or perform an activator titration experiment to find the optimum.[10]
Insufficient Coupling Time Sterically hindered or modified phosphoramidites may require longer reaction times to achieve high coupling efficiency. Extend the coupling time in the synthesis protocol.[10]
Activator Precipitation Some activators, like 1H-Tetrazole, have limited solubility and can precipitate at low temperatures, blocking fluid lines and lowering the effective concentration. Use a more soluble activator like ETT or DCI, or gently warm the solution to redissolve.[1]
Synthesizer Fluidics Issue Check for leaks, blocked lines, or incorrect reagent delivery volumes in the synthesizer. Perform a system check to ensure accurate delivery.[8]

Visual Guides and Protocols

Phosphoramidite Coupling Mechanism

The following diagram illustrates the key steps in the activator-mediated coupling of a phosphoramidite to the growing oligonucleotide chain.

G cluster_activation Activation cluster_coupling Coupling cluster_oxidation Oxidation Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Reactive Intermediate Phosphoramidite->Activated_Intermediate Forms Activator Activator (e.g., ETT, DCI) Activator->Phosphoramidite Protonation Growing_Chain Growing Oligo Chain (with free 5'-OH) Activated_Intermediate->Growing_Chain Nucleophilic Attack Activated_Intermediate->Growing_Chain Phosphite_Triester Phosphite Triester Linkage Growing_Chain->Phosphite_Triester Oxidizer Oxidizer (Iodine) Phosphate_Triester Stable Phosphate Triester Phosphite_Triester->Phosphate_Triester Oxidation Phosphite_Triester->Phosphate_Triester

Caption: Mechanism of phosphoramidite activation and coupling.

Standard Oligonucleotide Synthesis Cycle

Each nucleotide addition in solid-phase synthesis follows a four-step cycle. Inefficiency in any step can lead to impurities.

G Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (I₂/H₂O) Capping->Oxidation Blocks failure sequences Oxidation->Deblocking Stabilizes linkage Cycle Repeats

Caption: The four main steps of the oligonucleotide synthesis cycle.

Troubleshooting Workflow for Low Coupling Efficiency

This flowchart provides a systematic approach to diagnosing the root cause of low coupling efficiency.

G Start Low Coupling Efficiency Detected (Low Trityl Signal / n-1 Peaks) Check_Reagents Step 1: Verify Reagent Integrity - Fresh Activator/Amidite? - Anhydrous Solvents? Start->Check_Reagents Reagent_Issue Solution: - Prepare fresh reagents - Use anhydrous ACN - Store properly Check_Reagents->Reagent_Issue Yes Check_Protocol Step 2: Review Synthesis Protocol - Correct Activator? - Optimal Concentration? - Sufficient Coupling Time? Check_Reagents->Check_Protocol No End Problem Resolved Reagent_Issue->End Protocol_Issue Solution: - Select appropriate activator - Optimize concentration - Increase coupling time Check_Protocol->Protocol_Issue Yes Check_Synthesizer Step 3: Inspect Synthesizer - Leaks or Blockages? - Correct Delivery Volumes? Check_Protocol->Check_Synthesizer No Protocol_Issue->End Synthesizer_Issue Solution: - Perform maintenance - Calibrate delivery volumes Check_Synthesizer->Synthesizer_Issue Yes Check_Synthesizer->End No (Consult Expert) Synthesizer_Issue->End

Caption: A logical workflow for troubleshooting low coupling efficiency.

Experimental Protocols

Protocol 1: Activator Titration for a Modified Phosphoramidite

This experiment is designed to identify the optimal activator concentration for a specific or sterically hindered phosphoramidite by assessing coupling efficiency across a range of concentrations.[10]

Materials:

  • Automated DNA/RNA synthesizer

  • Modified phosphoramidite of interest (e.g., 0.1 M in anhydrous acetonitrile)

  • A series of activator solutions at different concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M in anhydrous acetonitrile)

  • Standard synthesis reagents (solid support, capping, oxidation, deblocking solutions)

  • HPLC system for analysis (e.g., Reverse-Phase C18 column)

Methodology:

  • Synthesis Setup: Program the synthesizer to perform at least four identical small-scale syntheses of a short, standard oligonucleotide (e.g., a 10-mer). In the middle of the sequence (e.g., position 5), incorporate the modified phosphoramidite.

  • Activator Variation: For each of the syntheses, use a different concentration of the activator solution for the coupling step of the modified phosphoramidite. Keep all other synthesis parameters, including coupling times for standard phosphoramidites, constant.

  • Cleavage and Deprotection: After synthesis is complete, cleave the oligonucleotides from the solid support and perform standard deprotection protocols.

  • Analysis:

    • Analyze the crude product from each synthesis by HPLC.

    • Calculate the coupling efficiency for the modified phosphoramidite at each activator concentration by comparing the peak area of the full-length product to the peak areas of failure sequences (specifically the n-1 peak corresponding to the failed modification).

References

Navigating Oligonucleotide Synthesis: A Guide to Double Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of oligonucleotide synthesis, achieving high coupling efficiency at each step is paramount to obtaining a high yield of the full-length product. When standard coupling protocols fall short, a technique known as double coupling can be a powerful tool to enhance reaction efficiency and rescue a challenging synthesis. This technical support guide provides a comprehensive overview of when and how to employ double coupling, complete with troubleshooting advice, experimental protocols, and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What is double coupling in oligonucleotide synthesis?

A1: Double coupling is a modification of the standard solid-phase phosphoramidite synthesis cycle where the coupling step is performed twice in succession for a specific nucleotide addition. This provides a second opportunity for the phosphoramidite to react with any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain, thereby driving the reaction closer to completion.

Q2: When should I consider using a double coupling?

A2: Double coupling is typically employed in situations where suboptimal coupling efficiency is anticipated or observed. Key scenarios include:

  • Synthesis of Long Oligonucleotides: As the length of the oligonucleotide increases, the cumulative effect of even minor inefficiencies in each coupling step can significantly reduce the final yield of the full-length product.[1][2] Double coupling can help maintain high stepwise efficiency, which is crucial for the successful synthesis of longmers.

  • Incorporation of Modified or Bulky Nucleotides: Modified phosphoramidites, such as those with fluorescent dyes, linkers, or other modifications, can exhibit lower coupling efficiencies due to steric hindrance or altered reactivity.[3]

  • Difficult or "Sluggish" Coupling Sequences: Certain nucleotide sequences, particularly those rich in guanine (G), are known to be more challenging to synthesize due to the potential for secondary structure formation and the inherent properties of the dG phosphoramidite.

  • Observed Low Coupling Efficiency: If real-time monitoring of the synthesis, such as trityl cation monitoring, indicates a drop in coupling efficiency at a particular step, implementing a double coupling for that and subsequent challenging steps can be beneficial.

Q3: How does double coupling improve the synthesis outcome?

A3: The primary benefit of double coupling is an increase in the stepwise coupling efficiency. This leads to:

  • Reduced Deletion Mutations: By pushing the coupling reaction to completion, double coupling minimizes the number of unreacted 5'-hydroxyl groups that would otherwise be capped in the subsequent step, leading to n-1 shortmers (oligonucleotides with a single base deletion).

  • Increased Yield of Full-Length Product: A higher average stepwise coupling efficiency directly translates to a greater theoretical and actual yield of the desired full-length oligonucleotide.

Q4: Are there any disadvantages to using double coupling?

A4: While beneficial, double coupling has some drawbacks:

  • Increased Reagent Consumption: Performing the coupling step twice consumes double the amount of the specific phosphoramidite and activator for that cycle, which can increase the overall cost of the synthesis.

  • Longer Synthesis Time: Each double coupling cycle adds to the total synthesis time.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency can be a significant hurdle in oligonucleotide synthesis. This guide provides a systematic approach to diagnosing and addressing the root causes.

Symptom Potential Cause Recommended Action
Gradual decrease in trityl signal over several cycles Reagent degradation (phosphoramidites, activator)Replace with fresh, high-quality reagents. Ensure proper storage conditions (e.g., anhydrous, inert atmosphere).
Moisture contamination in acetonitrile (ACN) or other reagentsUse anhydrous ACN with low water content (<30 ppm). Ensure all reagent bottles are properly sealed.
Sudden, sharp drop in trityl signal at a specific cycle Inefficient coupling of a particular phosphoramidite (e.g., modified base, G-residue)Implement a double coupling for that specific phosphoramidite.
Incorrect phosphoramidite dilutionVerify the concentration of the phosphoramidite solution.
Problem with reagent delivery to the synthesis columnCheck the synthesizer's fluidics system for blockages or leaks.
Consistently low coupling efficiency for all bases System-wide issue with the synthesizerPerform a full system check, including calibration of reagent delivery volumes.
Poor quality solid supportUse a high-quality solid support appropriate for the scale and length of the synthesis.
Suboptimal synthesis cycle parametersReview and optimize the wait times and reagent delivery volumes in the synthesis protocol.

Quantitative Data: Impact of Coupling Efficiency on Final Yield

The following table illustrates the dramatic effect of average coupling efficiency on the theoretical yield of full-length oligonucleotides of varying lengths. This data underscores the importance of maintaining high efficiency, especially for longer sequences, and provides a rationale for employing strategies like double coupling.

Oligo Length (bases)98.0% Coupling Efficiency (Theoretical Yield)99.0% Coupling Efficiency (Theoretical Yield)99.5% Coupling Efficiency (Theoretical Yield)
2068.1%82.6%90.9%
4045.5%67.6%82.2%
6030.4%55.3%74.4%
8020.3%45.2%67.3%
10013.5%37.0%60.9%
1504.9%22.4%47.4%
2001.8%13.5%36.9%

Data compiled from publicly available resources.[4]

While specific quantitative data for single vs. double coupling of problematic sequences is often proprietary to synthesis providers, the general principle is that a double coupling aims to elevate the efficiency of a specific step closer to the ideal >99%.

Experimental Protocols

Standard Automated Oligonucleotide Synthesis Cycle

A typical synthesis cycle on an automated DNA synthesizer follows these four steps:

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid) to free the 5'-hydroxyl group for the next coupling reaction.[5]

  • Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[5]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.[5]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine and water).[5]

Detailed Protocol for a Double Coupling Cycle

To implement a double coupling for a specific base, the synthesis protocol on the automated synthesizer is modified to repeat the coupling step. The exact programming will vary depending on the synthesizer model, but the general sequence of events is as follows:

  • Deblocking: The standard deblocking step is performed to remove the 5'-DMT group.

  • First Coupling:

    • The phosphoramidite of the desired base and the activator are delivered to the synthesis column.

    • A programmed wait time allows the coupling reaction to proceed.

    • The column is then washed with acetonitrile to remove unreacted reagents.

  • Second Coupling:

    • A fresh aliquot of the same phosphoramidite and activator is delivered to the synthesis column.

    • Another wait time is implemented for the second coupling reaction.

    • The column is washed again with acetonitrile.

  • Capping: The standard capping step is performed to block any remaining unreacted 5'-hydroxyls.

  • Oxidation: The standard oxidation step is performed to stabilize the newly formed internucleotide linkage.

A novel variation of the double coupling protocol involves an oxidation step between the two coupling steps.[6][7] This method includes a first coupling, followed by oxidation, and then a second coupling and a final oxidation.[6][7] This approach can further enhance the reduction of single base deletion rates.[6][7]

Visualizing the Decision to Use Double Coupling

The following diagram illustrates the decision-making process for when to incorporate a double coupling step into an oligonucleotide synthesis protocol.

Double_Coupling_Decision Start Start Oligo Synthesis Long_Oligo Is Oligo Long (>75 bases)? Start->Long_Oligo Standard_Protocol Use Standard Single Coupling Protocol Monitor_Efficiency Monitor Coupling Efficiency (Trityl Signal) Standard_Protocol->Monitor_Efficiency Low_Efficiency Is Coupling Efficiency Low? Monitor_Efficiency->Low_Efficiency Consider_Double_Coupling Consider Double Coupling for Problematic Step(s) Low_Efficiency->Consider_Double_Coupling Yes Continue_Synthesis Continue Synthesis Low_Efficiency->Continue_Synthesis No Implement_Double_Coupling Implement Double Coupling Protocol Consider_Double_Coupling->Implement_Double_Coupling Modified_Base Does Sequence Contain Modified/Bulky Bases? Long_Oligo->Modified_Base No Long_Oligo->Implement_Double_Coupling Yes Difficult_Sequence Is it a Known Difficult Sequence (e.g., G-rich)? Modified_Base->Difficult_Sequence No Modified_Base->Implement_Double_Coupling Yes Difficult_Sequence->Standard_Protocol No Difficult_Sequence->Implement_Double_Coupling Yes Implement_Double_Coupling->Monitor_Efficiency

References

Validation & Comparative

A Comparative Guide to Phosphitylating Agents: Dimethyl N,N-diisopropylphosphoramidite and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides and other modified biomolecules, the choice of phosphitylating agent is a critical determinant of reaction efficiency, product purity, and overall success. This guide provides an objective comparison of Dimethyl N,N-diisopropylphosphoramidite with other commonly employed phosphitylating agents, supported by experimental data and detailed methodologies.

Introduction to Phosphitylating Agents

Phosphitylating agents are essential reagents in modern biotechnology and pharmaceutical development, particularly for the synthesis of DNA and RNA oligonucleotides via the phosphoramidite method.[1] These reagents introduce a phosphite triester group to a nucleoside or other molecule with a free hydroxyl group. This activated intermediate, known as a phosphoramidite, is then ready for coupling to the growing oligonucleotide chain. The ideal phosphitylating agent should offer high reactivity, stability, and lead to high coupling efficiencies.

This guide focuses on a comparative analysis of three key phosphitylating agents:

  • This compound: A versatile and reactive phosphitylating agent.

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: A widely used chlorinated phosphoramidite.

  • Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: A reagent used for introducing a 5'-terminal phosphate group.[2]

Performance Comparison

The selection of a phosphitylating agent significantly impacts the yield and purity of the final product. The following table summarizes the key performance characteristics of the compared agents based on available data.

FeatureThis compound2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeBis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
Primary Application General phosphitylation of nucleosides and other alcoholsGeneral phosphitylation of nucleosides5'-phosphorylation of oligonucleotides[2]
Reactivity HighVery High (due to the chloro leaving group)High
Stability in Solution ModerateLower (sensitive to moisture)Moderate
Byproducts DiisopropylamineDiisopropylamine hydrochlorideDiisopropylamine
Typical Coupling Efficiency >98%>99%>98%

Experimental Protocols

Accurate comparison of phosphitylating agents requires standardized experimental conditions. Below are detailed protocols for the phosphitylation of a generic protected nucleoside and the subsequent monitoring of the reaction by ³¹P NMR spectroscopy.

General Protocol for Nucleoside Phosphitylation

This protocol is a generalized procedure and may require optimization for specific nucleosides and phosphitylating agents.

Materials:

  • Protected nucleoside (e.g., 5'-O-DMT-deoxythymidine)

  • Phosphitylating agent (this compound, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, or Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite)

  • Activator (e.g., 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI))

  • Anhydrous acetonitrile

  • Anhydrous dichloromethane

  • N,N-Diisopropylethylamine (DIPEA)

  • Quenching solution (e.g., 80% acetonitrile in water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere.

  • Dissolution: Dissolve the protected nucleoside (1 equivalent) in anhydrous acetonitrile.

  • Activation: In a separate flask, dissolve the activator (e.g., 1H-Tetrazole, 0.5 equivalents) in anhydrous acetonitrile.

  • Phosphitylation: To the nucleoside solution, add DIPEA (2 equivalents) followed by the dropwise addition of the phosphitylating agent (1.1 equivalents) at 0°C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC or ³¹P NMR.

  • Quenching: Once the reaction is complete, quench it by adding the quenching solution.

  • Work-up: Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

³¹P NMR Monitoring of Phosphitylation

³¹P NMR spectroscopy is a powerful tool for monitoring the progress of phosphitylation reactions and assessing the purity of the resulting phosphoramidite.[3][4]

Sample Preparation:

  • Withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Dilute the aliquot with anhydrous deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) in an NMR tube.

NMR Acquisition:

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The phosphoramidite product typically appears as a signal (often a doublet due to diastereomers) in the region of 140-155 ppm.[3]

  • The starting phosphitylating agent and any phosphorus-containing byproducts will have distinct chemical shifts. For instance, the hydrolysis product, H-phosphonate, typically appears between 5-10 ppm.[5]

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes can aid in understanding the comparison of these reagents.

Phosphitylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Nucleoside Protected Nucleoside (R-OH) Phosphoramidite Nucleoside Phosphoramidite Nucleoside->Phosphoramidite Phosphitylation PhosphitylatingAgent Phosphitylating Agent PhosphitylatingAgent->Phosphoramidite Byproduct Byproduct (e.g., Diisopropylamine) PhosphitylatingAgent->Byproduct Activator Activator (e.g., Tetrazole) Activator->Phosphoramidite Solvent Anhydrous Solvent

Caption: General scheme of a nucleoside phosphitylation reaction.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents Deletion Mutants Oxidation->Deblocking Stabilizes Backbone (Cycle Repeats)

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental_Workflow Start Start: Select Phosphitylating Agent Phosphitylation Perform Nucleoside Phosphitylation Start->Phosphitylation Monitoring Monitor Reaction by ³¹P NMR Phosphitylation->Monitoring Purification Purify Phosphoramidite Monitoring->Purification Oligo_Synthesis Oligonucleotide Synthesis Purification->Oligo_Synthesis Analysis Analyze Product Purity and Yield (HPLC, MS) Oligo_Synthesis->Analysis Comparison Compare Performance Metrics Analysis->Comparison

References

A Comparative Analysis of Phosphoramidite Coupling Efficiencies in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of the phosphoramidite coupling reaction is a critical determinant of the quality and yield of synthetic oligonucleotides. In the automated, cyclical process of solid-phase oligonucleotide synthesis, even minor decreases in coupling efficiency at each step can lead to a significant accumulation of truncated sequences, complicating purification and reducing the overall yield of the desired full-length product.[1][2][3] This guide provides a comparative analysis of factors influencing phosphoramidite coupling efficiencies, supported by experimental data and detailed methodologies to aid researchers in optimizing their synthesis protocols.

Factors Influencing Coupling Efficiency: A Comparative Overview

The success of phosphoramidite chemistry hinges on the near-quantitative completion of the coupling step.[4] Several factors, including the choice of phosphoramidite, the nature of the activator, and the reaction conditions, play a pivotal role in achieving high coupling efficiencies, typically targeted to be above 99%.[1][]

Data Summary

The following table summarizes the comparative performance of various components and conditions in phosphoramidite coupling.

Parameter Alternative 1 Alternative 2 Alternative 3 Comparative Performance & Remarks References
Phosphoramidite Protecting Group (Guanosine) Isobutyryl (iBu)Dimethylformamidine (dmf)-The dmf group is removed approximately four times faster than the iBu group, which can be advantageous for sensitive oligonucleotides. However, this lability may also lead to faster degradation in solution. Bulky protecting groups can sterically hinder the coupling reaction.[6]
Activator 1H-Tetrazole4,5-Dicyanoimidazole (DCI)5-(Ethylthio)-1H-tetrazole (ETT)DCI is reported to be twice as fast as 1H-Tetrazole and is highly soluble in acetonitrile, allowing for higher effective concentrations. ETT and other tetrazole derivatives are also widely used, with their acidity influencing activation rates.[7][8][9]
Water Content in Acetonitrile < 10 ppm (Ideal)< 30 ppm (Acceptable)> 30 ppm (Not Recommended)The presence of moisture is a primary cause of low coupling efficiency, leading to hydrolysis of the phosphoramidite.[1][10][11]
Coupling Time StandardExtendedShortenedExtending coupling time can be beneficial for sterically hindered phosphoramidites or problematic sequences. However, excessively long coupling times can lead to side reactions. Optimal times are typically determined empirically.[][11][12]
Phosphoramidite Stability in Solution Deoxyguanosine (dG) - Least StableDeoxyadenosine (dA) - Less StableThymidine (T) - Most StableThe inherent stability of the phosphoramidite monomer in the synthesis solvent directly impacts the concentration of active monomer available for coupling.[10]

Experimental Protocols

Accurate determination of coupling efficiency is essential for troubleshooting and optimizing oligonucleotide synthesis. The following are standard methods for this purpose.

Protocol 1: Trityl Cation Assay for Real-Time Monitoring

The trityl cation assay is a colorimetric method used to quantify the amount of the dimethoxytrityl (DMT) group cleaved from the 5'-hydroxyl of the growing oligonucleotide chain during each synthesis cycle.[13][14] The intensity of the orange-colored trityl cation is directly proportional to the number of moles of the 5'-hydroxyl groups available for the next coupling reaction.[13]

Objective: To monitor the efficiency of each coupling step during oligonucleotide synthesis by measuring the absorbance of the released trityl cation.[1]

Materials:

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)[13]

  • Acetonitrile (synthesis grade)[13]

  • UV-Vis spectrophotometer[13]

Procedure:

  • Initiate Synthesis: Begin the desired oligonucleotide synthesis protocol on an automated synthesizer.[1]

  • Data Collection: During each deblocking step, the acidic reagent cleaves the DMT group, releasing the orange-colored trityl cation. The synthesizer's software will record the absorbance of this cation as it passes through a detector.[1]

  • Manual Quantification (if required):

    • Collect the deblocking solution containing the cleaved trityl cation after each coupling step.[13]

    • Dilute the collected solution with acetonitrile to a volume that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.5 AU).[13]

    • Measure the absorbance of the solution at approximately 495 nm.[13][15]

  • Calculation of Coupling Efficiency:

    • Coupling Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) x 100[13]

Expected Results: For standard phosphoramidites, a coupling efficiency of >99% is expected.[1] A significant drop in absorbance indicates a failure in the preceding coupling step.[1] For sterically hindered phosphoramidites, a slight decrease in efficiency may be observed, and optimization of coupling time and activator concentration may be necessary to achieve efficiencies greater than 98%.[13][16]

Protocol 2: Post-Synthesis Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique to assess the purity of the crude oligonucleotide product and infer the overall success of the synthesis.[13][17]

Objective: To analyze the purity of the crude oligonucleotide product and identify the presence of truncated sequences resulting from incomplete coupling.

Procedure:

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups (e.g., with concentrated ammonium hydroxide).[6]

  • Sample Preparation: Resuspend the crude oligonucleotide pellet in a suitable buffer (e.g., 0.1 M triethylammonium acetate - TEAA).[1]

  • HPLC Analysis:

    • Use a reversed-phase HPLC column (e.g., C18).[1]

    • Elute the oligonucleotides using a linear gradient of increasing acetonitrile concentration in a buffer such as 0.1 M TEAA.[1]

    • Monitor the elution profile using a UV detector at 260 nm.[1]

  • Data Interpretation:

    • The full-length oligonucleotide is typically the most hydrophobic and will be the last major peak to elute.[1]

    • Shorter, truncated sequences (n-1, n-2, etc.) are less hydrophobic and will elute earlier.[1][18]

    • The relative peak areas can be used to estimate the purity of the crude product. A high percentage of early-eluting peaks indicates significant issues with coupling efficiency.[1]

Protocol 3: 31P NMR Spectroscopy for Reaction Monitoring

31P NMR spectroscopy is a direct method to monitor the progress of the phosphoramidite coupling reaction by observing the signals of the starting phosphoramidite and the resulting phosphite triester product.[13][19]

Objective: To directly observe the conversion of the phosphoramidite to the phosphite triester and identify any side products.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the phosphoramidite in an anhydrous deuterated solvent (e.g., CD₃CN).[13][20]

  • Acquire Initial Spectrum: Obtain a 31P NMR spectrum of the starting material. The pure phosphoramidite will typically show a signal around δ 140-155 ppm.[10][21]

  • Initiate Reaction: Add the activator and the 5'-hydroxyl component to the NMR tube.

  • Monitor Reaction: Acquire 31P NMR spectra at specific time points to monitor the disappearance of the phosphoramidite signal and the appearance of the phosphite triester signal. Hydrolysis products may appear as peaks in the range of δ 5-10 ppm.[10]

Visualizing the Process and Logic

To better understand the phosphoramidite coupling workflow and the logical steps for troubleshooting, the following diagrams are provided.

Phosphoramidite_Coupling_Workflow cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle End Full-Length Oligonucleotide Oxidation->End Final Cycle Start Solid Support with Initial Nucleoside Start->Deblocking

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Low_Coupling_Efficiency cluster_reagents Reagent Checks cluster_synthesizer Synthesizer Checks cluster_protocol Protocol Checks Start Low Coupling Efficiency Detected (e.g., via Trityl Monitoring) CheckReagents Check Reagents Start->CheckReagents CheckSynthesizer Check Synthesizer CheckReagents->CheckSynthesizer No Moisture Moisture in Acetonitrile? (<30 ppm water) CheckReagents->Moisture Yes CheckProtocol Check Protocol CheckSynthesizer->CheckProtocol No Leaks Fluidic System Leaks? CheckSynthesizer->Leaks Yes Resolved Problem Resolved CheckProtocol->Resolved No CouplingTime Sufficient Coupling Time? CheckProtocol->CouplingTime Yes Amidite Phosphoramidite Degradation? (Use fresh vial) Moisture->Amidite Activator Activator Potency? Amidite->Activator Activator->CheckSynthesizer Delivery Correct Reagent Delivery? Leaks->Delivery Delivery->CheckProtocol Concentration Adequate Reagent Concentration? CouplingTime->Concentration Concentration->Resolved

Caption: A systematic workflow for troubleshooting low coupling efficiency.

References

Navigating the Landscape of Phosphorylation: A Guide to Alternatives for Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical process of phosphorylation, the choice of reagent is paramount to the success of their synthetic endeavors. While Dimethyl N,N-diisopropylphosphoramidite has long been a staple in oligonucleotide synthesis and other phosphorylation reactions, a range of alternative reagents and methodologies offer distinct advantages in terms of stability, reactivity, and ease of use. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to empower informed decision-making in the laboratory.

This comprehensive comparison examines chemical alternatives such as Dibenzyl N,N-diisopropylphosphoramidite and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, the H-phosphonate approach, and enzymatic phosphorylation using kinases. By delving into their performance metrics, procedural nuances, and underlying chemical principles, researchers can select the optimal strategy for their specific application, be it the synthesis of therapeutic oligonucleotides, the study of signaling pathways, or the development of novel phosphorylated compounds.

Chemical Phosphorylation: A Comparative Analysis of Phosphoramidites

In the realm of chemical phosphorylation, phosphoramidite chemistry is the gold standard for its high efficiency and adaptability in automated solid-phase synthesis.[1] While this compound is widely used, several alternatives present compelling advantages.

Key Performance Indicators of Phosphoramidite Reagents:

ReagentAverage Coupling Efficiency (%)Key AdvantagesKey Disadvantages
This compound ~99[1]Well-established, high coupling efficiency.Moisture sensitive; dG phosphoramidite is particularly unstable in solution.[2][3]
Dibenzyl N,N-diisopropylphosphoramidite High, comparable to dimethyl analog[4]Mild reaction conditions, simple operation, and intermediates are easily purified.[4]Can be sensitive to acidic conditions.[4]
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite HighEffective phosphitylating reagent for oligonucleotide synthesis.[5][6]Highly reactive and moisture-sensitive.

Stability of Phosphoramidites in Solution:

The stability of phosphoramidite solutions is a critical factor, especially during lengthy automated syntheses. The general order of stability for standard deoxynucleoside phosphoramidites in acetonitrile is: Thymidine (T) > 2'-deoxycytidine (dC) > 2'-deoxyadenosine (dA) > 2'-deoxyguanosine (dG).[7] The dG phosphoramidite is notably the most susceptible to degradation.[3]

The H-Phosphonate Approach: An Alternative Pathway to Phosphorylation

H-phosphonate chemistry offers a distinct method for the formation of internucleotide linkages. This approach involves the coupling of a nucleoside H-phosphonate monomer to the 5'-hydroxyl group of a growing oligonucleotide chain, followed by a single oxidation step at the end of the synthesis to generate the phosphodiester backbone.[2]

Comparison of Phosphoramidite and H-Phosphonate Chemistries:

FeaturePhosphoramidite ChemistryH-Phosphonate Chemistry
Monomer Stability Sensitive to moisture and oxidation.Generally more stable than phosphoramidites.
Coupling Chemistry Requires an activator (e.g., tetrazole).Requires an activating agent (e.g., pivaloyl chloride).
Oxidation Step Performed after each coupling cycle.A single oxidation step at the end of synthesis.
Overall Yield Typically very high, with stepwise efficiencies often exceeding 99%.[1]Can achieve high yields, with reported efficiencies of 95-98% for individual coupling steps in solution phase.[8]

Enzymatic Phosphorylation: The Precision of Kinases

For applications demanding high specificity and mild reaction conditions, enzymatic phosphorylation using kinases presents an attractive alternative to chemical methods. T4 Polynucleotide Kinase (T4 PNK) is a commonly used enzyme that catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl terminus of DNA and RNA.[9]

Chemical vs. Enzymatic Phosphorylation of Oligonucleotides:

ParameterChemical Phosphorylation (Phosphoramidite)Enzymatic Phosphorylation (T4 PNK)
Specificity Non-specific, reacts with available hydroxyl groups.Highly specific for the 5'-hydroxyl group.
Reaction Conditions Anhydrous organic solvents, often at room temperature.Aqueous buffer, typically at 37°C.
Yield High, with potential for near-quantitative coupling.Can achieve complete phosphorylation.[10]
Scalability Well-suited for large-scale synthesis.Can be challenging and costly to scale up.
Substrate Scope Broad, applicable to a wide range of molecules.Generally limited to nucleic acids.

Experimental Protocols and Methodologies

To provide a practical framework for implementing these phosphorylation strategies, detailed experimental protocols for key methods are outlined below.

General Protocol for Solid-Phase Oligonucleotide Synthesis via Phosphoramidite Chemistry

This protocol outlines the cyclical process of solid-phase oligonucleotide synthesis.

1. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.

2. Coupling: The next phosphoramidite monomer in the sequence, pre-activated with a catalyst such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole, is delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage. Coupling times are typically short, on the order of minutes.[11]

3. Capping: To prevent the elongation of chains that failed to couple in the previous step, any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, commonly a mixture of acetic anhydride and N-methylimidazole.

4. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is assembled.

G cluster_synthesis_cycle Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Coupled & Uncoupled Chains Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Repeat for next cycle

Figure 1. The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Protocol for 5'-Phosphorylation of Oligonucleotides using H-Phosphonate Chemistry

This protocol describes a method for the manual 5'-phosphorylation of a support-bound oligonucleotide using a nucleoside H-phosphonate.

1. Reagent Preparation:

  • Prepare a 0.1 M solution of the desired nucleoside H-phosphonate in a 30:70 mixture of pyridine and acetonitrile.

  • Prepare a 0.5 M solution of pivaloyl chloride in acetonitrile.

2. Manual Coupling:

  • At the desired point of phosphorylation in an automated synthesis, stop the synthesizer after the deblocking step.

  • Manually draw the nucleoside H-phosphonate solution and the pivaloyl chloride solution into separate syringes.

  • Mix the solutions and immediately pass the mixture back and forth over the solid support for approximately two minutes.

3. Oxidation:

  • After the final coupling step, perform a single oxidation of all the H-phosphonate linkages to phosphodiesters using a standard iodine solution.

G cluster_workflow H-Phosphonate Phosphorylation Workflow Start Support-Bound Oligo (Free 5'-OH) Couple Manual Coupling (Nucleoside H-phosphonate + Activator) Start->Couple Wash Wash Couple->Wash Oxidize Final Oxidation (Iodine Solution) Wash->Oxidize End 5'-Phosphorylated Oligonucleotide Oxidize->End

Figure 2. Workflow for manual 5'-phosphorylation using the H-phosphonate method.

Protocol for Enzymatic 5'-Phosphorylation of Oligonucleotides using T4 Polynucleotide Kinase

This protocol provides a general method for the enzymatic phosphorylation of the 5'-end of an oligonucleotide.

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following components in order:

    • Nuclease-free water

    • 10X T4 PNK Reaction Buffer

    • ATP solution (to a final concentration of 1 mM)

    • Oligonucleotide to be phosphorylated (to a final concentration of 1-50 µM)

    • T4 Polynucleotide Kinase (10 units)

2. Incubation:

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

3. Enzyme Inactivation:

  • Inactivate the T4 PNK by heating the reaction at 65°C for 20 minutes.

4. (Optional) Purification:

  • The phosphorylated oligonucleotide can be purified from the reaction mixture using standard methods such as ethanol precipitation or spin column chromatography.

G cluster_pathway Enzymatic Phosphorylation Pathway ATP ATP T4_PNK T4 PNK ATP->T4_PNK Oligo_OH Oligonucleotide (5'-OH) Oligo_OH->T4_PNK Oligo_P Oligonucleotide (5'-Phosphate) T4_PNK->Oligo_P ADP ADP T4_PNK->ADP

Figure 3. Simplified signaling pathway of enzymatic 5'-phosphorylation by T4 Polynucleotide Kinase.

Conclusion

The selection of a phosphorylation reagent extends beyond mere chemical compatibility; it is a strategic decision that impacts yield, purity, and overall experimental success. While this compound remains a robust and widely adopted reagent, alternatives such as Dibenzyl N,N-diisopropylphosphoramidite offer advantages in specific contexts, particularly where milder reaction conditions are paramount. The H-phosphonate method provides a viable alternative with a simplified oxidation protocol, and enzymatic phosphorylation with kinases like T4 PNK affords unparalleled specificity for sensitive biological applications. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can confidently choose the most appropriate phosphorylation strategy to advance their scientific objectives.

References

A Comparative Guide to HPLC and Mass Spectrometry for the Analysis of Synthesized Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of oligonucleotide therapeutics necessitates robust and precise analytical methodologies to ensure the quality, purity, and identity of synthesized products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as the cornerstone for comprehensive characterization of these complex biomolecules. This guide provides an objective comparison of prevalent HPLC and MS techniques, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal analytical strategy for their specific needs.

High-Performance Liquid Chromatography: A Tale of Two Phases

The separation of oligonucleotides by HPLC is primarily dominated by two distinct yet powerful techniques: Ion-Pair Reversed-Phase (IP-RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice between these methods hinges on the specific analytical goal, the nature of the oligonucleotide, and the desired downstream analysis, particularly mass spectrometry compatibility.

Performance Comparison: IP-RP-HPLC vs. HILIC
FeatureIon-Pair Reversed-Phase (IP-RP) HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separates based on hydrophobicity, with ion-pairing agents neutralizing the negative charge of the phosphate backbone to allow for retention on a non-polar stationary phase.[1][2]Separates based on the partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[3][4][5]
Resolution Generally offers high resolution for a wide range of oligonucleotide lengths and is effective for separating failure sequences (n-1, n+1).[2][6]Can provide excellent resolution, particularly for polar and modified oligonucleotides, and offers orthogonal selectivity to IP-RP.[3][4]
MS Compatibility Compatible with MS, but ion-pairing reagents can cause ion suppression and contaminate the MS system, sometimes requiring dedicated instrumentation.[7]Highly compatible with MS due to the use of volatile mobile phases without ion-pairing agents, leading to enhanced sensitivity.[3][4][5]
Method Development Well-established protocols are available, but optimization of ion-pairing agent, concentration, and organic solvent is often required.[8][9]Can be more complex to develop robust methods due to sensitivity to mobile phase composition, water content, and salt concentration.[4]
Throughput Capable of high-throughput analysis with the development of rapid gradient methods.[6]Can also be adapted for high-throughput screening.
Strengths Robust and widely used, excellent for purity analysis and quantification.[2]Ideal for MS-based characterization, analysis of polar modifications, and as an orthogonal method to IP-RP.[3][4]
Limitations Ion-pairing agents can be detrimental to MS performance and column longevity.[7]Retention mechanisms can be complex, and methods may be less robust if not carefully optimized.[4]

Mass Spectrometry: Unveiling the Molecular Identity

Mass spectrometry is an indispensable tool for confirming the molecular weight of synthesized oligonucleotides and identifying impurities. The two most prominent soft ionization techniques employed are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

Performance Comparison: MALDI-TOF vs. ESI-MS
FeatureMALDI-TOF Mass SpectrometryElectrospray Ionization (ESI) Mass Spectrometry
Principle Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization, primarily generating singly charged ions.[10][11]Generation of multiply charged ions from a solution by applying a high voltage to a capillary, allowing for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range.[10][12]
Mass Accuracy Good for shorter oligonucleotides (<50 bases), with typical errors around ±0.1%. Accuracy and resolution decrease for longer oligonucleotides.[11][13]High mass accuracy (<100 ppm) is maintained across a wide range of oligonucleotide lengths, including those exceeding 50 bases.[10][13]
Resolution Generally lower resolution compared to ESI-MS.[13]High resolution, enabling the identification of closely related impurities and modifications.
Throughput Well-suited for high-throughput analysis due to rapid data acquisition and simple sample preparation.[10][11][13]Can be lower in throughput, especially when coupled with online HPLC separation.
Sample Tolerance More tolerant to salts and buffers in the sample.Sensitive to the presence of salts, buffers, and detergents, which can reduce sensitivity.[13]
Oligonucleotide Length Most effective for oligonucleotides up to approximately 50 bases.[11][13]Capable of analyzing a broad range of oligonucleotide sizes, from short sequences to over 120 bases.[10][13]
Strengths Simplicity of operation, high sensitivity for shorter oligonucleotides, and high throughput.[10][13]High mass accuracy and resolution for a wide range of oligonucleotide lengths, ability to couple with LC for online separation and analysis.[10]
Limitations Reduced performance for longer and fragile oligonucleotides, potential for fragmentation of labile modifications.[10][11][13]More complex spectra due to multiple charging, requiring deconvolution, and lower tolerance to sample contaminants.[14]

Experimental Workflows and Logical Relationships

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical experimental workflows and decision-making logic involved in the HPLC and mass spectrometry analysis of synthesized oligonucleotides.

hplc_ms_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Oligo_Synthesis Synthesized Oligonucleotide Deprotection Deprotection Oligo_Synthesis->Deprotection Desalting Desalting Deprotection->Desalting IP_RP_HPLC IP-RP-HPLC Desalting->IP_RP_HPLC HILIC HILIC Desalting->HILIC MALDI_TOF MALDI-TOF Desalting->MALDI_TOF ESI_MS ESI-MS IP_RP_HPLC->ESI_MS HILIC->ESI_MS Sequence_Verification Sequence Verification MALDI_TOF->Sequence_Verification Purity_Assessment Purity Assessment ESI_MS->Purity_Assessment Impurity_Profiling Impurity Profiling ESI_MS->Impurity_Profiling ESI_MS->Sequence_Verification hplc_decision_tree Start Select HPLC Method Purity_Quant Primary Goal: Purity & Quantification? Start->Purity_Quant MS_Focus Primary Goal: MS Characterization? Purity_Quant->MS_Focus No IP_RP Use IP-RP-HPLC Purity_Quant->IP_RP Yes Orthogonal Need Orthogonal Selectivity? MS_Focus->Orthogonal No HILIC Use HILIC MS_Focus->HILIC Yes Orthogonal->IP_RP No Both Consider Both Methods Orthogonal->Both Yes ms_decision_tree Start Select MS Method High_Throughput High-Throughput Screening? Start->High_Throughput Long_Oligo Long or Modified Oligonucleotide? High_Throughput->Long_Oligo No MALDI Use MALDI-TOF High_Throughput->MALDI Yes LC_Coupling Online LC Coupling? Long_Oligo->LC_Coupling No ESI Use ESI-MS Long_Oligo->ESI Yes LC_Coupling->MALDI No LC_Coupling->ESI Yes

References

Navigating Purity: A Comparative Guide to ³¹P NMR Analysis of Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the quality control of Dimethyl N,N-diisopropylphosphoramidite, a critical building block in oligonucleotide synthesis. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.

The integrity of synthetic oligonucleotides, vital in therapeutics and diagnostics, is directly dependent on the purity of the phosphoramidite monomers used in their assembly. This compound is susceptible to degradation through oxidation and hydrolysis, leading to impurities that can terminate or introduce errors in the oligonucleotide sequence. Therefore, a robust analytical method to assess purity is essential. ³¹P NMR spectroscopy has emerged as a powerful and direct tool for this purpose, offering a clear window into the phosphorus-containing compounds present in a sample.

At a Glance: ³¹P NMR for Purity Assessment

³¹P NMR spectroscopy provides a distinct advantage in the analysis of phosphoramidites due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. This technique allows for the direct observation and quantification of the desired phosphoramidite and its phosphorus-containing impurities.

A typical ³¹P NMR spectrum of this compound will show a characteristic signal for the P(III) species. The presence of impurities, primarily P(V) species resulting from oxidation and hydrolysis, will give rise to signals in different, well-resolved regions of the spectrum.

Comparative Data: Chemical Shifts of this compound and Potential Impurities

The following table summarizes the expected ³¹P NMR chemical shifts for this compound and its common impurities. These values are crucial for the identification and quantification of species in a sample.

CompoundPhosphorus Oxidation StateTypical ³¹P NMR Chemical Shift (δ, ppm)Notes
This compoundP(III)~150May appear as a doublet of diastereomers due to the chiral phosphorus center.
Dimethyl N,N-diisopropylphosphoramidateP(V)~10 - 20The primary oxidation product.
Dimethyl Hydrogen PhosphiteP(V)~7 - 12A common hydrolysis product, often observed with a characteristic P-H coupling.[1][2][3]
Other P(V) ImpuritiesP(V)-25 to 99This broad range encompasses various other potential oxidation and hydrolysis byproducts.[4]

Visualizing the Workflow: ³¹P NMR Analysis

The experimental workflow for analyzing the purity of this compound using ³¹P NMR is a straightforward process designed for accuracy and reproducibility.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis sample Weigh ~300 mg of This compound solvent Dissolve in ~0.7 mL of CDCl₃ with 1% TEA sample->solvent transfer Transfer to NMR Tube solvent->transfer setup Insert sample into NMR spectrometer transfer->setup params Set acquisition parameters (zgig pulse program, 1024 scans) setup->params acquire Acquire ³¹P NMR spectrum params->acquire process Process the spectrum (Fourier transform, phasing, baseline correction) acquire->process integrate Integrate signals of the phosphoramidite and impurities process->integrate calculate Calculate purity based on relative integral areas integrate->calculate

Experimental workflow for ³¹P NMR purity analysis.

Detailed Experimental Protocol: Quantitative ³¹P NMR Analysis

This protocol is adapted from established methods for phosphoramidite analysis and is suitable for determining the purity of this compound.[4]

1. Sample Preparation:

  • Accurately weigh approximately 300 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 1% (v/v) triethylamine (TEA). The TEA is added to neutralize any acidic impurities that could cause degradation of the phosphoramidite.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Calibration:

  • Use a 5% H₃PO₄ in D₂O solution as a system suitability standard to verify the chemical shift reference.

  • Tune and shim the spectrometer for the sample to ensure optimal resolution and signal-to-noise ratio.

3. ³¹P NMR Data Acquisition:

  • Record the ³¹P NMR spectrum at a suitable frequency (e.g., 202 MHz).

  • Employ a proton-decoupled pulse program (e.g., zgig) to simplify the spectrum.

  • Set the following acquisition parameters:

    • Pulse Width (P1): Calibrated 90° pulse (typically 12-14 µs).

    • Acquisition Time (AQ): ≥ 1.5 seconds.

    • Relaxation Delay (D1): ≥ 2.0 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is recommended to ensure full relaxation of all phosphorus nuclei.

    • Spectral Width (SW): 300 ppm, centered around 100 ppm.

    • Number of Scans (NS): 1024 scans to achieve a good signal-to-noise ratio.

    • Dummy Scans (DS): 4 to allow for steady-state magnetization.

4. Data Processing and Analysis:

  • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the spectrum and perform a baseline correction.

  • Integrate the area of the main phosphoramidite peak(s) (around 150 ppm) and all impurity peaks.

  • Calculate the purity by dividing the integral of the main peak(s) by the sum of the integrals of all phosphorus-containing signals and multiplying by 100.

Comparison with Alternative Methods

While ³¹P NMR is a powerful tool, other analytical techniques are also employed for assessing phosphoramidite purity. High-Performance Liquid Chromatography (HPLC) is a commonly used orthogonal method.

Feature³¹P NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Directly observes and quantifies all phosphorus-containing species based on their distinct chemical environments.Separates compounds based on their polarity and interaction with a stationary phase, with detection typically by UV absorbance.
Strengths - Direct and quantitative for all phosphorus species.- High specificity for phosphorus-containing impurities.- Relatively fast sample preparation and analysis time.- High sensitivity for UV-active compounds.- Can separate non-phosphorus-containing impurities.- Well-established and widely available technique.
Limitations - Lower sensitivity compared to HPLC for trace impurities.- May not detect non-phosphorus-containing impurities.- Indirect quantification based on response factors, which may vary between compounds.- May not resolve all phosphorus-containing impurities from the main peak.
Typical Application As a primary or orthogonal method for confirming the identity and quantifying the purity of the main phosphoramidite and its phosphorus-containing impurities.Often used as a primary method for purity assessment, especially for detecting a wide range of potential impurities.

In practice, ³¹P NMR and HPLC are often used as complementary techniques to provide a comprehensive purity profile of phosphoramidites, ensuring the highest quality for oligonucleotide synthesis.[4]

Conclusion

The purity of this compound is a critical factor for the successful synthesis of high-quality oligonucleotides. ³¹P NMR spectroscopy offers a direct, quantitative, and reliable method for assessing the purity of this essential reagent. By providing clear differentiation between the desired P(III) phosphoramidite and its P(V) impurities, ³¹P NMR empowers researchers and drug development professionals to confidently assess the quality of their starting materials, ultimately leading to more robust and reproducible synthetic outcomes. When used in conjunction with other methods like HPLC, a comprehensive and reliable quality control workflow can be established.

References

comparing solid-phase versus solution-phase oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Solid-Phase and Solution-Phase Oligonucleotide Synthesis

For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and therapeutic development. The two primary methods for this synthesis, solid-phase oligonucleotide synthesis (SPOS) and solution-phase oligonucleotide synthesis (LPOS), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for a given application.

Core Principles: An Overview

Solid-Phase Oligonucleotide Synthesis (SPOS) is the most widely used method, especially for research and diagnostic applications.[1][2][3] The synthesis occurs on an insoluble solid support, such as controlled pore glass (CPG) or polystyrene beads.[1][][5] The initial nucleoside is anchored to this support, and subsequent nucleotides are added sequentially in a four-step cycle.[6][7] A key advantage is that excess reagents and impurities can be easily washed away after each step, simplifying the process and lending it to automation.[1][2][]

Solution-Phase Oligonucleotide Synthesis (LPOS) , also known as liquid-phase synthesis, involves carrying out the entire synthesis process in a homogeneous solution.[8][9] In this method, the growing oligonucleotide chain is often attached to a soluble polymer support, like polyethylene glycol (PEG), which allows it to remain in solution.[9][10] Purification between steps is more complex, often involving precipitation or extraction to separate the product from unreacted reagents.[10][11] LPOS is gaining attention for large-scale manufacturing due to its potential for higher loading capacity and reduced reagent consumption compared to SPOS.[9][12]

Performance Comparison: Solid-Phase vs. Solution-Phase

The choice between solid-phase and solution-phase synthesis depends heavily on the desired scale, oligonucleotide length, purity requirements, and cost considerations.

FeatureSolid-Phase Synthesis (SPOS)Solution-Phase Synthesis (LPOS)
Principle The growing oligonucleotide is attached to an insoluble solid support.[1][6]Synthesis occurs in a homogeneous solution, often with a soluble support.[8][9]
Typical Scale Nanomole to mole scale (research and diagnostics).[1][2][13]Gram to multi-kilogram/metric ton scale (therapeutic manufacturing).[9][14]
Coupling Efficiency Very high per step (>99%).[7][15]Generally high, as reactions occur in a homogeneous environment.[9]
Overall Yield Decreases exponentially with oligo length due to cumulative inefficiencies.[8][15][16]Potentially higher for large-scale production due to fewer side reactions and better mass transfer.[17]
Purification Simplified; excess reagents are washed away after each step.[1][2][]More complex; requires precipitation, extraction, or membrane filtration between steps.[10][11]
Automation Highly amenable to automation using computer-controlled synthesizers.[1][2][]Less straightforward to automate due to complex purification steps.[10]
Reagent Consumption Requires a large excess of reagents (e.g., phosphoramidites) to drive reactions to completion.[1][13][18]Requires a smaller excess of reagents, improving atom economy.[9][17]
Waste Generation Generates significant solvent and chemical waste.[13][14]Reduced solvent waste and lower process mass intensity (PMI).[9][14]
Speed Faster reaction cycles for small-scale synthesis due to simplified purification.[19]Slower cycle times due to more involved intermediate purification.[10]
Scalability Limited scalability; large-scale synthesis faces challenges with column size and flow dynamics.[12][17][18]Highly scalable using conventional batch reactors.[9][12]
Applications Primers, probes, research-grade oligos, diagnostics, small-scale therapeutics.[2][3]Large-scale manufacturing of therapeutic oligonucleotides (e.g., antisense oligos, siRNAs).[9][14]

Experimental Protocols

Key Experiment: Standard Phosphoramidite Synthesis Cycle

1. Solid-Phase Synthesis Protocol

This protocol outlines a single cycle for adding one nucleotide to the growing chain on a solid support using an automated synthesizer.[20][21]

  • Objective: To add a single nucleotide to an oligonucleotide chain immobilized on a CPG solid support.

  • Materials: CPG support with initial nucleoside, phosphoramidite monomers, activator (e.g., 5-ethylthiotetrazole), capping solutions (acetic anhydride and N-methylimidazole), oxidizing solution (iodine/water/pyridine), deblocking solution (trichloroacetic acid in dichloromethane), anhydrous acetonitrile.

  • Methodology:

    • Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with an acidic deblocking solution.[7][21] The resulting orange-colored trityl cation can be measured spectrophotometrically to monitor coupling efficiency.[21]

    • Coupling: The next phosphoramidite monomer, pre-activated by an activator, is added to the column. It reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[7][21] This step is performed under anhydrous conditions.[20]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents them from reacting in subsequent cycles, which would result in deletion mutations.[1][3]

    • Oxidation: The unstable phosphite triester bond is oxidized to a more stable pentavalent phosphate triester using an iodine solution.[7][21]

    • Washing: After each step, the solid support is thoroughly washed with a solvent like acetonitrile to remove excess reagents and byproducts before proceeding to the next cycle.[1]

    • Final Cleavage and Deprotection: Once all nucleotides are added, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed, typically using concentrated ammonium hydroxide.[1][22]

2. Solution-Phase Synthesis Protocol

This protocol describes a representative cycle for solution-phase synthesis using a soluble PEG support.

  • Objective: To add a single nucleotide to an oligonucleotide chain attached to a soluble PEG support.

  • Materials: PEG-supported oligonucleotide, phosphoramidite monomers, activator, capping and oxidizing reagents, organic solvents (e.g., acetonitrile, dichloromethane), precipitating solvent (e.g., diethyl ether).

  • Methodology:

    • Deprotection (Detritylation): The DMT group is removed from the PEG-supported oligonucleotide in solution using an acid, similar to the solid-phase method.

    • Coupling: The activated phosphoramidite monomer is added to the solution and reacts with the free 5'-hydroxyl group of the PEG-supported chain. The reaction is carried out under homogeneous conditions.[9]

    • Capping and Oxidation: Capping and oxidation steps are performed in solution, analogous to the solid-phase process.

    • Intermediate Purification: This is the key differentiating step. The PEG-supported oligonucleotide product is selectively precipitated from the solution by adding a non-solvent like diethyl ether.[10] The smaller, unreacted reagents and byproducts remain in the supernatant and are removed by filtration or decantation.

    • Redissolution: The precipitated product is redissolved in a suitable solvent (e.g., acetonitrile) to begin the next cycle of deprotection, coupling, and so on.

    • Final Cleavage and Deprotection: After the final cycle, the completed oligonucleotide is cleaved from the soluble PEG support and deprotected to yield the final product.

Visualization of Workflows

The following diagrams illustrate the cyclical nature of both synthesis methods and provide a visual summary of their key comparative aspects.

Solid_Phase_Synthesis Start Start: Initial Nucleoside on Solid Support Detritylation 1. Detritylation (DMT Removal) Start->Detritylation Wash1 Wash Detritylation->Wash1 Coupling 2. Coupling (Add Activated Phosphoramidite) Wash2 Wash Coupling->Wash2 Capping 3. Capping (Block Failures) Wash3 Wash Capping->Wash3 Oxidation 4. Oxidation (Stabilize Linkage) Wash4 Wash Oxidation->Wash4 Wash1->Coupling Wash2->Capping Wash3->Oxidation Cycle Repeat Cycle for next base Wash4->Cycle Cycle->Detritylation n < desired length End Final Cleavage & Deprotection Cycle->End n = desired length Solution_Phase_Synthesis Start Start: Initial Nucleoside on Soluble Support Detritylation 1. Detritylation (in Solution) Start->Detritylation Coupling 2. Coupling (in Solution) Detritylation->Coupling Oxidation 3. Oxidation (in Solution) Coupling->Oxidation Purify 4. Purification (Precipitation/ Filtration) Oxidation->Purify Cycle Repeat Cycle for next base Purify->Cycle Cycle->Detritylation n < desired length End Final Cleavage & Deprotection Cycle->End n = desired length Comparison_Summary Topic Oligonucleotide Synthesis SPOS Solid-Phase (SPOS) Topic->SPOS LPOS Solution-Phase (LPOS) Topic->LPOS SPOS_Adv Advantages SPOS->SPOS_Adv SPOS_Dis Disadvantages SPOS->SPOS_Dis SPOS_App Best For SPOS->SPOS_App LPOS_Adv Advantages LPOS->LPOS_Adv LPOS_Dis Disadvantages LPOS->LPOS_Dis LPOS_App Best For LPOS->LPOS_App SPOS_Adv_Details • Automated & Fast Cycles • Simplified Purification • High Per-Step Efficiency SPOS_Adv->SPOS_Adv_Details SPOS_Dis_Details • High Reagent Waste • Poor Scalability • High PMI SPOS_Dis->SPOS_Dis_Details SPOS_App_Details • Research & Diagnostics • Small/Medium Scale • High-Throughput Screening SPOS_App->SPOS_App_Details LPOS_Adv_Details • Highly Scalable • Lower Reagent Use • Lower PMI LPOS_Adv->LPOS_Adv_Details LPOS_Dis_Details • Complex Purification • Slower Cycles • Harder to Automate LPOS_Dis->LPOS_Dis_Details LPOS_App_Details • Large-Scale Manufacturing • Therapeutic Oligos (kg+) • Sustainable Production LPOS_App->LPOS_App_Details

References

A Comparative Guide to the Cost-Effectiveness of Phosphoramidite-Based Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. Phosphoramidite chemistry has long been the gold standard for this process, prized for its efficiency and reliability.[1] However, a variety of strategies have emerged, each with its own profile of cost, throughput, and performance. This guide provides an objective comparison of different phosphoramidite-based synthesis strategies and their alternatives, supported by available data, to inform the selection of the most appropriate method for your research and development needs.

At a Glance: Key Synthesis Strategies

The primary methods for oligonucleotide synthesis revolve around solid-phase phosphoramidite chemistry, but variations in the solid support, the scale of synthesis, and the phosphoramidite monomers themselves have led to distinct strategies. Furthermore, alternative chemistries and enzymatic approaches are gaining traction.

Key strategies compared in this guide:

  • Column-Based Phosphoramidite Synthesis: The traditional and widely used method for producing high-purity oligonucleotides.

  • Microarray-Based Phosphoramidite Synthesis: A high-throughput method that synthesizes thousands of different oligonucleotides in parallel on a solid surface.

  • H-Phosphonate Synthesis: An alternative chemical synthesis method with a simplified reaction cycle.

  • Enzymatic DNA Synthesis: An emerging technology that uses enzymes to synthesize DNA, offering potential advantages in length and accuracy.

  • Dimer/Trimer Phosphoramidite Synthesis: A variation of the phosphoramidite method that uses building blocks containing two or three nucleotide units to accelerate synthesis.

Data Presentation: A Quantitative Comparison

The choice of a synthesis strategy often comes down to a trade-off between cost, yield, purity, and throughput. The following tables summarize the key quantitative differences between the major oligonucleotide synthesis methods.

Table 1: Comparison of Key Performance Metrics for Different Synthesis Strategies

FeatureColumn-Based PhosphoramiditeMicroarray-Based PhosphoramiditeH-Phosphonate ChemistryEnzymatic Synthesis
Cost per Base $0.05 - $0.15[2]$0.00001 - $0.001[2]Generally comparable to or slightly higher than phosphoramidite for standard oligosInitially higher, but becoming competitive[3]
Typical Yield 10 nmol - 2 µmol per oligo[2]Femtomoles per oligo[4]High, comparable to phosphoramidite[5]Variable, currently lower than chemical methods at scale[3]
Coupling Efficiency >99%[1]93% - 99%[6][7]Generally high, but can be slightly lower than phosphoramiditeVery high, leading to lower error rates[8]
Max Oligo Length ~200 nucleotides[1]~300 nucleotides[2]Up to 50-60 nucleotides for RNA in high yield[5]Potentially thousands of nucleotides[8]
Throughput Low to moderate (96-768 oligos/run)[2]Very high (thousands to millions of oligos/run)Low to moderatePotentially high, but still in development
Primary Application High-purity primers, probes, therapeutic oligosGene synthesis, DNA libraries, DNA data storageRNA synthesis, modified oligonucleotidesLong gene synthesis, complex DNA constructs

Table 2: Impact of Coupling Efficiency on Final Yield of a 30-mer Oligonucleotide

Average Coupling EfficiencyTheoretical Yield of Full-Length Product
99.5%86.0%
99.0%74.5%[9]
98.0%55.5%[9]
95.0%21.5%

Note: The theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings). For a 30-mer, there are 29 coupling steps.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for the key chemical synthesis strategies discussed.

Protocol 1: Standard Solid-Phase Phosphoramidite Synthesis

This protocol outlines the four-step cycle for solid-phase oligonucleotide synthesis using phosphoramidite chemistry on an automated synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

  • Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole) in anhydrous acetonitrile.

  • Deblocking solution: 3% trichloroacetic acid (TCA) in dichloromethane.[10]

  • Capping solution A: Acetic anhydride/lutidine/THF.

  • Capping solution B: N-methylimidazole/THF.

  • Oxidizing solution: 0.02 M Iodine in THF/pyridine/water.[10]

  • Anhydrous acetonitrile for washing.

Procedure:

  • De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The column is then washed with anhydrous acetonitrile to remove the acid and the liberated DMT cation.[11]

  • Coupling: The next phosphoramidite monomer and the activator solution are delivered to the column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[10]

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using the capping solutions. This minimizes the formation of deletion mutations.[11]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.[10]

  • Iteration: The cycle of de-blocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a base (e.g., aqueous ammonia).

  • Purification: The crude oligonucleotide is purified using methods such as HPLC or PAGE to isolate the full-length product.

Protocol 2: H-Phosphonate Synthesis

This protocol describes the simplified two-step cycle for H-phosphonate chemistry.

Materials:

  • CPG solid support with the initial nucleoside attached.

  • Nucleoside 3'-H-phosphonate monomers dissolved in an anhydrous solvent mixture (e.g., pyridine/acetonitrile).[12]

  • Activating agent (e.g., pivaloyl chloride or adamantane carbonyl chloride) in anhydrous acetonitrile.[13]

  • Deblocking solution: 3% TCA in dichloromethane.

  • Oxidizing solution (used at the end of the synthesis): Iodine in a suitable solvent.[13]

  • Anhydrous acetonitrile for washing.

Procedure:

  • De-blocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside with the deblocking solution, followed by washing with anhydrous acetonitrile.[13]

  • Coupling: The nucleoside H-phosphonate monomer and the activating agent are delivered to the column, forming an H-phosphonate diester linkage.[13]

  • Iteration: The de-blocking and coupling steps are repeated for each subsequent monomer addition.

  • Oxidation: After the final coupling step, all the H-phosphonate linkages along the chain are oxidized simultaneously to phosphodiester linkages using the oxidizing solution.[14]

  • Cleavage and Deprotection: The oligonucleotide is cleaved from the support and deprotected.

  • Purification: The final product is purified to remove truncated sequences and other impurities.

Visualization of Key Processes

Diagrams can clarify complex workflows and relationships. The following are Graphviz representations of the phosphoramidite synthesis cycle and a decision-making workflow for selecting a synthesis strategy.

Phosphoramidite_Synthesis_Cycle Deblocking 1. De-blocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Stable Phosphate Triester

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Synthesis_Strategy_Decision_Tree Start Start: Define Synthesis Needs HighPurity High Purity & Low Error Rate? Start->HighPurity HighThroughput High Throughput Needed? HighPurity->HighThroughput Yes ModifiedOligo Modified Oligo (e.g., RNA)? HighPurity->ModifiedOligo No Column Column-Based Phosphoramidite HighThroughput->Column No Microarray Microarray-Based Phosphoramidite HighThroughput->Microarray Yes LongOligo Oligo > 200 nt? LongOligo->Column No Enzymatic Enzymatic Synthesis LongOligo->Enzymatic Yes ModifiedOligo->LongOligo No HPhosphonate H-Phosphonate or Modified Phosphoramidite ModifiedOligo->HPhosphonate Yes

Caption: A decision tree for selecting an oligonucleotide synthesis strategy.

Conclusion

The choice of an oligonucleotide synthesis strategy is a critical decision that impacts the cost, timeline, and success of research and development projects. While traditional column-based phosphoramidite synthesis remains the workhorse for applications demanding high purity and moderate scale, microarray-based synthesis offers a paradigm shift in cost-effectiveness for high-throughput applications like gene synthesis and library construction.[2][4] For specialized needs, such as RNA synthesis or the incorporation of specific modifications, H-phosphonate chemistry presents a valuable alternative.[5] Looking to the future, enzymatic synthesis holds the promise of producing long, high-fidelity DNA sequences with greater sustainability, though it is still an emerging technology.[15] The use of dimer and trimer phosphoramidites can further enhance the efficiency of the standard phosphoramidite method by reducing the number of synthesis cycles.[16]

By carefully considering the factors of cost per base, required yield, purity, oligonucleotide length, and throughput, researchers can select the optimal synthesis strategy to advance their scientific goals efficiently and economically.

References

A Comparative Guide to Assessing the Purity of Commercial Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. In the synthesis of oligonucleotides, the quality of phosphoramidites, such as Dimethyl N,N-diisopropylphosphoramidite, directly impacts the yield, purity, and ultimately the efficacy of the final therapeutic or diagnostic product.[1][2] This guide provides a comprehensive comparison of analytical methodologies to assess the purity of commercially available this compound, complete with experimental protocols and illustrative diagrams.

The Critical Role of Purity in Oligonucleotide Synthesis

This compound is a key building block in the chemical synthesis of oligonucleotides.[3] The process involves a series of repetitive chemical reactions, and any impurities present in the phosphoramidite starting material can be incorporated into the growing oligonucleotide chain.[4][5] This can lead to the formation of truncated sequences, deletion mutants, or other modified oligonucleotides that are difficult to separate from the desired full-length product.[5][6] Such impurities can compromise the biological activity and safety of the final oligonucleotide product.[7]

Analytical Methods for Purity Assessment

Several analytical techniques are routinely employed to determine the purity of phosphoramidites. The most common and powerful methods are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.[1][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for identity confirmation and impurity profiling.[4][8]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for assessing the purity of phosphoramidites.[1] The technique separates the main component from its impurities based on their hydrophobicity. A key characteristic of phosphoramidites in HPLC is the presence of two diastereomers due to the chiral phosphorus center, which often appear as two closely eluting peaks.[1][9]

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is a highly specific and quantitative method for analyzing phosphorus-containing compounds. It provides a distinct signal for the trivalent phosphorus (P(III)) in the desired phosphoramidite, which typically appears in the region of 140-155 ppm.[10] Oxidized pentavalent phosphorus (P(V)) impurities resonate in a different region (around -25 to 99 ppm), allowing for their accurate quantification.[1]

Comparison of Commercial this compound

To illustrate the potential variability in purity among different commercial sources, the following table summarizes hypothetical but realistic data for this compound from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Purity by RP-HPLC (%) 99.298.599.5
Major Impurity (%) 0.3 (Unidentified)0.8 (Oxidized Species)0.2 (Hydrolysis Product)
Purity by ³¹P NMR (%) 99.198.399.6
P(V) Impurities (%) 0.51.20.2
Other P(III) Impurities (%) 0.40.50.2
Water Content (%) 0.050.10.03

Note: This data is for illustrative purposes only and does not represent actual product specifications from any specific supplier.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of this compound and identify any impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0[1]

  • Mobile Phase B: Acetonitrile[1]

  • Sample diluent: Anhydrous acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a sample solution of this compound in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[1]

    • Column Temperature: Ambient[1]

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area (sum of the two diastereomers) relative to the total peak area.

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy

Objective: To quantify the amount of the desired P(III) species and detect the presence of P(V) and other phosphorus-containing impurities.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 202 MHz for ³¹P)[1]

  • NMR tubes

  • Deuterated chloroform (CDCl₃) with 1% triethylamine (TEA)

  • This compound sample

  • Phosphoric acid (H₃PO₄) in D₂O as an external standard

Procedure:

  • Sample Preparation: Prepare a sample solution by dissolving approximately 30-50 mg of the this compound in CDCl₃ containing 1% TEA.

  • NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse experiment

    • Spectral Width: Sufficient to cover the range from -50 to 200 ppm

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation of all phosphorus nuclei for accurate quantification

    • Number of Scans: 128 or as needed to achieve a good signal-to-noise ratio

  • Data Analysis:

    • Reference the spectrum using the external phosphoric acid standard (0 ppm).

    • Integrate the area of the P(III) signals (around 140-155 ppm) and any P(V) signals (around -25 to 99 ppm).[1]

    • Calculate the purity by dividing the integral of the P(III) signal of the product by the sum of all phosphorus-containing signals.

Visualizing the Workflow and Impact

To better understand the process of purity assessment and its implications, the following diagrams have been generated.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Decision cluster_4 Outcome Sample Commercial this compound Prep_HPLC Dissolve in Acetonitrile Sample->Prep_HPLC Prep_NMR Dissolve in CDCl3/TEA Sample->Prep_NMR HPLC RP-HPLC Analysis Prep_HPLC->HPLC NMR 31P NMR Analysis Prep_NMR->NMR Analyze_HPLC Peak Integration & Purity Calculation HPLC->Analyze_HPLC Analyze_NMR Signal Integration & P(III)/P(V) Quantification NMR->Analyze_NMR Decision Purity Meets Specification? Analyze_HPLC->Decision Analyze_NMR->Decision Accept Accept Lot for Oligo Synthesis Decision->Accept Yes Reject Reject Lot Decision->Reject No

Caption: Experimental workflow for assessing the purity of this compound.

Impurity_Impact_Pathway cluster_0 Oligonucleotide Synthesis cluster_1 Antisense Oligonucleotide (ASO) Product cluster_2 Cellular Target Engagement cluster_3 Biological Outcome Amidite This compound Synthesis Solid-Phase Synthesis Amidite->Synthesis Impurity Reactive Impurity Impurity->Synthesis ASO_pure Full-Length ASO Synthesis->ASO_pure ASO_impure Truncated/Modified ASO Synthesis->ASO_impure mRNA Target mRNA ASO_pure->mRNA Binds Ribosome Ribosome ASO_pure->Ribosome Blocks Translation No_Effect Reduced/No Effect ASO_impure->No_Effect Off_Target Off-Target Effects ASO_impure->Off_Target mRNA->Ribosome Translation Protein Target Protein Ribosome->Protein Therapeutic Therapeutic Effect Protein->Therapeutic

Caption: Impact of phosphoramidite impurities on antisense oligonucleotide therapy.

Conclusion

The stringent quality control of this compound is a critical, yet often overlooked, aspect of successful oligonucleotide synthesis.[1][4] By employing robust analytical methods such as RP-HPLC and ³¹P NMR, researchers can confidently assess the purity of their starting materials, ensuring the integrity and efficacy of their final oligonucleotide products. When selecting a commercial supplier, it is essential to consider not just the stated purity but also the analytical methods used for its determination and the typical impurity profile. This due diligence is a crucial step in the development of high-quality nucleic acid-based therapeutics and diagnostics.

References

literature review comparing different phosphoramidite chemistries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phosphoramidite Chemistries in Oligonucleotide Synthesis

For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a foundational technology. The phosphoramidite method has long been the gold standard for this process, prized for its high efficiency and amenability to automation.[1] This guide provides a detailed comparison of different phosphoramidite chemistries, focusing on the key variables that influence the yield and purity of synthetic DNA and RNA. We will delve into the roles of protecting groups and activators, supported by experimental data and detailed protocols.

The Foundation: The Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on a solid support, with each cycle adding a single nucleotide to the growing chain.[2][3] This method's success hinges on the high efficiency of each step, typically exceeding 99%.[4][5] The four main steps in the cycle are:

  • Deblocking (Detritylation): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support. This is achieved by treatment with a mild acid, exposing the 5'-hydroxyl for the subsequent reaction.[3][6]

  • Coupling: The next phosphoramidite monomer, activated by a catalyst, is coupled to the newly freed 5'-hydroxyl group of the growing oligonucleotide chain. This forms a phosphite triester linkage.[3][]

  • Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked or "capped" through acetylation. This ensures that only the full-length sequences continue to elongate.[6][8]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester, the natural backbone of DNA and RNA.[1][6]

This cycle is repeated until the desired oligonucleotide sequence is fully assembled.

Key Variables in Phosphoramidite Chemistry

The efficiency and outcome of the synthesis are heavily influenced by the choice of protecting groups on the phosphoramidite monomer and the type of activator used during the coupling step.

Nucleobase Protecting Groups

Protecting groups are essential to prevent unwanted side reactions at the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine).[5] The choice of protecting group affects not only the coupling efficiency but also the conditions required for the final deprotection of the oligonucleotide.

Guanosine phosphoramidites, in particular, are known to be more susceptible to side reactions.[9] The most common protecting groups for the exocyclic amine of guanine are isobutyryl (iBu) and dimethylformamidine (dmf). The dmf group is removed approximately four times faster than the iBu group, which is an advantage when synthesizing oligonucleotides with sensitive modifications.[9] However, this increased lability can also lead to faster degradation of the phosphoramidite in solution.[9]

Protecting GroupBaseCommon UseDeprotection ConditionsKey Characteristics
Benzoyl (Bz)Adenine, CytosineStandard DNA/RNA SynthesisConcentrated AmmoniaRobust, widely used[2]
Isobutyryl (iBu)GuanineStandard DNA SynthesisConcentrated AmmoniaStandard for dG, stable[2][9]
Acetyl (Ac)CytosineStandard DNA/RNA SynthesisConcentrated AmmoniaWidely used alternative to Bz for dC[2]
Dimethylformamidine (dmf)GuanineSynthesis of sensitive oligosMilder conditions than iBuMore labile, faster deprotection[9]
Phenoxyacetyl (Pac)Adenine"UltraMILD" SynthesisMilder conditionsFor incorporating sensitive labels[2]
iso-Propylphenoxyacetyl (iPr-Pac)Guanine"UltraMILD" SynthesisMilder conditionsFor incorporating sensitive labels[2]
Activators in the Coupling Step

The activator plays a crucial role by protonating the nitrogen atom of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing chain.[][10] The choice of activator can significantly impact the reaction rate and overall coupling efficiency.[5][]

  • 1H-Tetrazole: For a long time, tetrazole was the industry standard. It acts as both an acid and a nucleophilic catalyst.[10][11] However, it has limited solubility in acetonitrile and is less effective for sterically hindered phosphoramidites, such as those used in RNA synthesis.[10]

  • 5-(Ethylthio)-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BMT): These are more acidic than 1H-tetrazole and are often preferred for RNA synthesis due to their higher reactivity.[12]

  • 4,5-Dicyanoimidazole (DCI): DCI is a highly effective activator that is less acidic than tetrazole but more nucleophilic.[10] It is highly soluble in acetonitrile, allowing for higher effective concentrations of phosphoramidites and thus reducing the excess of monomer needed.[11] In one study, DCI enabled the synthesis of a 34mer oligonucleotide in 54% yield where tetrazole failed completely.[11]

ActivatorpKaKey CharacteristicsCommon Applications
1H-Tetrazole4.9Standard activator, but with limited solubility and lower reactivity with bulky monomers.[10][12]Routine DNA synthesis.
5-(Ethylthio)-1H-tetrazole (ETT)4.3More acidic and reactive than 1H-Tetrazole.RNA synthesis and sterically hindered monomers.[12]
4,5-Dicyanoimidazole (DCI)5.2Less acidic than 1H-Tetrazole but more nucleophilic; highly soluble in acetonitrile.[10][11]High-throughput synthesis, RNA synthesis, and when using reduced phosphoramidite excess.
Benzimidazolium triflate (BIT)N/ACan selectively promote O-phosphorylation over N-phosphorylation.Special applications requiring selective activation.[12]

Visualizing the Chemistry

The Phosphoramidite Synthesis Cycle

phosphoramidite_cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposed 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation Capping->Oxidation Block Unreacted Chains Oxidation->Deblocking Stable Phosphate Triester repeat Repeat for next monomer Oxidation->repeat start start->Deblocking

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Comparing Phosphoramidite Protecting Groups

protecting_groups Amidite Phosphoramidite Monomer Phosphate 5'-OH Sugar Nucleobase PhosphateGroup Phosphate Protecting Group Amidite:p->PhosphateGroup Prevents side reactions SugarGroup 5'-OH Protecting Group Amidite:sg->SugarGroup Controls chain elongation BaseGroup Nucleobase Protecting Groups Amidite:nb->BaseGroup Protects exocyclic amines Cyanoethyl β-cyanoethyl PhosphateGroup->Cyanoethyl DMT Dimethoxytrityl (DMT) SugarGroup->DMT Bz Benzoyl (Bz) BaseGroup->Bz iBu Isobutyryl (iBu) BaseGroup->iBu dmf Dimethylformamidine (dmf) BaseGroup->dmf Pac Phenoxyacetyl (Pac) BaseGroup->Pac

Caption: Key protecting groups in phosphoramidite chemistry and their functions.

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for synthesizing an oligonucleotide on an automated synthesizer.

  • Preparation: The required phosphoramidites (e.g., A, C, G, T) are dissolved in anhydrous acetonitrile to the desired concentration. Activator, capping, deblocking, and oxidizing solutions are loaded onto the synthesizer.

  • Synthesis Initiation: The synthesis begins with the first nucleoside attached to the solid support in the synthesis column.

  • Deblocking: The 5'-DMT group is removed by flushing the column with 3% trichloroacetic acid (TCA) in dichloromethane for 60-180 seconds. The column is then washed with anhydrous acetonitrile.[8]

  • Coupling: The phosphoramidite solution and activator solution (e.g., 0.25 M DCI) are delivered simultaneously to the column. The reaction proceeds for a specified time (e.g., 25-120 seconds). For modified or bulky phosphoramidites, an extended coupling time of 2-5 minutes is recommended.[13]

  • Capping: Unreacted 5'-hydroxyl groups are acetylated by delivering capping reagents (e.g., acetic anhydride and N-methylimidazole) for 30-60 seconds. The column is then washed with acetonitrile.[8]

  • Oxidation: The phosphite triester is oxidized to a phosphate triester by flushing the column with an iodine solution (e.g., 0.02 M iodine in THF/pyridine/water) for 30-60 seconds.[8]

  • Chain Elongation: The cycle (steps 3-6) is repeated until the full-length oligonucleotide is synthesized.

Protocol 2: Cleavage, Deprotection, and Purity Analysis
  • Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed. This is typically done by incubating the support in concentrated ammonium hydroxide at 55°C for 8-12 hours.[9] For sensitive oligonucleotides, milder deprotection schemes are used.

  • Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is a standard method for this.[14][15]

    • Reversed-phase HPLC: Separates based on hydrophobicity, effective for shorter oligonucleotides.

    • Anion-exchange HPLC: Separates based on charge, useful for longer or structured oligonucleotides.

  • Purity Analysis: The purity of the final product is assessed using analytical HPLC and/or mass spectrometry (e.g., MALDI-TOF or ESI).[13][14] HPLC analysis allows for the quantification of the full-length product versus truncated sequences.[9]

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Phase cluster_processing Post-Synthesis Processing cluster_analysis Quality Control Automated_Synthesis Automated Solid-Phase Synthesis Cleavage_Deprotection Cleavage from Support & Deprotection Automated_Synthesis->Cleavage_Deprotection Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis Final_Product Purified Oligonucleotide Analysis->Final_Product

Caption: General workflow for oligonucleotide synthesis, processing, and analysis.

Conclusion

The selection of phosphoramidite chemistry is a critical decision that directly impacts the quality and yield of synthetic oligonucleotides. While standard chemistries involving Bz and iBu protecting groups with a tetrazole-based activator are robust for routine DNA synthesis, more demanding applications, such as RNA synthesis or the incorporation of sensitive modifications, benefit from advanced chemistries. The use of more labile protecting groups like dmf and highly efficient activators like DCI can significantly improve outcomes. A thorough understanding of the interplay between protecting groups, activators, and the synthesis cycle, guided by robust experimental protocols, is paramount for success in research and therapeutic development.

References

Safety Operating Guide

Proper Disposal of Dimethyl N,N-diisopropylphosphoramidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, it is crucial to handle Dimethyl N,N-diisopropylphosphoramidite as a hazardous and water-reactive substance. The primary and recommended method of disposal is through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations. This document provides supplementary guidance on the principles of deactivation for situations requiring it, with the understanding that any in-lab procedure must be developed and validated by qualified personnel.

This compound is sensitive to moisture and air, and its disposal requires careful consideration to ensure the safety of laboratory personnel and environmental protection. The information provided herein is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before preparing for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

Disposal Plan: The Preferred Method

The most secure and compliant method for the disposal of unused or waste this compound is to transfer it to a designated, properly labeled hazardous waste container for collection by a certified waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Key Steps for Standard Disposal:

  • Segregation: Keep waste this compound separate from other chemical waste streams, especially aqueous waste.

  • Containment: Use a designated, compatible, and clearly labeled waste container. The container must have a secure cap and be kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of moisture and incompatible materials.

  • Collection: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.

In-Lab Deactivation: A Generalized Protocol

Warning: The following is a generalized procedure based on the known reactivity of phosphoramidites. It is not a validated protocol for this specific compound and must be carefully evaluated, and potentially modified and validated, by trained professionals in a controlled laboratory setting before implementation. Perform a small-scale test reaction to observe the reaction's vigor before proceeding with larger quantities.

The principle behind deactivation is the controlled hydrolysis of the phosphoramidite. This is a highly reactive process that can generate heat and potentially flammable byproducts.

Experimental Protocol: Controlled Hydrolysis

This procedure should be performed in a chemical fume hood, and the user must be equipped with appropriate PPE.

  • Inert Atmosphere: If possible, conduct the initial steps under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled reactions with atmospheric moisture and oxygen.

  • Dilution: Dilute the waste this compound in a suitable, dry, inert solvent (e.g., anhydrous toluene or hexane) in a flask equipped with a magnetic stirrer. The dilution will help to control the reaction rate and dissipate heat.

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C.

  • Slow Addition of a Protic Quenching Agent: While stirring the cooled solution, slowly add a less reactive alcohol, such as isopropanol, dropwise. The addition should be slow enough to control any temperature increase or gas evolution.

  • Sequential Quenching: After the initial reaction with isopropanol subsides, you may continue with a more reactive alcohol like methanol, again adding it slowly and dropwise.

  • Final Quenching with Water: Once the reaction with the alcohol is complete and the solution has been stirred for a period to ensure full reaction, very slowly and cautiously add water dropwise to hydrolyze any remaining reactive species. Be prepared for a potentially vigorous reaction.

  • Neutralization: After the quenching is complete and the solution has returned to room temperature, check the pH of the aqueous layer (if one has formed) or of the solution after adding a small amount of water. Neutralize with a dilute acid or base as appropriate.

  • Final Disposal: The resulting neutralized waste mixture should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office.

Quantitative Parameters for Deactivation

The following table outlines the key parameters that need to be determined and validated for a specific in-lab deactivation protocol. The values provided are hypothetical and for illustrative purposes only.

ParameterRecommended Range/Value (to be validated)Purpose
Dilution Ratio (Phosphoramidite:Inert Solvent) 1:5 to 1:10 (v/v or w/v)To control reaction rate and dissipate heat.
Reaction Temperature 0°C (initial quenching)To slow down the initial exothermic reaction.
Quenching Agent Addition Rate 1 drop per second (or slower)To maintain control over the reaction.
Stirring Speed 200-300 RPMTo ensure efficient mixing and heat distribution.
Reaction Time (Post-Addition) 1-2 hours (after each quenching agent)To ensure the reaction goes to completion.
Final pH 6-8To ensure the final waste stream is neutral.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have Waste This compound decision Is In-Lab Deactivation Necessary and Approved? start->decision standard_disposal Follow Standard Disposal Protocol: 1. Segregate 2. Contain in Labeled Vessel 3. Store in Satellite Area decision->standard_disposal No deactivation_protocol Perform Validated In-Lab Deactivation Protocol: 1. Dilute in Inert Solvent 2. Cool to 0°C 3. Sequentially Quench (Isopropanol -> Methanol -> Water) 4. Neutralize decision->deactivation_protocol Yes ehs_pickup Arrange for EHS/ Contractor Pickup standard_disposal->ehs_pickup end_point End: Proper Disposal ehs_pickup->end_point collect_deactivated_waste Collect Deactivated Waste in Labeled Container deactivation_protocol->collect_deactivated_waste collect_deactivated_waste->ehs_pickup

Caption: Disposal workflow for this compound.

By adhering to these guidelines and prioritizing the use of certified hazardous waste disposal services, laboratories can ensure the safe and compliant management of this compound waste.

Safeguarding Your Research: A Guide to Handling Dimethyl N,N-diisopropylphosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Dimethyl N,N-diisopropylphosphoramidite are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.

This compound is a key reagent in oligonucleotide synthesis, a foundational process in genetic research, diagnostics, and the development of novel therapeutics. However, its handling requires stringent safety measures due to its potential hazards. This compound is known to cause skin and eye irritation and may lead to respiratory irritation. Therefore, adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

Body Part Personal Protective Equipment Material/Type Quantitative Data/Specifications Recommendation Level
Hands Chemical-resistant glovesIncidental Contact (Splash Protection): Nitrile rubberThickness: >5 mil (0.13 mm)Standard
Extended Contact (Immersion): Butyl rubber or SilverShield/4H®Thickness: >15 mil (0.38 mm)Recommended
Eyes/Face Safety glasses with side shieldsANSI Z87.1 approved-Minimum Requirement
Chemical splash gogglesANSI Z87.1 approved, with indirect ventingProvides a seal around the eyesStandard
Face shieldANSI Z87.1 approvedTo be worn over goggles during procedures with a high splash potentialRecommended
Respiratory Air-purifying respirator (APR) with organic vapor (OV) cartridgesNIOSH-approved, with black color-coded cartridgesUse in well-ventilated areas or when engineering controls are insufficientStandard
Supplied-air respirator (SAR)NIOSH-approvedFor large spills or in poorly ventilated areasRecommended for Emergencies
Body Laboratory coatStandard cotton or polyester/cotton blend-Standard
Chemical-resistant apronRubber or other impervious materialTo be worn over a lab coat when handling larger quantitiesRecommended

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and operational.

  • Verify that an eyewash station and safety shower are accessible and have been recently tested.

  • Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

  • Confirm that a designated and properly labeled hazardous waste container is ready for use.

2. Donning Personal Protective Equipment:

  • Put on a laboratory coat and, if necessary, a chemical-resistant apron.

  • Don the appropriate chemical-resistant gloves (nitrile for incidental contact, butyl rubber or SilverShield/4H® for extended use).

  • Wear safety goggles. If a significant splash risk exists, also wear a face shield.

  • If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.

3. Handling and Dispensing:

  • Conduct all manipulations of this compound inside a chemical fume hood.

  • Use a syringe or cannula for transferring the liquid to prevent splashes and minimize exposure to air and moisture, as phosphoramidites are moisture-sensitive.[1]

  • Keep the container tightly sealed when not in use and store under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid contact with skin and eyes. In case of contact, follow the emergency procedures outlined below.

4. Post-Handling Procedures:

  • Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol followed by water), and dispose of the cleaning materials as hazardous waste.

  • Carefully remove PPE, avoiding self-contamination. Disposable gloves should be discarded into the hazardous waste container. Reusable gloves should be decontaminated before removal.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated contaminated materials is essential to protect personnel and the environment.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including excess reagent, reaction mixtures, used pipette tips, and contaminated gloves, must be collected as hazardous chemical waste.

  • Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Irritant").

  • Do not mix phosphoramidite waste with incompatible chemicals.

2. Container Management:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible materials.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

  • Using non-sparking tools, carefully collect the absorbed material and contaminated debris into the hazardous waste container.

  • Decontaminate the spill area thoroughly.

  • For large spills, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow Safe Handling and Disposal of this compound prep Preparation & Engineering Controls (Fume Hood, Eyewash, Waste Container) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handle Handling in Fume Hood (Use Syringe, Keep Sealed) ppe->handle post_handle Post-Handling Procedures (Decontaminate, Doff PPE, Wash Hands) handle->post_handle spill Spill Management (Absorb, Collect, Decontaminate) handle->spill If spill occurs emergency Emergency Procedures (Eye/Skin Flush, Fresh Air, Medical Attention) handle->emergency If exposure occurs waste_collect Waste Collection (Segregate, Label Container) post_handle->waste_collect disposal Final Disposal (Contact EHS, Triple Rinse Containers) waste_collect->disposal spill->waste_collect

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these comprehensive safety and logistical guidelines, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.